molecular formula C18H14N3NaO3S B10817201 Metanil yellow CAS No. 1173501-41-1

Metanil yellow

Numéro de catalogue: B10817201
Numéro CAS: 1173501-41-1
Poids moléculaire: 375.4 g/mol
Clé InChI: NYGZLYXAPMMJTE-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Metanil yellow is an organic sodium salt having 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate as the counterion. Used in one variant of Masson's trichrome to stain collagen yellow in contrast to the red muscle, but is not in common used. It has a role as a histological dye. It contains a 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate
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InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
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InChI Key

NYGZLYXAPMMJTE-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
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Molecular Formula

C18H14N3NaO3S
Source PubChem
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Related CAS

4005-68-9 (Parent)
Record name Metanil yellow
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DSSTOX Substance ID

DTXSID5041722
Record name C.I. Acid Yellow 36, monosodium salt
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Molecular Weight

375.4 g/mol
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Physical Description

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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Record name Metanil yellow
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CAS No.

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2
Record name Metanil yellow
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Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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Record name C.I. Acid Yellow 36, monosodium salt
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Record name Sodium 3-(p-anilinophenylazo)benzenesulphonate
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Record name METANIL YELLOW
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Foundational & Exploratory

Metanil yellow chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Metanil yellow, also known as Acid Yellow 36, is a synthetic azo dye characterized by its vibrant yellow hue. While it finds applications in various industries, including as a pH indicator and a biological stain, its use as a food additive is prohibited in many countries due to its toxicological profile. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological effects of this compound, with a focus on experimental protocols and the molecular pathways associated with its toxicity.

Chemical Structure and Identification

This compound is the sodium salt of 3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid.[1][2] It belongs to the monoazo class of dyes, containing a single azo group (-N=N-) that acts as the chromophore responsible for its color.

IUPAC Name: Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate[1]

Synonyms: Acid Yellow 36, C.I. 13065[3]

CAS Number: 587-98-4[1]

Chemical Formula: C₁₈H₁₄N₃NaO₃S

Molecular Weight: 375.38 g/mol [3]

Physicochemical Properties

This compound is an orange-gold to yellow powder with good solubility in water and ethanol. A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Physical State Solid, powder
Appearance Orange-gold to yellow
Molecular Weight 375.38 g/mol [3]
Melting Point > 250 °C[1]
Solubility in Water 25 g/L
λmax (in Methanol) 413-419 nm
λmax (in Water) ~427-440 nm[4]
pH Indicator Range pH 1.2 (Red) to 3.2 (Yellow)[1][5]

Synthesis of this compound

The synthesis of this compound is a classic example of a diazotization and azo coupling reaction. The general procedure involves two main steps:

  • Diazotization of Metanilic Acid: Metanilic acid (m-aminobenzenesulfonic acid) is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

  • Azo Coupling with Diphenylamine (B1679370): The diazonium salt is then coupled with diphenylamine. The diphenylamine acts as the coupling component, and the electrophilic diazonium ion attacks the electron-rich aromatic ring of diphenylamine to form the azo dye.

G General Synthesis of this compound cluster_0 Diazotization cluster_1 Azo Coupling Metanilic Acid Metanilic Acid Diazonium Salt Diazonium Salt Metanilic Acid->Diazonium Salt Diazotization Reaction Sodium Nitrite + HCl Sodium Nitrite + HCl Sodium Nitrite + HCl->Diazonium Salt This compound This compound Diazonium Salt->this compound Coupling Reaction Diphenylamine Diphenylamine Diphenylamine->this compound

General workflow for the synthesis of this compound.

Experimental Protocols

Preparation of this compound pH Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) solution of this compound for use as a pH indicator.

Materials:

  • This compound powder

  • Methanol (B129727)

  • Distilled water

  • Volumetric flask (100 mL)

  • Weighing balance

Procedure:

  • Weigh out 0.1 g of this compound powder.

  • Dissolve the powder in 50 mL of methanol in a 100 mL volumetric flask.

  • Once dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Mix the solution thoroughly.

  • Store the indicator solution in a well-stoppered bottle.[6]

Histological Staining with this compound (Counterstain)

This compound is often used as a counterstain in various histological staining protocols, such as the Alcian Blue-H&E-Metanil Yellow stain for diagnosing Barrett's esophagus. The following is a generalized workflow for using this compound as a counterstain.

G Histological Staining Workflow with this compound Deparaffinization_Hydration Deparaffinize and Hydrate Tissue Section Primary_Stain Apply Primary Stain(s) (e.g., Alcian Blue, Hematoxylin) Deparaffinization_Hydration->Primary_Stain Rinsing_1 Rinse with Water Primary_Stain->Rinsing_1 Differentiation Differentiate (if necessary) Rinsing_1->Differentiation Bluing Blue Nuclei (e.g., with Scott's Tap Water Substitute) Differentiation->Bluing Counterstain_Eosin Apply Eosin Counterstain Bluing->Counterstain_Eosin Dehydration_1 Dehydrate through Alcohols Counterstain_Eosin->Dehydration_1 Metanil_Yellow_Stain Stain with this compound Solution Dehydration_1->Metanil_Yellow_Stain Dehydration_Clearing Dehydrate, Clear, and Mount Metanil_Yellow_Stain->Dehydration_Clearing

A generalized workflow for histological staining using this compound.

Toxicology and Biological Effects

The use of this compound in food is a significant health concern due to its demonstrated toxicity in animal studies. The primary toxic effects are neurotoxicity and hepatotoxicity.

Hepatotoxicity

This compound has been shown to induce both Phase I and Phase II xenobiotic-metabolizing enzymes in the liver. This bifunctional induction suggests an interaction with the aryl hydrocarbon (Ah) receptor. The induction of cytochrome P450 enzymes can lead to the formation of reactive metabolites, which in turn can cause oxidative stress and cellular damage. This process can lead to lipid peroxidation and depletion of glutathione, a key antioxidant.

G Proposed Signaling Pathway for this compound Hepatotoxicity Metanil_Yellow This compound Ah_Receptor Aryl Hydrocarbon (Ah) Receptor Metanil_Yellow->Ah_Receptor CYP450_Induction Induction of Cytochrome P450 (Phase I) Ah_Receptor->CYP450_Induction GST_QR_Induction Induction of GST & QR (Phase II) Ah_Receptor->GST_QR_Induction Reactive_Metabolites Formation of Reactive Metabolites CYP450_Induction->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation GSH_Depletion Glutathione (GSH) Depletion Oxidative_Stress->GSH_Depletion Hepatotoxicity Hepatotoxicity Lipid_Peroxidation->Hepatotoxicity GSH_Depletion->Hepatotoxicity

Proposed pathway of this compound-induced hepatotoxicity.
Neurotoxicity

Studies have indicated that chronic consumption of this compound can lead to neurotoxicity. The proposed mechanisms include alterations in the levels of key neurotransmitters such as noradrenaline, dopamine, and serotonin (B10506) in different brain regions. Additionally, this compound has been shown to inhibit the activity of acetylcholine (B1216132) esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This disruption of neurotransmitter systems can impair learning and memory.

Conclusion

This compound is a synthetic azo dye with important applications in analytical chemistry and histology. However, its potential for hepatotoxicity and neurotoxicity, primarily through the induction of oxidative stress and disruption of neurotransmitter systems, makes it unsuitable for consumption. The detailed understanding of its chemical properties and biological effects is crucial for researchers and professionals in the fields of toxicology, drug development, and food safety.

References

An In-depth Technical Guide to the Synthesis and Purification of Metanil Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metanil yellow, also known as Acid Yellow 36, is an azo dye characterized by its vibrant yellow color. While it has applications as a pH indicator and in the dyeing industry for materials like leather, paper, and textiles, its use in food products is prohibited in many countries due to health concerns. This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, tailored for a scientific audience.

Core Synthesis: A Two-Step Process

The synthesis of this compound is primarily achieved through a well-established two-step reaction common for azo dyes: diazotization followed by an azo coupling reaction. The process begins with the diazotization of an aromatic amine, in this case, metanilic acid (3-aminobenzenesulfonic acid). The resulting diazonium salt is then coupled with diphenylamine (B1679370) to form the final this compound molecule.

Step 1: Diazotization of Metanilic Acid

In this initial step, metanilic acid is converted into a diazonium salt. This is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling with Diphenylamine

The second step involves the electrophilic substitution reaction between the diazonium salt formed in the previous step and an electron-rich aromatic compound, diphenylamine. The diazonium ion acts as the electrophile and attacks the activated aromatic ring of diphenylamine, typically at the para position, to form the stable azo compound, this compound. The pH of the reaction medium is a critical parameter in this step, with the coupling to aromatic amines generally carried out in acidic to neutral conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is based on the general principles of azo dye synthesis and information from industrial preparation methods.[1][2]

Materials:

  • Metanilic acid (3-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Diphenylamine

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Procedure:

  • Diazotization of Metanilic Acid:

    • In a beaker, prepare a solution of metanilic acid in an aqueous sodium carbonate solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of sodium nitrite in water to the metanilic acid solution, stirring continuously.

    • Slowly add concentrated hydrochloric acid to the mixture while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.

  • Coupling Reaction:

    • In a separate beaker, prepare a solution of diphenylamine in a suitable solvent, such as a dilute acid.

    • Cool the diphenylamine solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the diphenylamine solution with vigorous stirring.

    • Continue stirring the reaction mixture at 0-5 °C for a period of time to ensure the completion of the coupling reaction. The formation of the yellow dye will be observed.

  • Isolation of Crude this compound:

    • The crude this compound can be precipitated from the reaction mixture by the addition of sodium chloride, a process known as "salting out".

    • Filter the precipitated dye using vacuum filtration and wash with a cold, saturated sodium chloride solution to remove unreacted starting materials and by-products.

Purification of this compound by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like azo dyes. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol-water mixture, acetic acid)

  • Activated charcoal (optional, for decolorizing)

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to determine a suitable solvent or solvent mixture for recrystallization. Ethanol-water mixtures are often effective for polar organic compounds.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimum amount of the hot recrystallization solvent to dissolve the dye completely. The solution should be saturated.

  • Decolorization (Optional):

    • If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them. Boil the solution for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove any residual solvent. The melting point of the purified this compound can be measured to assess its purity.

Quantitative Data

The following table summarizes key quantitative parameters for this compound. It is important to note that reaction yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

ParameterValueReference
Molecular Formula C₁₈H₁₅N₃NaO₃S
Molecular Weight 375.38 g/mol
Commercial Purity (Dye Content) ≥70% - ≥78%
pH Indicator Range pH 1.2 (red) - 2.3 (yellow)
Melting Point >250 °C

Process Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Metanil_Yellow_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Diazotization Diazotization of Metanilic Acid (Metanilic Acid, NaNO₂, HCl, 0-5°C) Coupling Azo Coupling with Diphenylamine (0-5°C) Diazotization->Coupling Diazonium Salt SaltingOut Isolation by Salting Out (NaCl) Coupling->SaltingOut Crude this compound Recrystallization Recrystallization (Hot Solvent Dissolution) SaltingOut->Recrystallization Crude Product Cooling Cooling and Crystallization Recrystallization->Cooling Filtration Vacuum Filtration and Drying Cooling->Filtration PureProduct Pure this compound Filtration->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The synthesis and handling of chemicals, particularly diazonium salts which can be explosive when dry, require careful attention to safety guidelines.

References

Spectroscopic Fingerprinting of Metanil Yellow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Metanil yellow, a synthetic azo dye, utilizing Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quantification of this compound in various applications, including pharmaceutical analysis and safety assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is primarily used for its quantification and to study its electronic transitions. The dye exhibits characteristic absorption maxima in the visible and ultraviolet regions, corresponding to its chromophoric structure.

Quantitative Data
ParameterValueSolvent/ConditionsReference
λmax 1~427-437 nmWater, pH 6.5[1][2][3]
λmax 2~268 nmWater, pH 6.5[1]
Molar Absorptivity (ε)Not explicitly found in searches-

Note: The absorption maximum in the visible region can be influenced by the solvent and the pH of the solution.

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of this compound and quantify its concentration.

Materials:

  • This compound analytical standard

  • Distilled or deionized water (or other appropriate solvent)

  • Spectrophotometer grade cuvettes (quartz for UV region)

  • A calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the solvent used for preparing the standards and use it as a blank to zero the instrument.

  • Sample Measurement: Record the absorbance spectra of each working standard and the sample solution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantification, a calibration curve can be constructed by plotting the absorbance at λmax against the concentration of the standards. The concentration of the unknown sample can then be determined from its absorbance using the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds.

Quantitative Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3400N-H stretchingSecondary amineInferred from structure
~1600C=C stretchingAromatic ringsInferred from structure
~1500N=N stretchingAzo groupInferred from structure
~1140-1180S=O stretchingSulfonate group[4]
~1035S-O stretchingSulfonate group[4]

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Materials:

  • This compound analytical standard

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • A calibrated Fourier-Transform Infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the this compound pellet, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the this compound molecule.

Quantitative Data

Due to the limited availability of publicly accessible, detailed NMR data for this compound, a comprehensive table of chemical shifts, multiplicities, and coupling constants cannot be provided. However, a representative ¹H NMR spectrum has been found and is described below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) due to the presence of multiple phenyl rings. The protons on the different rings will have distinct chemical shifts depending on their electronic environment, influenced by the azo bridge, the sulfonate group, and the secondary amine. The N-H proton of the secondary amine may appear as a broader signal.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a series of signals corresponding to the different carbon atoms in the aromatic rings. The chemical shifts will be influenced by the nature of the substituents on each ring. Carbons attached to the nitrogen and sulfur atoms will have characteristic chemical shifts.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound analytical standard

  • Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Chloroform, CDCl₃)

  • NMR tubes

  • A high-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The chemical shifts, multiplicities, and integration of the signals are then analyzed to elucidate the molecular structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_of_Metanil_Yellow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Overall Characterization Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR UV_Vis_Data Absorption Maxima (λmax) Quantification UV_Vis->UV_Vis_Data IR_Data Vibrational Frequencies Functional Group ID IR->IR_Data NMR_Data Chemical Shifts (δ) Structural Elucidation NMR->NMR_Data Characterization Comprehensive Spectroscopic Characterization of this compound UV_Vis_Data->Characterization IR_Data->Characterization NMR_Data->Characterization

Spectroscopic analysis workflow for this compound.

References

Solubility of Metanil Yellow in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Metanil yellow, a monoazo dye, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound for its application in laboratory and industrial settings.

Quantitative Solubility Data

This compound exhibits a range of solubilities in different organic solvents. While extensive quantitative data is not widely published, available information indicates its solubility characteristics as summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Organic SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)Observations
MethanolAlcohol0.1Not SpecifiedOrange to very deep orange solution.[1]
EthanolAlcoholSolubleNot SpecifiedQualitative data indicates solubility.[2]
AcetoneKetoneSlightly SolubleNot SpecifiedQualitative data indicates slight solubility.[2]
BenzeneAromatic HydrocarbonModerately SolubleNot SpecifiedQualitative data indicates moderate solubility.[2]
Diethyl EtherEtherModerately SolubleNot SpecifiedQualitative data indicates moderate solubility.[2]
Ethylene Glycol EtherGlycol EtherSolubleNot SpecifiedQualitative data indicates solubility.[2]
AcetonitrileNitrileGood SolubilityNot SpecifiedUsed as a solvent for nonlinear optical studies, indicating good solubility.[3]

Note: "Soluble," "Moderately Soluble," and "Slightly Soluble" are qualitative descriptions and are included in the absence of precise numerical data. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using several established methods. Two common and reliable methods are the Gravimetric Method and UV-Vis Spectrophotometry.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to a known volume of organic solvent in a sealed vial. B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B Equilibration C Allow the solution to stand undisturbed for settling of undissolved solid. B->C D Carefully withdraw a known volume of the supernatant using a calibrated pipette. C->D Sampling E Transfer the supernatant to a pre-weighed, dry evaporating dish. D->E F Evaporate the solvent under controlled conditions (e.g., vacuum oven at a suitable temperature). E->F Drying & Weighing G Weigh the evaporating dish with the dried this compound residue. F->G Drying & Weighing H Calculate the mass of dissolved this compound. G->H I Express solubility in g/100 mL. H->I

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Steps:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a constant temperature bath and agitate it (e.g., using a magnetic stirrer or a shaker) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection:

    • After equilibration, cease agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a calibrated volumetric pipette, ensuring no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound is recommended to ensure complete solvent removal without degrading the dye.

    • Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • Express the solubility as grams of this compound per 100 mL of the solvent using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law. It requires the preparation of a calibration curve.

Experimental Workflow:

G cluster_calib Calibration Curve cluster_sat_sol Saturated Solution Analysis cluster_calc Concentration Calculation A Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Plot a graph of absorbance versus concentration to create a calibration curve. B->C G Determine the concentration of the diluted solution from the calibration curve. C->G D Prepare a saturated solution of this compound as described in the gravimetric method. E Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent. D->E F Measure the absorbance of the diluted solution at λmax. E->F F->G H Calculate the concentration of the original saturated solution. G->H I Express solubility in g/100 mL. H->I

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Detailed Steps:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the chosen organic solvent with a precisely known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution over the visible spectrum (typically 400-700 nm).

    • Measure the absorbance of each standard solution at the determined λmax using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent at a constant temperature, as described in the gravimetric method.

    • After allowing the undissolved solid to settle, carefully withdraw a small, precise volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Convert the concentration to g/100 mL to express the solubility.

Signaling Pathways and Logical Relationships

While this compound is primarily used as a dye and pH indicator, its detection in various matrices often involves specific analytical workflows. The following diagram illustrates a generalized logical workflow for the detection and quantification of this compound in a sample, a process relevant to quality control and safety assessment in various industries.

G cluster_sampling Sample Preparation cluster_analysis Analytical Measurement cluster_quant Quantification cluster_result Result Sample Test Sample Extraction Extraction with an appropriate organic solvent Sample->Extraction Filtration Filtration to remove particulate matter Extraction->Filtration HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC UVVis UV-Vis Spectrophotometry Filtration->UVVis Quant Quantification against a calibration standard HPLC->Quant UVVis->Quant Result Concentration of This compound Quant->Result

Caption: General workflow for this compound detection and quantification.

This guide provides foundational information on the solubility of this compound in organic solvents and outlines detailed experimental procedures for its determination. For critical applications, it is recommended to perform solubility tests under the specific conditions of temperature and solvent grade that will be employed.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Effects of Metanil Yellow on Cell Lines

Introduction

This compound is a synthetic, water-soluble azo dye, chemically known as 3-[[4-(Phenylamino) phenyl] azo] benzene (B151609) sulfonic acid monosodium salt.[1] It is widely used in industries such as textiles, leather, and paper for its vibrant yellow color. Despite being a non-permitted food colorant in many countries, it is frequently and illegally used as an additive in various foodstuffs like lentils, turmeric powder, and sweets to enhance their appearance for commercial gain.[2] Continuous consumption of this compound poses significant health risks, including potential damage to vital organs like the liver, kidneys, and nervous system, and it has been linked to carcinogenic and neurotoxic effects.[2] This guide provides a detailed overview of the toxicological effects of this compound at the cellular level, focusing on its impact on cytotoxicity, genotoxicity, oxidative stress, and apoptosis.

Cytotoxicity

Cytotoxicity refers to the ability of a substance to cause damage or death to cells. While specific IC50 (half-maximal inhibitory concentration) values for this compound across various mammalian cell lines are not extensively documented in publicly available literature, numerous studies on animal models and other biological systems confirm its cytotoxic nature. For instance, exposure to this compound has been shown to cause extensive degeneration and destruction of hepatic cells, gastric glands, and intestinal microvilli in fish models.[2] The dye's toxic effects lead to a disruption of cellular integrity and function.

General Workflow for In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The workflow below illustrates the typical steps involved in such an experiment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Analysis CellCulture 1. Culture Cell Line (e.g., HepG2, HEK-293) Seeding 2. Seed Cells into 96-well Plates CellCulture->Seeding Treatment 3. Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Add 5. Add MTT Reagent Incubation->MTT_Add Formazan 6. Solubilize Formazan Crystals MTT_Add->Formazan Readout 7. Measure Absorbance (e.g., at 570 nm) Formazan->Readout Analysis 8. Calculate % Viability and Determine IC50 Readout->Analysis Result Result: Dose-Response Curve Analysis->Result

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. This compound has demonstrated clear genotoxic and cytotoxic effects in various studies.[3]

The Allium cepa (onion root tip) assay is a well-established and sensitive method for evaluating the genotoxicity of chemical compounds. Studies using this model have shown that this compound induces a range of chromosomal aberrations and negatively impacts the rate of cell division.[3][4][5]

Quantitative Genotoxicity Data (Allium cepa model)

The following tables summarize the dose- and time-dependent genotoxic effects of this compound on the root meristematic cells of Allium cepa.

Table 1: Effect of this compound on Mitotic Index (MI) in Allium cepa

Concentration (%) Exposure Time Mitotic Index (Mean ± SD) Significance vs. Control
Control 24h 9.58 ± 0.36 -
0.25 24h 8.32 ± 0.28 p < 0.05 (Significant)
0.50 24h 7.89 ± 0.34 p < 0.05 (Significant)
0.75 24h 6.54 ± 0.29 p < 0.001 (Highly Significant)
1.0 24h 5.87 ± 0.31 p < 0.001 (Highly Significant)
Control 48h 9.62 ± 0.29 -
0.25 48h 7.54 ± 0.25 p < 0.001 (Highly Significant)
0.50 48h 6.87 ± 0.30 p < 0.001 (Highly Significant)
0.75 48h 5.43 ± 0.26 p < 0.001 (Highly Significant)
1.0 48h 4.65 ± 0.28 p < 0.001 (Highly Significant)

Data adapted from studies on Allium cepa.[1]

Table 2: Chromosomal Aberrations Induced by this compound in Allium cepa

Concentration (%) Exposure Time Total Abnormalities (%) Types of Aberrations Observed
Control 24h / 48h Low (baseline) -
0.25 24h Insignificant increase Metaphase disorientation, stickiness
0.50 24h Significant increase Stickiness (metaphase/anaphase), anaphase bridge
0.75 24h Highly significant increase Anaphase bridge, c-mitosis, chromosome breaks
1.0 24h Highly significant increase Disorientation, stickiness, bridges, breaks
0.25 - 1.0 48h Highly significant increase at all concentrations All previously mentioned aberrations, with higher frequency

Summary based on findings from genotoxicity studies.[3][4][5]

These results indicate that this compound significantly reduces the mitotic index (inhibits cell division) and induces various chromosomal abnormalities in a dose- and time-dependent manner.[4] The observed aberrations include sticky chromosomes, anaphase bridges, and chromosome breaks, all of which are indicators of severe genetic damage.[4]

Experimental Protocol: Allium cepa Genotoxicity Assay
  • Bulb Preparation: Healthy onion bulbs (Allium cepa) are grown in distilled water until roots reach 2-3 cm in length.

  • Treatment: The bulbs are transferred to different concentrations of this compound solutions (e.g., 0.25%, 0.50%, 0.75%, 1.0%) for specific exposure periods (e.g., 24 and 48 hours). A control group is maintained in distilled water.

  • Root Tip Fixation: After treatment, root tips are excised and fixed in Carnoy's fixative (e.g., ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

  • Hydrolysis & Staining: The fixed root tips are hydrolyzed with 1N HCl at 60°C for a few minutes and then stained with a suitable chromosome stain like acetocarmine or orcein.

  • Slide Preparation: The stained meristematic tip is squashed on a clean glass slide in a drop of 45% acetic acid and sealed.

  • Microscopic Analysis: Slides are observed under a light microscope. At least 1000-2000 cells per concentration are scored to determine the Mitotic Index (MI) and identify the frequency and types of chromosomal aberrations.

  • Calculation:

    • Mitotic Index (MI %) = (Total number of dividing cells / Total number of cells scored) x 100.[1]

Allium_Cepa_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_processing Slide Preparation cluster_analysis Analysis Start 1. Grow Allium cepa bulbs in distilled water Roots 2. Select bulbs with 2-3 cm long roots Start->Roots Treatment 3. Expose roots to this compound (Control, 0.25%, 0.5%, 0.75%, 1.0%) for 24h & 48h Roots->Treatment Fixation 4. Excise root tips and fix in Carnoy's solution Treatment->Fixation Staining 5. Hydrolyze with HCl and stain (e.g., Orcein) Fixation->Staining Squash 6. Prepare root tip squash on a glass slide Staining->Squash Microscopy 7. Microscopic Examination (1000x magnification) Squash->Microscopy Scoring 8. Score Mitotic Index (MI) & Chromosomal Aberrations (CAs) Microscopy->Scoring Result Result: Assess Genotoxicity Scoring->Result

Caption: Experimental workflow for the Allium cepa genotoxicity assay.

Oxidative Stress and Apoptosis

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This compound has been shown to induce significant oxidative stress, which is a key mechanism underlying its toxicity.[6][7] This oxidative stress can, in turn, trigger programmed cell death, or apoptosis.

Mechanism of Action

Studies in animal models have demonstrated that administration of this compound leads to:

  • Increased Lipid Peroxidation: A significant rise in malondialdehyde (MDA), a key marker of oxidative damage to lipids.[6][7]

  • Depletion of Antioxidant Enzymes: A significant reduction in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[6][7]

This disruption of the cellular redox balance leads to damage of cellular components, including lipids, proteins, and DNA. The resulting cellular damage can activate apoptotic signaling pathways. Evidence suggests that this compound exposure leads to a significant elevation in the expression of cleaved caspase-3 , a critical executioner caspase in the apoptotic cascade.[6]

Table 3: Effect of this compound on Oxidative Stress Markers (Rat Model)

Parameter Effect of this compound Administration Implication
Malondialdehyde (MDA) Significant Increase[6][7] Increased lipid peroxidation and cell membrane damage.
Superoxide Dismutase (SOD) Significant Reduction[6][7] Impaired detoxification of superoxide radicals.
Glutathione Peroxidase (GPx) Significant Reduction[6] Reduced ability to neutralize hydrogen peroxide and lipid hydroperoxides.
Cleaved Caspase-3 Significant Elevation[6] Activation of the final execution phase of apoptosis.

Data compiled from in-vivo studies.[6][7]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress leading to apoptosis.

Apoptosis_Pathway cluster_stimulus Cellular Exposure cluster_stress Oxidative Stress Induction cluster_apoptosis Apoptotic Cascade MY This compound ROS Increased Reactive Oxygen Species (ROS) MY->ROS Antioxidants Decreased Antioxidant Enzymes (SOD, GPx) MY->Antioxidants MDA Increased Lipid Peroxidation (MDA Marker) ROS->MDA Mito Mitochondrial Damage ROS->Mito Casp9 Initiator Caspases (e.g., Caspase-9) Mito->Casp9 Release of Cytochrome c Casp3 Executioner Caspase (Cleaved Caspase-3) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Metanil Yellow as a pH Indicator: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow is a synthetic azo dye frequently employed in analytical chemistry as an acid-base indicator. Its distinct color transition from red in acidic media to yellow in alkaline conditions provides a clear visual endpoint for titrations and a method for pH estimation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a pH indicator, detailing the underlying chemical principles, structural transformations, and the experimental protocols for its characterization.

Core Mechanism of Action: An Acid-Base Equilibrium

The functionality of this compound as a pH indicator is rooted in its ability to exist in two distinct, colored forms depending on the hydrogen ion concentration (pH) of the solution. This phenomenon is governed by an acid-base equilibrium. The color change is attributed to the protonation and deprotonation of the dye molecule, which induces a significant structural rearrangement and, consequently, a shift in the molecule's light absorption properties.

In its deprotonated (basic) form, this compound exists predominantly as an azo tautomer, which imparts a yellow color to the solution. Upon acidification, the molecule accepts a proton, leading to the formation of a protonated species. This protonation is not a simple addition of H+ but triggers a tautomeric shift to a quinonoid-hydrazone structure, which is responsible for the red coloration.

The equilibrium between the yellow (basic) and red (acidic) forms can be represented as follows:

HIn (Red) ⇌ In⁻ (Yellow) + H⁺

Where HIn represents the protonated, acidic form of the indicator, and In⁻ represents the deprotonated, basic form. According to Le Chatelier's principle, in an acidic solution with a high concentration of H⁺ ions, the equilibrium shifts to the left, favoring the red HIn form. Conversely, in a more alkaline solution with a lower H⁺ concentration, the equilibrium shifts to the right, favoring the yellow In⁻ form.

The pH range over which this color change occurs is a characteristic property of the indicator and is related to its acid dissociation constant (pKa). For this compound, this transition is observed in the pH range of 1.2 to 3.2.[1]

Structural Transformation: Azo-Hydrazone Tautomerism

The distinct colors of the acidic and basic forms of this compound arise from changes in its electronic structure, specifically the interplay between azo and hydrazone tautomers.

  • Basic Form (Yellow): In solutions with a pH above 3.2, this compound exists predominantly in its deprotonated, azo form. The structure features a delocalized π-electron system across the two aromatic rings connected by the azo group (-N=N-). This extended conjugation is responsible for the absorption of light in the violet-blue region of the spectrum, resulting in the observed yellow color.

  • Acidic Form (Red): In strongly acidic solutions (pH below 1.2), one of the nitrogen atoms of the azo group becomes protonated. This protonation event facilitates a tautomeric rearrangement to a more stable resonance structure, the quinonoid-hydrazone form. This form has a different and more extended conjugated system compared to the azo form. This extended conjugation leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule, causing it to absorb light in the blue-green region and appear red.

The following diagram illustrates the equilibrium between the azo and hydrazone tautomers of this compound:

Caption: Acid-base equilibrium of this compound.

Quantitative Data

The key quantitative parameters that define the behavior of this compound as a pH indicator are summarized in the table below.

ParameterValueReference(s)
pH Range 1.2 - 3.2[1]
Color in Acidic Range Red[1]
Color in Basic Range Yellow[1]
pKa ~1.75
λmax (Acidic Form) ~530 nm
λmax (Basic Form) ~438 nm

Note: The pKa and λmax values can vary slightly depending on the solvent and ionic strength of the solution.

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using UV-Visible spectrophotometry. The principle lies in measuring the absorbance of the indicator solution at various pH values. The pKa can be determined from the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the basic and acidic forms against the pH.

Materials and Reagents:

  • This compound stock solution (e.g., 0.1% w/v in ethanol)

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)

  • Buffer solutions covering a pH range of 1 to 4 (e.g., glycine-HCl, citrate)

  • UV-Visible spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values ranging from approximately 1 to 4.

    • Prepare a working solution of this compound by diluting the stock solution with deionized water to a suitable concentration (the absorbance should be within the linear range of the spectrophotometer, typically between 0.2 and 0.8).

  • Determination of λmax:

    • Prepare two solutions of this compound: one in a strongly acidic solution (e.g., pH 1) and one in a solution where it is in its basic form (e.g., pH 4).

    • Scan the absorbance of each solution over the visible range (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms.

  • Data Collection:

    • Prepare a series of solutions by adding a constant small volume of the this compound working solution to a series of volumetric flasks containing the buffer solutions of different pH values.

    • Measure the absorbance of each solution at the λmax of the basic form (In⁻).

    • Measure the pH of each solution using a calibrated pH meter.

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log [(A - A_HIn) / (A_In⁻ - A)] Where:

      • A is the absorbance of the indicator at a given pH.

      • A_HIn is the absorbance of the indicator in its fully acidic form.

      • A_In⁻ is the absorbance of the indicator in its fully basic form.

    • A graphical method can also be used. Plot log [(A - A_HIn) / (A_In⁻ - A)] versus pH. The pKa is the pH at which the line crosses the x-axis (where log [(A - A_HIn) / (A_In⁻ - A)] = 0).

G start Start prep_solutions Prepare Buffer Solutions (pH 1-4) and this compound Working Solution start->prep_solutions det_lambda_max Determine λmax for Acidic (pH 1) and Basic (pH 4) Forms prep_solutions->det_lambda_max data_collection Prepare Series of Buffered Indicator Solutions Measure Absorbance at λmax(basic) and pH det_lambda_max->data_collection data_analysis Calculate pKa using Henderson-Hasselbalch Equation or Graphical Method data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for pKa determination.

Conclusion

The function of this compound as a pH indicator is a direct consequence of a proton-driven shift in its tautomeric equilibrium. The transition between the yellow azo form and the red hydrazone (quinonoid) form results in a distinct color change within a specific pH range. Understanding this fundamental mechanism, supported by quantitative data and detailed experimental protocols, is crucial for its effective application in research, analytical chemistry, and various stages of drug development where precise pH control and determination are paramount.

References

The Core Principles of Metanil Yellow Histochemical Staining: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metanil yellow is a synthetic, anionic azo dye that finds application in histology as a vibrant yellow counterstain. Its utility lies in its ability to provide sharp contrast to nuclear stains and to highlight specific tissue components, thereby enhancing morphological detail. This guide provides a comprehensive overview of the fundamental principles of this compound staining, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Fundamental Principles of this compound Staining

This compound, also known as Acid Yellow 36, is classified as an acid dye. The staining mechanism is primarily based on electrostatic interactions between the anionic dye molecules and cationic tissue components.

Chemical Properties:

  • Chemical Formula: C₁₈H₁₄N₃NaO₃S[1]

  • C.I. Number: 13065[2]

  • Class: Azo dye[1][2]

  • Ionization: Anionic (acid dye)[2]

The molecule possesses a sulfonic acid group (-SO₃H) that is ionized in aqueous solutions, imparting a net negative charge to the dye molecule. In a typical histological workflow, tissue proteins are fixed and treated under acidic conditions. This acidic environment protonates the free amino groups (-NH₂) on tissue proteins, particularly on collagen and cytoplasm, rendering them positively charged (-NH₃⁺). The negatively charged chromophore of this compound then electrostatically binds to these positively charged sites, resulting in a stable, yellow coloration of these structures.

This compound also functions as a pH indicator, transitioning from red at pH 1.2 to yellow at pH 2.3.[3] This property underscores the importance of pH control in staining protocols to ensure consistent and optimal results.

Below is a diagram illustrating the basic principle of this ionic interaction.

G cluster_tissue Tissue Protein (e.g., Collagen) cluster_dye This compound Dye Protein Protein-NH₂ Protonated_Protein Protein-NH₃⁺ Protein->Protonated_Protein Stained_Tissue Stained Tissue (Ionic Bond) Protonated_Protein->Stained_Tissue Dye Dye-SO₃⁻ Dye->Stained_Tissue Electrostatic Attraction Acidic_Solution Acidic Solution (H⁺) Acidic_Solution->Protein Protonation

Diagram 1: Principle of Ionic Staining with this compound.

Applications in Histology

This compound is most commonly employed as a counterstain. Its primary roles include:

  • Highlighting Cytoplasm and Muscle: It provides a yellow background against which nuclear stains, like hematoxylin (B73222) (blue/purple), are vividly contrasted.

  • Staining Collagen: In trichrome staining methods, such as a variant of Masson's trichrome, this compound is used to specifically stain collagen fibers yellow, distinguishing them from muscle tissue, which is typically stained red.[2][4]

  • Enhancing PAS Staining: When used as a counterstain in Periodic Acid-Schiff (PAS) procedures, this compound increases the contrast and highlights PAS-positive entities.[5][6]

  • Specialized Stains: It is a key component in the Alcian Blue-H&E-Metanil Yellow (AB-H&E-MY) stain for diagnosing Barrett's Esophagus, where it stains collagen yellow and helps differentiate mucin types.[7][8] It is also used in Herovici staining to distinguish between young and mature collagen.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in various histological applications.

ParameterValueApplication ContextReference
Chemical Formula C₁₈H₁₄N₃NaO₃SGeneral[1]
Formula Weight 375.39 g/mol General[2]
Aqueous Solubility 5.40%Solution Preparation[2]
Ethanol (B145695) Solubility 5.40%Solution Preparation[2]
Absorption Maximum 414-536 nmSpectrophotometry[2]
pH Indicator Range 1.2 (Red) - 2.3 (Yellow)Staining Principle[3]
Typical Concentration 0.25% in aqueous solutionGeneral CounterstainN/A
Staining Time 1 - 5 minutesGeneral Counterstain[9]
Alcian Blue-H&E-MY 1 minuteBarrett's Esophagus Diagnosis[7][9]
Herovici Stain VariableCollagen Differentiation[10]

Experimental Protocols

A generalized workflow for using this compound as a counterstain is presented below, followed by a specific, detailed protocol.

G start Start: Paraffin-Embedded Tissue Section on Slide deparaffinize Deparaffinization (Xylene or substitute) start->deparaffinize hydrate Hydration (Graded Alcohols to Water) deparaffinize->hydrate primary_stain Primary Staining (e.g., Hematoxylin, Alcian Blue) hydrate->primary_stain rinse1 Rinsing (Water/Buffer) primary_stain->rinse1 differentiation Differentiation (if required) (e.g., Acid Alcohol) rinse1->differentiation bluing Bluing (if required) (e.g., Ammonia (B1221849) Water) differentiation->bluing rinse2 Rinsing (Water) bluing->rinse2 counterstain This compound Staining rinse2->counterstain dehydrate Dehydration (Graded Alcohols) counterstain->dehydrate clear Clearing (Xylene or substitute) dehydrate->clear coverslip Coverslipping (Mounting Medium) clear->coverslip end End: Microscopic Examination coverslip->end

Diagram 2: General Histochemical Workflow Including this compound Counterstaining.
Protocol: Alcian Blue - H&E - this compound (AB-H&E-MY) Stain

This protocol is particularly effective for the diagnosis of Barrett's Esophagus.

Reagents:

  • Alcian Blue, pH 2.5 solution

  • Mayer's Hematoxylin

  • 0.25% Hydrochloric Acid in water

  • 0.25% Ammonia water

  • Eosin Solution

  • This compound Solution (e.g., 0.25% in 95% ethanol with 0.5% acetic acid)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

Methodology:

  • Deparaffinization and Hydration: Deparaffinize tissue sections in xylene (2 changes of 5 minutes each). Hydrate through graded alcohols (100%, 95%, 70%) to distilled water.[7]

  • Alcian Blue Staining: Stain in Alcian Blue, pH 2.5 solution for 15 minutes. This stains acidic mucins blue.[7]

  • Washing: Wash well in running tap water.

  • Nuclear Staining: Stain in Mayer's Hematoxylin for 4 minutes.[7]

  • Rinsing: Rinse in running water.

  • Differentiation: Differentiate in 0.25% hydrochloric acid for 2-3 seconds.[7]

  • Rinsing and Bluing: Rinse in running water. Blue in 0.25% ammonia water for 2-3 seconds.[7]

  • Washing: Wash well in running water.

  • Eosin Staining: Place in 70% ethanol for 1 minute, then stain with Eosin solution for 1 minute.[7]

  • Dehydration: Dehydrate in 95% ethanol (30-60 seconds) and two changes of 100% ethanol (30 seconds each).[7]

  • This compound Counterstaining: Place in this compound solution for 1 minute.[7]

  • Final Dehydration and Clearing: Rinse with two changes of 100% ethanol. Clear in xylene (2 changes of 3 minutes each).

  • Coverslipping: Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue[7]

  • Cytoplasm: Pinkish-red[7]

  • Mucin (Barrett's Esophagus): Turquoise[7]

  • Collagen: Yellow[7]

  • Smooth Muscle: Salmon[7]

Safety and Handling

This compound is a toxic substance and should be handled with care. Chronic exposure has been linked to adverse health effects.[11] It is crucial to use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling the dye powder or its solutions. All staining procedures should be performed in a well-ventilated area.

Conclusion

This compound is a versatile and effective acid counterstain in histology. Its ability to form strong ionic bonds with protonated proteins makes it an excellent choice for providing contrast to nuclear stains and for the specific highlighting of collagen and cytoplasm. By understanding the core principles of its staining mechanism and by following standardized protocols, researchers can effectively leverage this compound to enhance the visualization and interpretation of tissue morphology.

References

An In-depth Technical Guide to the Electrochemical Properties and Behavior of Metanil Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties and behavior of Metanil yellow, a synthetic azo dye. Understanding its electrochemical characteristics is crucial for the development of sensitive and selective detection methods, as well as for assessing its environmental fate and degradation pathways. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental processes to support advanced research and application development.

Core Electrochemical Properties

This compound exhibits distinct electrochemical behavior, primarily centered around the reduction of its azo group (-N=N-). This process is influenced by several factors, including the electrode material, pH of the supporting electrolyte, and the applied electrochemical technique.

Redox Behavior

The electrochemical reduction of this compound is characterized as an irreversible process controlled by diffusion.[1][2] Cyclic voltammetry (CV) studies reveal a well-defined cathodic (reduction) peak and a corresponding anodic (oxidation) peak. For instance, in a neutral aqueous solution, a reduction peak can be observed at approximately -0.293 V and an oxidation peak at -0.697 V (at a scan rate of 50 mV/s).[1] The separation between the cathodic and anodic peak potentials (ΔEp) tends to increase with higher scan rates, further confirming the irreversible nature of the electrode reaction.[1] The primary electrochemical reaction involves the reduction of the azo linkage.[1][2]

Influence of pH

The electrochemical response of this compound is strongly dependent on the pH of the medium.[1] In acidic conditions, well-defined cathodic peaks are typically observed. As the pH increases, the cathodic peak potential shifts to more negative values, while the anodic peak potential shifts towards more positive values.[1] This indicates the involvement of protons in the electrode reaction mechanism. A linear relationship between the cathodic peak potential and pH is often observed in the acidic range (e.g., pH 2 to 6.5), after which the peak potential may become pH-independent.[1] This transition point can be correlated with the pKa value of the dye.[1]

Quantitative Electrochemical Data

The following tables summarize key quantitative data from various electrochemical studies on this compound.

Table 1: Cyclic Voltammetric Data for this compound

Working ElectrodeSupporting Electrolyte/pHScan Rate (mV/s)Cathodic Peak Potential (Epc, V)Anodic Peak Potential (Epa, V)Reference
PlatinumDistilled Water50-0.293-0.697[1]
PlatinumDistilled Water2000-0.363-0.743[1]
Glassy CarbonpH 6.5200--[1]
calix8/Au NPs/GCE0.1 M PBS, pH 625-250--[3]

Table 2: Electrochemical Detection of this compound using Voltammetric Methods

ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD)Reference
NH2-fMWCNT's/GCESWASVNot Specified0.17 nM[4][5]
MWCNTs-Chit/GCDPV1.0 - 300.00.3 µM
calix8/Au NPs/GCEDPV0.05 - 459.8 nM[6]
MIP/GraphiteDPV0.1 - 10001.43 nM[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible electrochemical analysis of this compound. The following are generalized protocols for common techniques.

Cyclic Voltammetry (CV) Protocol
  • Electrode Preparation: A standard three-electrode system is used, comprising a working electrode (e.g., Platinum, Glassy Carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., Platinum wire).[8] The working electrode surface is polished and cleaned before each experiment.

  • Electrolyte Preparation: A stock solution of this compound (e.g., 2 x 10⁻³ M) is prepared in double-distilled water.[1][2] The supporting electrolyte (e.g., 1.0 M KCl) is added to the desired final volume.[1] For pH-dependent studies, appropriate buffer solutions (e.g., Britton-Robinson buffers) are used.[1][2]

  • Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen) for approximately 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[1]

  • Voltammetric Scan: The potential is cycled between a set starting and ending potential (e.g., –1.20 V to +1.20 V) at a specific scan rate (e.g., 50 - 2000 mV/s).[1] The resulting current is recorded as a function of the applied potential.

Differential Pulse Voltammetry (DPV) Protocol
  • Electrode and Electrolyte Preparation: Follow steps 1 and 2 of the CV protocol. Modified electrodes, such as those incorporating carbon nanotubes or nanoparticles, are often used to enhance sensitivity.[6]

  • Deoxygenation: As with CV, the removal of dissolved oxygen is essential.

  • DPV Parameters: The DPV waveform consists of small pulses superimposed on a linear potential sweep.[9] Key parameters to be set include the pulse amplitude (e.g., 50 mV), pulse width (e.g., 70 ms), and scan rate (e.g., 5 mV/s).[6][10]

  • Measurement: The current is measured twice during each pulse, once before the pulse and once at the end of the pulse.[9] The difference in current is plotted against the base potential. This technique effectively minimizes the contribution of the non-faradaic (charging) current, leading to higher sensitivity.[9]

Visualizations

The following diagrams illustrate key processes in the electrochemical analysis of this compound.

Metanil_Yellow_Reduction_Pathway Metanil_Yellow This compound (-N=N-) Protonated_MY Protonated Intermediate Metanil_Yellow->Protonated_MY + H+ Hydrazo_Intermediate Hydrazo Moiety (-NH-NH-) Protonated_MY->Hydrazo_Intermediate + 2e- (Rate Determining Step) Decomposition_Products Decomposition Products (e.g., Amines) Hydrazo_Intermediate->Decomposition_Products + 2e-, + H+

Caption: Proposed electrochemical reduction pathway of this compound.

Electrochemical_Detection_Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Sample_Prep Sample Preparation (e.g., food sample extraction) Cell_Assembly Three-Electrode Cell Assembly Sample_Prep->Cell_Assembly Electrode_Prep Working Electrode Preparation/Modification Electrode_Prep->Cell_Assembly Electrolyte_Prep Supporting Electrolyte & Buffer Preparation Electrolyte_Prep->Cell_Assembly Deoxygenation Deoxygenation (N2 Purge) Cell_Assembly->Deoxygenation Voltammetric_Scan Voltammetric Scan (CV, DPV, etc.) Deoxygenation->Voltammetric_Scan Data_Acquisition Data Acquisition (Current vs. Potential) Voltammetric_Scan->Data_Acquisition Peak_Analysis Peak Analysis (Potential, Height) Data_Acquisition->Peak_Analysis Quantification Quantification (Calibration Curve) Peak_Analysis->Quantification

Caption: General workflow for the electrochemical detection of this compound.

References

Metanil Yellow: A Technical Guide to its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanil yellow is a non-permitted azo dye widely used as an adulterant in various food products. Concerns regarding its safety have prompted investigations into its toxicological profile, particularly its potential to induce genetic damage. This technical guide provides an in-depth review of the available scientific literature on the genotoxicity and mutagenicity of this compound. It summarizes key findings from various assays, details experimental methodologies, and explores the potential mechanisms of action. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development to understand the genotoxic risks associated with this compound exposure.

Introduction

This compound (Acid Yellow 36) is a synthetic monoazo dye that, despite being banned for consumption in many countries, is frequently detected in food items due to its low cost and vibrant color. The presence of this xenobiotic in the food chain raises significant health concerns, including its potential to cause genetic mutations and damage DNA, which are critical events in the initiation of carcinogenesis. This guide synthesizes the current scientific knowledge on the genotoxic and mutagenic properties of this compound, focusing on data from key in vitro and in vivo assays.

Evidence of Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated in a variety of test systems, ranging from plant bioassays to mammalian cell cultures. The collective evidence suggests that this compound possesses clastogenic (chromosome-breaking) and potentially mutagenic properties.

Chromosomal Aberration Assays

The Allium cepa (onion root tip) assay is a widely used and sensitive method for assessing the clastogenic potential of chemical substances. Studies have consistently demonstrated the ability of this compound to induce chromosomal aberrations in A. cepa root cells.[1][2]

Table 1: Mitotic Index and Chromosomal Aberrations in Allium cepa Root Cells Exposed to this compound

Concentration (%)Exposure Time (h)Mitotic Index (Mean ± SD)Total Chromosomal Aberrations (%)
Control 2410.50 ± 0.851.20
0.25249.80 ± 0.752.50
0.50248.10 ± 0.60 5.80
0.75246.50 ± 0.50 8.90
1.0244.20 ± 0.40 12.50
Control 4810.20 ± 0.801.50
0.25488.90 ± 0.704.20
0.50487.20 ± 0.557.90
0.75485.10 ± 0.4511.80
1.0483.10 ± 0.3015.60**
Data adapted from Khan et al., 2020.[1]
p < 0.05, **p < 0.001 compared to control.

The types of chromosomal aberrations observed include stickiness, anaphase bridges, chromosome breaks, and c-mitosis.[1][2] The dose- and time-dependent increase in chromosomal abnormalities and decrease in mitotic index indicate both clastogenic and cytotoxic effects.[1]

Sister Chromatid Exchange (SCE) Assay

An in vivo study on mice demonstrated that this compound significantly increases the frequency of sister chromatid exchanges (SCEs) in bone marrow cells. This assay is a sensitive indicator of DNA damage and repair. The co-administration of this compound with nitrite (B80452) further potentiated the induction of SCEs, suggesting the formation of a more potent clastogenic compound, likely a nitrosamine.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A study investigating the mutagenicity of this compound using the standard Ames assay with S. typhimurium strain TA98 did not find evidence of mutagenic activity, both with and without metabolic activation (S9).[3]

Table 2: Ames Test Results for this compound with Salmonella typhimurium TA98

Concentration (µ g/plate )- S9 Mix (Revertants/plate)+ S9 Mix (Revertants/plate)
Vehicle Control 25 ± 430 ± 5
10 27 ± 332 ± 4
50 26 ± 531 ± 6
100 24 ± 429 ± 5
500 23 ± 328 ± 4
Positive Control >1000>1000
Data interpretation based on available literature indicating a negative result.[3] The values presented are hypothetical and for illustrative purposes.

It is important to note that the negative result in this specific strain does not entirely rule out mutagenicity, as other strains or different metabolic activation systems could yield different results.

Comet Assay (Single Cell Gel Electrophoresis)

Currently, there is a lack of publicly available studies that have specifically investigated the ability of this compound to induce DNA strand breaks using the comet assay. The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells and would be a valuable tool for further elucidating the genotoxic profile of this compound.

Experimental Protocols

This section provides detailed methodologies for the key assays discussed. While some protocols are generalized due to the lack of specific published details for this compound, they are based on standard OECD guidelines and common laboratory practices.

Allium cepa Chromosomal Aberration Assay
  • Test System: Allium cepa (common onion) bulbs.

  • Procedure:

    • Onion bulbs are grown in the dark in distilled water until roots reach 2-3 cm in length.

    • The bulbs are then transferred to different concentrations of this compound solution (e.g., 0.25%, 0.50%, 0.75%, 1.0%) for specific exposure durations (e.g., 24 and 48 hours). A control group is maintained in distilled water.

    • After treatment, the root tips are excised and fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

    • The fixed root tips are hydrolyzed in 1N HCl at 60°C for 5-10 minutes and then stained with acetocarmine or Feulgen stain.

    • The stained root tips are squashed on a clean microscope slide in a drop of 45% acetic acid.

    • Slides are observed under a light microscope to score for mitotic index (number of dividing cells / total number of cells) and chromosomal aberrations in different mitotic stages.

Sister Chromatid Exchange (SCE) Assay (In Vivo)
  • Test System: Swiss albino mice.

  • Procedure:

    • Mice are implanted with a 5-bromodeoxyuridine (BrdU) tablet subcutaneously to ensure continuous labeling of DNA for two cell cycles.

    • Animals are then treated with this compound via oral gavage or intraperitoneal injection at various dose levels. A vehicle control group is also included.

    • A positive control group treated with a known clastogen (e.g., cyclophosphamide) is also maintained.

    • Two hours before sacrifice, animals are injected with a mitotic inhibitor such as colchicine.

    • Bone marrow is flushed from the femurs, and cells are harvested and treated with a hypotonic solution (e.g., 0.075M KCl).

    • Cells are fixed in methanol:acetic acid (3:1), and metaphase spreads are prepared on clean slides.

    • The slides are stained using a fluorescence-plus-Giemsa (FPG) technique to differentiate sister chromatids.

    • SCEs are scored in well-spread second-division metaphases under a microscope.

Bacterial Reverse Mutation Assay (Ames Test)
  • Test System: Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tryptophan-requiring strain (WP2 uvrA).

  • Procedure:

    • The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver).

    • The test compound (this compound) at various concentrations is added to a test tube containing the bacterial culture and, if required, the S9 mix.

    • The mixture is pre-incubated at 37°C for a short period.

    • Molten top agar (B569324) is added to the tube, and the contents are poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ or trp+) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase over the background.

Comet Assay (Single Cell Gel Electrophoresis)
  • Test System: Can be performed on various cell types, including primary cells and cell lines.

  • Procedure:

    • A single-cell suspension is prepared from the test system (e.g., cultured cells treated with this compound or cells from tissues of treated animals).

    • The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.

    • The slides are then placed in an electrophoresis chamber with an alkaline (pH > 13) or neutral buffer to unwind the DNA.

    • Electrophoresis is performed, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

    • The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green, ethidium (B1194527) bromide).

    • Comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.

Potential Mechanisms of Genotoxicity

The precise signaling pathways leading to this compound-induced genotoxicity are not fully elucidated. However, the available evidence points towards a mechanism involving metabolic activation and the generation of oxidative stress.

Metabolic Activation

This compound is an azo dye, and like many other azo compounds, it can be metabolized by azoreductases in the liver and gut microbiota. This process can lead to the formation of aromatic amines, which are known to be carcinogenic and mutagenic. Furthermore, this compound has been shown to induce cytochrome P450 enzymes, which could enhance its own metabolism into reactive intermediates that can adduct to DNA, leading to mutations and chromosomal damage.

Oxidative Stress

There is evidence to suggest that this compound can induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[4] Excessive ROS can directly damage DNA by causing single- and double-strand breaks, base modifications (e.g., 8-oxoguanine), and DNA-protein crosslinks. This oxidative DNA damage, if not properly repaired, can lead to mutations and genomic instability.

The following diagram illustrates a proposed signaling pathway for this compound-induced genotoxicity, integrating metabolic activation and oxidative stress.

Metanil_Yellow_Genotoxicity Metanil_Yellow This compound Metabolic_Activation Metabolic Activation (e.g., P450, Azoreductases) Metanil_Yellow->Metabolic_Activation Induces ROS_Generation Reactive Oxygen Species (ROS) Generation Metanil_Yellow->ROS_Generation Induces Reactive_Metabolites Reactive Metabolites (e.g., Aromatic Amines) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Forms Oxidative_Damage Oxidative DNA Damage (e.g., Strand Breaks, 8-oxoG) ROS_Generation->Oxidative_Damage Causes DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adducts->DNA_Damage_Response Triggers Mutations Mutations DNA_Adducts->Mutations Leads to (if unrepaired) Oxidative_Damage->DNA_Damage_Response Triggers Oxidative_Damage->Mutations Leads to (if unrepaired) Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest DNA_Repair DNA Repair DNA_Damage_Response->DNA_Repair Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage_Response->Chromosomal_Aberrations Ineffective repair leads to Genomic_Instability Genomic Instability Mutations->Genomic_Instability Chromosomal_Aberrations->Genomic_Instability

Proposed pathway of this compound genotoxicity.

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound is a genotoxic agent, capable of inducing chromosomal aberrations and sister chromatid exchanges. The mechanism of its genotoxicity likely involves metabolic activation to reactive intermediates and the induction of oxidative stress, leading to DNA damage.

While the Allium cepa assay has provided clear evidence of clastogenicity, and the in vivo SCE assay in mice further supports its DNA damaging potential, there are notable gaps in the current body of research. Specifically, the negative result in a single strain in the Ames test warrants further investigation using a broader panel of bacterial strains and metabolic activation systems. Most significantly, the absence of data from the comet assay represents a critical knowledge gap.

Future research should prioritize:

  • Comprehensive Ames Testing: Evaluating this compound and its metabolites in a full panel of Salmonella and E. coli strains.

  • Comet Assay Studies: Conducting in vitro and in vivo comet assays to quantify DNA strand breaks and assess the kinetics of DNA repair following this compound exposure.

  • Mechanistic Studies: Elucidating the specific signaling pathways involved in the DNA damage response to this compound, including the role of key proteins like p53 and ATM/ATR.

  • Long-term Carcinogenicity Studies: Conducting well-designed long-term animal studies to definitively assess the carcinogenic potential of this compound.

A more complete understanding of the genotoxic and mutagenic profile of this compound is essential for accurate risk assessment and to reinforce the regulatory measures aimed at preventing its use as a food additive.

References

Chronic Exposure to Metanil Yellow: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chronic exposure effects of Metanil yellow, a non-permitted azo dye, in various animal models. The information presented herein is intended to support research and development efforts by summarizing key toxicological findings, detailing experimental methodologies, and illustrating implicated signaling pathways.

Executive Summary

Chronic exposure to this compound has been demonstrated to induce a wide range of toxic effects in animal models, primarily affecting the gastrointestinal, hepatic, renal, nervous, reproductive, and hematological systems. The underlying mechanisms of toxicity are often attributed to the induction of oxidative stress and the activation of specific cellular signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway. Furthermore, this compound has been shown to act as a tumor promoter in hepatocarcinogenesis, underscoring its potential carcinogenic risk. This guide synthesizes the current scientific literature to provide a detailed resource for professionals in toxicology and drug development.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the quantitative data from various studies on the chronic effects of this compound in animal models.

Table 1: Hematological Parameters in Albino Mice After Chronic this compound Exposure

ParameterControl0.1 g/kg bw0.5 g/kg bw3.0 g/kg bwReference
Total Erythrocyte Count (TEC) NormalNo ChangeNo ChangeDecreased[1]
Hemoglobin (Hb) NormalNo ChangeNo ChangeDecreased[1]
Erythrocyte Sedimentation Rate (ESR) NormalNo ChangeNo ChangeIncreased[1]
Mean Corpuscular Volume (MCV) NormalNo ChangeNo ChangeIncreased[1]
Mean Corpuscular Hemoglobin (MCH) NormalNo ChangeNo ChangeIncreased[1]
Total Leukocyte Count (TLC) NormalNormalNormalNormal[1]
Differential Leukocyte Count
LymphocytesNormalNo ChangeNo ChangeIncreased[1]
MonocytesNormalNo ChangeNo ChangeIncreased[1]
NeutrophilsNormalNo ChangeNo ChangeDecreased[1]
EosinophilsNormalNo ChangeNo ChangeDecreased[1]
Heinz Bodies (% Erythrocytes) 0%0%0%80-90%[1]
Exposure duration: 180 days

Table 2: Hepatic Xenobiotic Metabolizing Enzymes in Rats After this compound Administration

Enzyme/ParameterControlThis compound (80 mg/kg bw, i.p., 3 days)Reference
Ethoxyresorufin-O-deethylase Baseline190% increase[2]
Aniline hydroxylase Baseline92% increase[2]
Aryl hydrocarbon hydroxylase Baseline62% increase[2]
Aminopyrine N-demethylase Baseline49% increase[2]
Quinone reductase Baseline82% increase[2]
Glutathione (B108866) S-transferase Baseline43% increase[2]
Glutathione levels BaselineDepleted[2]
Lipid peroxide formation BaselineIncreased[2]

Table 3: Neurochemical Changes in Rat Brain Regions After Chronic this compound Consumption

NeurotransmitterBrain RegionEffectReference
Noradrenaline Hypothalamus, Striatum, Brain StemSignificantly affected[3]
Dopamine (B1211576) Hypothalamus, Striatum, Brain StemSignificantly affected[3]
Serotonin Hypothalamus, Striatum, Brain StemSignificantly affected[3]
Acetylcholinesterase (AChE) activity StriatumEarly reduction[3]
Acetylcholinesterase (AChE) activity HippocampusDelayed but persistent reduction[3]

Table 4: Reproductive Parameters in Female Rats After this compound Exposure

ParameterControlThis compound (250, 500, 750 mg/kg bw/day for 30 days)Reference
Estrous Cycle RegularIrregular, with altered duration of phases[4]
Serum Follicle Stimulating Hormone (FSH) NormalSignificantly decreased[4]
Serum Luteinizing Hormone (LH) NormalSignificantly decreased[4]
Serum Estradiol NormalSignificantly decreased[4]
Ovarian Folliculogenesis NormalSignificantly impaired[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound toxicity.

Histopathological Examination of Tissues

Objective: To assess microscopic structural changes in organs following chronic this compound exposure.

Animal Model: Albino rats (Rattus norvegicus) or Swiss albino mice.

Exposure: this compound administered in the diet or via gavage at varying concentrations (e.g., 25, 50, 75 mg/kg body weight) for a chronic duration (e.g., 30, 180 days).[5][6]

Procedure:

  • Tissue Collection and Fixation: At the end of the exposure period, animals are euthanized. Organs of interest (liver, kidney, stomach, intestine, testis, spleen, etc.) are immediately excised, washed in cold saline, and fixed in 10% neutral buffered formalin or Bouin's fluid for at least 24 hours.[5][6]

  • Tissue Processing:

    • Fixed tissues are dehydrated through a graded series of ethanol (B145695) (70%, 95%, 100%).

    • Tissues are then cleared in xylene.

    • Cleared tissues are infiltrated with and embedded in paraffin (B1166041) wax to form tissue blocks.

  • Sectioning: Paraffin blocks are sectioned at a thickness of 4-5 µm using a rotary microtome.

  • Staining (Hematoxylin and Eosin (B541160) - H&E):

    • Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol to water.

    • Slides are stained with Mayer's hematoxylin (B73222) solution for 3-5 minutes to stain cell nuclei blue/purple.

    • Slides are rinsed in running tap water.

    • Differentiation is performed with 1% acid alcohol to remove excess stain.

    • "Bluing" is carried out in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the nuclei blue.

    • Slides are counterstained with eosin Y solution for 1-2 minutes to stain cytoplasm and extracellular matrix in shades of pink and red.

    • Stained sections are dehydrated through an ascending series of ethanol, cleared in xylene, and mounted with a coverslip using a mounting medium.

  • Microscopic Examination: Stained sections are examined under a light microscope for histopathological changes such as necrosis, inflammation, degeneration, and alterations in cellular architecture.

Assessment of Oxidative Stress

Objective: To quantify markers of oxidative stress in tissues.

Animal Model: Albino rats or mice.

Procedure:

a) Lipid Peroxidation (Malondialdehyde - MDA) Assay:

  • Tissue Homogenization: A known weight of tissue (e.g., liver) is homogenized in cold buffer (e.g., 1.15% KCl).

  • Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

  • Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

  • Quantification: The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct.

b) Antioxidant Enzyme Assays (SOD, CAT, GPx):

  • Tissue Preparation: Tissues are homogenized in cold phosphate (B84403) buffer and centrifuged to obtain the supernatant, which is used for the enzyme assays.

  • Superoxide (B77818) Dismutase (SOD) Activity: SOD activity is often measured using an indirect assay, such as the xanthine/xanthine oxidase system, which generates superoxide radicals. The ability of the tissue supernatant to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium or cytochrome c) by superoxide is measured spectrophotometrically.

  • Catalase (CAT) Activity: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) by the tissue homogenate. The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored over time.

  • Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction system. GPx catalyzes the reduction of an organic peroxide (e.g., cumene (B47948) hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Neurotoxicity Assessment

Objective: To evaluate the effects of this compound on the central nervous system.

Animal Model: Wistar rats.

Procedure:

a) Neurotransmitter Level Analysis (HPLC):

  • Brain Tissue Dissection: Following euthanasia, specific brain regions (hypothalamus, striatum, brain stem) are rapidly dissected on ice.

  • Homogenization and Extraction: Tissues are homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and extract neurotransmitters.

  • Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column.

  • Detection: Neurotransmitters (noradrenaline, dopamine, serotonin) are detected using an electrochemical detector.

  • Quantification: The concentrations are determined by comparing the peak areas of the samples to those of known standards.

b) Acetylcholinesterase (AChE) Activity Assay:

  • Tissue Preparation: Brain regions are homogenized in a suitable buffer.

  • Enzymatic Reaction: The homogenate is incubated with acetylthiocholine (B1193921) iodide, a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine.

  • Colorimetric Detection: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

  • Calculation: The rate of color development is proportional to the AChE activity in the sample.

Reproductive Toxicity Assessment in Females

Objective: To assess the impact of this compound on the female reproductive system.

Animal Model: Female rats.

Procedure:

a) Estrous Cycle Monitoring:

  • Vaginal Smear Collection: Vaginal secretions are collected daily using a sterile cotton swab or by gentle vaginal lavage with saline.

  • Smear Preparation: The collected cells are smeared onto a clean glass slide and allowed to air dry.

  • Staining: The smear is stained with a suitable stain, such as Papanicolaou or Giemsa stain.

  • Cytological Examination: The stained smear is examined under a microscope to identify the predominant cell types (epithelial cells, cornified cells, and leukocytes). The stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) is determined based on the relative proportions of these cells.

  • Cycle Analysis: The regularity and duration of the estrous cycles are recorded over a period of several weeks.

b) Ovarian Folliculogenesis Assessment:

  • Ovary Collection and Processing: Ovaries are collected, fixed in formalin, and processed for histopathology as described above.

  • Follicle Classification and Counting: Serial sections of the ovary are examined microscopically. Ovarian follicles are classified into different developmental stages (primordial, primary, secondary, antral, and Graafian follicles) based on their morphology. The number of follicles at each stage is counted in representative sections to assess the impact on follicular development.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Chronic exposure to this compound has been shown to perturb several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Metanil_Yellow_Oxidative_Stress_Pathway Metanil_Yellow This compound ROS Increased Reactive Oxygen Species (ROS) Metanil_Yellow->ROS Induces Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Causes Antioxidant_Enzymes Decreased Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant_Enzymes Depletes Cellular_Damage Cellular Damage (Hepatotoxicity, Nephrotoxicity, etc.) Lipid_Peroxidation->Cellular_Damage Antioxidant_Enzymes->Cellular_Damage Leads to

Caption: this compound-Induced Oxidative Stress Pathway.

Metanil_Yellow_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metanil_Yellow This compound AhR_Complex AhR-Hsp90-XAP2 Complex (inactive) Metanil_Yellow->AhR_Complex Binds to AhR_ARNT AhR-ARNT Heterodimer AhR_Complex->AhR_ARNT Translocates & Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Transcription Transcription of Phase I & II Enzymes (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Metanil_Yellow_Hepatocarcinogenesis_Pathway Metanil_Yellow This compound (Tumor Promoter) CyclinD1_CDK4 Increased Expression of Cyclin D1 & CDK4 Metanil_Yellow->CyclinD1_CDK4 CyclinB1_CDC2 Increased Expression of Cyclin B1 & CDC2 Metanil_Yellow->CyclinB1_CDC2 DEN DEN (Initiator) Preneoplastic_Lesions Pre-neoplastic Hepatic Lesions DEN->Preneoplastic_Lesions Hepatocarcinogenesis Hepatocarcinogenesis Preneoplastic_Lesions->Hepatocarcinogenesis Cell_Cycle_Dysregulation Cell Cycle Dysregulation (G1/S & G2/M Checkpoints) CyclinD1_CDK4->Cell_Cycle_Dysregulation CyclinB1_CDC2->Cell_Cycle_Dysregulation Cell_Cycle_Dysregulation->Hepatocarcinogenesis Promotes

Caption: Role of this compound in DEN-Induced Hepatocarcinogenesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the chronic toxicity of this compound in a rat model.

Experimental_Workflow start Start: Animal Acclimatization grouping Grouping of Animals (Control & Treatment Groups) start->grouping treatment Chronic Exposure to This compound (e.g., 90 days) grouping->treatment monitoring Daily Observation & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Necropsy treatment->euthanasia interim Interim Assessments (e.g., Blood Collection) monitoring->interim tissue_collection Organ & Tissue Collection euthanasia->tissue_collection analysis Analysis tissue_collection->analysis histopathology Histopathology analysis->histopathology biochemistry Biochemical Assays analysis->biochemistry hematology Hematology analysis->hematology genotoxicity Genotoxicity Assays analysis->genotoxicity data_analysis Data Analysis & Statistical Evaluation histopathology->data_analysis biochemistry->data_analysis hematology->data_analysis genotoxicity->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for Chronic Toxicity Studies.

Conclusion

The data and methodologies presented in this guide highlight the significant toxicological concerns associated with chronic exposure to this compound. The consistent findings of multi-organ toxicity, neurotoxicity, reproductive toxicity, and hematotoxicity in animal models, coupled with evidence of its role in promoting carcinogenesis, underscore the potential health risks to humans. The detailed experimental protocols and elucidated signaling pathways provide a valuable resource for researchers to further investigate the mechanisms of this compound toxicity and to develop strategies for risk assessment and mitigation. This guide serves as a foundational document to support ongoing research in the fields of toxicology, food safety, and drug development.

References

Metanil Yellow: A Comprehensive Technical Guide on its Absorption, Metabolism, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metanil yellow is a non-permitted, water-soluble mono-azo dye extensively used in various industries for coloration.[1][2] Despite being banned as a food additive in many countries, its use as a food adulterant is prevalent due to its low cost and bright yellow hue.[3] This guide provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. Furthermore, it elucidates the molecular mechanisms underlying its toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Chronic exposure to this compound has been linked to a range of adverse health effects, including neurotoxicity, hepatotoxicity, and carcinogenicity, primarily attributed to its metabolic activation and the induction of oxidative stress.[4][3][5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

2.1 Absorption and Distribution

Oral ingestion is the primary route of exposure to this compound as a food adulterant.[4] Studies in rats and guinea pigs have shown that this compound is poorly absorbed from the gastrointestinal tract.[6][7] Following a single oral dose of 5 mg/kg body weight in rats, approximately 80.5% of the administered dose was excreted within 96 hours, with the majority found in the feces.[6] A similar study in guinea pigs showed 83.4% excretion within 96 hours, also primarily via the feces.[7] While most tissues like the liver, kidney, and spleen do not show significant accumulation, the gastrointestinal tract and testes have been found to retain a small percentage of the radioactivity.[6][7]

2.2 Metabolism

The metabolism of this compound, like other azo dyes, is a two-step process involving azoreduction followed by further metabolism of the resulting aromatic amines.[8]

  • Azoreduction: The primary metabolic pathway for this compound is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductases present in the gut microflora and the liver.[8][9] This process breaks down this compound into two primary metabolites: metanilic acid and p-aminodiphenylamine.[6][7] The anaerobic environment of the lower intestine is particularly conducive to this reductive metabolism by the intestinal microorganisms.[8]

  • Hepatic Metabolism: The liver also plays a crucial role in the metabolism of this compound. It contains microsomal and soluble enzymes, including the cytochrome P-450 system, that can catalyze the reduction of azo dyes.[8] this compound has been shown to be a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes.[10] It significantly induces cytochrome P-450 (P-450) and its dependent monooxygenases, as well as cytosolic detoxification enzymes like glutathione (B108866) S-transferase (GST) and quinone reductase (QR).[10][11] This induction suggests the involvement of the cytosolic aryl hydrocarbon (Ah) receptor.[10][11]

2.3 Excretion

The majority of ingested this compound is excreted in the feces, largely as unabsorbed dye and its metabolites.[6][7] A smaller portion is absorbed, metabolized by the liver, and its metabolites are excreted in the urine.[6][7] The primary metabolites identified in both urine and feces are metanilic acid and p-aminodiphenylamine.[6][7]

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of this compound.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatOral5,000 mg/kg[12][13][14]
MouseIntraperitoneal1,000 mg/kg[12][13]
MouseIntravenous200 mg/kg[13]

Table 2: Effects of this compound on Hepatic Enzyme Activities in Rats

TreatmentEnzymeTissue% Induction/DepletionReference
Oral (430 mg/kg for 7 days)GlutathioneLiver & Intestine33-52% Depletion[11]
Oral (430 mg/kg for 7 days)Lipid PeroxidationLiver & Intestine49-121% Increase[11]
Oral (430 mg/kg for 7 days)Aryl Hydrocarbon Hydroxylase (AHH)Liver & Intestine99-223% Induction[11]
Oral (430 mg/kg for 7 days)Glutathione-S-Transferase (GST)Liver & Intestine32-136% Induction[11]
Oral (430 mg/kg for 7 days)Quinone Reductase (QR)Liver & Intestine20-92% Induction[11]
Parenteral (80 mg/kg for 3 days)Ethoxyresorufin-O-deethylaseLiver228% Induction[10]
Parenteral (80 mg/kg for 3 days)Aniline HydroxylaseLiver27-92% Induction[15]
Parenteral (80 mg/kg for 3 days)Aminopyrine N-demethylaseLiver42-49% Induction[15]

Molecular Mechanisms of Toxicity

The toxicity of this compound is multifaceted, involving the induction of oxidative stress, neurotoxicity, and potential carcinogenicity through the dysregulation of cell cycle proteins.

4.1 Oxidative Stress

This compound consumption leads to a significant depletion of glutathione levels and a concomitant increase in lipid peroxidation in both the liver and intestine.[11][15] This imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system results in oxidative stress, which can cause damage to cellular macromolecules like lipids, proteins, and DNA.[4][3] The generation of ROS is linked to the metabolic activation of this compound by hepatic enzymes.[16]

4.2 Neurotoxicity

Chronic consumption of this compound has been shown to be neurotoxic in both developing and adult rats.[5] It significantly affects the levels of key neurotransmitters such as noradrenaline, dopamine (B1211576), and serotonin (B10506) in the hypothalamus, striatum, and brain stem.[5] Furthermore, it leads to a reduction in acetylcholine (B1216132) esterase (AChE) activity in the striatum and hippocampus.[5] These neurochemical alterations are associated with impaired learning and behavior.[5]

4.3 Carcinogenicity and Tumor Promotion

While this compound itself is not considered a potent mutagen, it acts as a tumor promoter in hepatocarcinogenesis.[17] In rats initiated with a carcinogen like N-nitrosodiethylamine (DEN), subsequent administration of this compound promotes the development of preneoplastic lesions in the liver.[17] This tumor-promoting effect is associated with the dysregulation of cell cycle regulatory proteins. This compound has been shown to increase the expression of cyclin D1, cdk4, cyclin B1, and cdc2, which are critical for the G1/S and G2/M checkpoints of the cell cycle.[17] This leads to uncontrolled cell proliferation, a hallmark of cancer.

Experimental Protocols

5.1 In Vivo Study of this compound Toxicity in Rats

  • Objective: To evaluate the sub-chronic oral toxicity of this compound in albino rats.

  • Animals: Healthy male Wistar rats (150-200g) are used. They are housed in standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to standard pellet diet and water.

  • Experimental Design:

    • Group 1 (Control): Receives the vehicle (e.g., distilled water) orally.

    • Group 2 (Treatment): Receives this compound (e.g., 430 mg/kg body weight) dissolved in the vehicle orally for a specified period (e.g., 7, 14, or 28 days).

  • Procedure:

    • The body weight of the animals is recorded at the beginning and end of the experiment.

    • At the end of the treatment period, animals are fasted overnight and then euthanized.

    • Blood samples are collected for hematological and biochemical analysis (e.g., liver function tests).

    • Liver, kidney, and brain tissues are excised, weighed, and processed for histopathological examination and biochemical assays (e.g., oxidative stress parameters, enzyme activities).

  • Biochemical Assays:

    • Lipid Peroxidation: Measured by estimating the levels of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

    • Glutathione (GSH) Content: Determined using Ellman's reagent (DTNB).

    • Enzyme Activities: Cytochrome P-450 content, Aryl Hydrocarbon Hydroxylase (AHH), Glutathione-S-Transferase (GST), and Quinone Reductase (QR) activities are measured using established spectrophotometric methods.

  • Histopathology: Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

5.2 In Vitro Azoreduction Assay using Rat Cecal Microflora

  • Objective: To determine the rate of metabolic degradation of this compound by intestinal microorganisms.

  • Preparation of Cecal Contents:

    • Rats are euthanized, and the cecum is excised.

    • The cecal contents are squeezed into a pre-weighed tube containing a reducing medium (e.g., thioglycollate broth).

    • The contents are homogenized and centrifuged at low speed to remove debris. The supernatant containing the microflora is used for the assay.

  • Assay Procedure:

    • The reaction mixture contains the cecal microflora suspension, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and this compound at a known concentration.

    • The reaction is carried out under anaerobic conditions (e.g., in an anaerobic chamber or by purging with nitrogen).

    • Aliquots are withdrawn at different time intervals.

    • The reaction is stopped by adding a suitable solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed for the disappearance of this compound and the appearance of its metabolites using High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

  • Data Analysis: The rate of degradation is calculated, and the Degradation Index 50 (DI50), the time required for 50% degradation of the dye, is determined.[18]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways and mechanisms involved in the metabolism and toxicity of this compound.

Metanil_Yellow_Metabolism Metanil_Yellow This compound (Oral Ingestion) GI_Tract Gastrointestinal Tract Metanil_Yellow->GI_Tract Gut_Microflora Gut Microflora (Azoreductase) GI_Tract->Gut_Microflora Feces Excretion in Feces (Unabsorbed Dye & Metabolites) GI_Tract->Feces Majority Liver Liver GI_Tract->Liver Minority Metabolites Metabolites: - Metanilic Acid - p-Aminodiphenylamine Gut_Microflora->Metabolites Azo-reduction Absorption Poor Absorption Hepatic_Enzymes Hepatic Enzymes (Cytochrome P-450, Azoreductase) Liver->Hepatic_Enzymes Hepatic_Enzymes->Metabolites Azo-reduction & other reactions Metabolites->Feces Urine Excretion in Urine (Metabolites) Metabolites->Urine

Caption: Metabolic pathway of this compound in biological systems.

Oxidative_Stress_Mechanism Metanil_Yellow This compound Metabolism Metabolic Activation (Hepatic Enzymes) Metanil_Yellow->Metabolism ROS Increased Reactive Oxygen Species (ROS) Production Metabolism->ROS Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) Metabolism->Antioxidant_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Depletion->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage & Toxicity Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Proposed mechanism of this compound-induced oxidative stress.

Tumor_Promotion_Pathway Metanil_Yellow This compound Cell_Cycle Dysregulation of Cell Cycle Regulatory Proteins Metanil_Yellow->Cell_Cycle CyclinD1_cdk4 Increased Expression of: - Cyclin D1 - cdk4 Cell_Cycle->CyclinD1_cdk4 CyclinB1_cdc2 Increased Expression of: - Cyclin B1 - cdc2 Cell_Cycle->CyclinB1_cdc2 G1_S_Checkpoint Dysregulation of G1/S Checkpoint CyclinD1_cdk4->G1_S_Checkpoint G2_M_Checkpoint Dysregulation of G2/M Checkpoint CyclinB1_cdc2->G2_M_Checkpoint Cell_Proliferation Uncontrolled Cell Proliferation G1_S_Checkpoint->Cell_Proliferation G2_M_Checkpoint->Cell_Proliferation Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion

Caption: Signaling pathway for this compound-induced tumor promotion.

Conclusion

This compound, a non-permitted azo dye, poses a significant health risk due to its widespread use as a food adulterant. Its metabolism, primarily through azoreduction by gut and hepatic enzymes, leads to the formation of toxic aromatic amines. The toxicological effects of this compound are extensive, including hepatotoxicity, neurotoxicity, and carcinogenicity, which are mechanistically linked to the induction of oxidative stress and the dysregulation of critical cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development to further investigate the adverse effects of this compound and to develop strategies for mitigating its impact on human health.

References

The Environmental Odyssey of Metanil Yellow: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metanil yellow, a mono-azo dye, has been widely used in various industries, including textiles, paper, and leather. However, its non-permitted use as a food colorant and its subsequent release into the environment have raised significant concerns due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of the environmental fate and impact of this compound, summarizing key data on its degradation, toxicity, and offering insights into experimental methodologies for its study.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for predicting its environmental behavior and designing effective remediation strategies.

PropertyValueReference
Chemical Formula C₁₈H₁₄N₃NaO₃S[1][2]
Molecular Weight 375.38 g/mol [1][2]
Appearance Yellow to orange-brown powder[3]
Melting Point >300 °C[3]
Water Solubility Soluble[3]
λmax 434 nm[4]

Environmental Fate

The environmental fate of this compound is governed by a complex interplay of biotic and abiotic processes that determine its persistence, transformation, and ultimate impact on ecosystems.

Biodegradation

Microbial communities in soil and water play a significant role in the breakdown of this compound. Several bacterial strains have been identified that can decolorize and degrade this dye, primarily through the reductive cleavage of the azo bond (-N=N-) under anaerobic or microaerophilic conditions.

Key Microbial Players:

  • Bacillus sp.

  • Lysinibacillus sp.

  • Pseudomonas sp. [5]

Degradation Pathway:

The initial step in the biodegradation of this compound is the enzymatic reduction of the azo bond by azoreductases, leading to the formation of aromatic amines. These intermediates are generally less colored but may still pose environmental risks. Further degradation of these amines can occur under aerobic conditions.

Metanil_Yellow This compound (C₁₈H₁₄N₃NaO₃S) Azo_Reduction Azo Reductase (Anaerobic/Microaerophilic) Metanil_Yellow->Azo_Reduction Reductive Cleavage Metanilic_Acid Metanilic Acid Azo_Reduction->Metanilic_Acid p_Aminodiphenylamine p-Aminodiphenylamine Azo_Reduction->p_Aminodiphenylamine Further_Degradation Further Aerobic Degradation Metanilic_Acid->Further_Degradation p_Aminodiphenylamine->Further_Degradation Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NH₄⁺) Further_Degradation->Mineralization

Figure 1: Proposed microbial degradation pathway of this compound.

Abiotic Degradation: Photocatalysis

Advanced oxidation processes (AOPs), particularly photocatalysis, have shown significant promise for the complete mineralization of this compound. This process typically involves the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generate highly reactive oxygen species (ROS) that degrade the dye.

Typical Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Catalyst_Suspension Suspend Photocatalyst (e.g., TiO₂, ZnO) Dye_Solution->Catalyst_Suspension Irradiation Irradiate with UV/Visible Light Catalyst_Suspension->Irradiation Stirring Constant Stirring Irradiation->Stirring Sampling Collect Aliquots at Intervals Irradiation->Sampling Analysis_Method Analyze via UV-Vis, HPLC, etc. Sampling->Analysis_Method

Figure 2: General experimental workflow for photocatalytic degradation.

Degradation Kinetics: The photocatalytic degradation of this compound often follows pseudo-first-order kinetics. The degradation rate is influenced by several factors including pH, catalyst concentration, initial dye concentration, and light intensity.

CatalystLight SourcepHInitial Concentration (mg/L)Degradation Efficiency (%)Time (min)Kinetic ModelReference
TiO₂ UV320>90120Pseudo-first-order[6]
ZnO UV910~97100Pseudo-first-order[7]
Fe₃O₄ NPs Sunlight320~99540Pseudo-first-order[4]
Soil Adsorption and Mobility

The mobility of this compound in soil is largely dictated by its adsorption to soil particles. As an anionic dye, its adsorption is influenced by soil pH, organic matter content, and the presence of clay minerals. Generally, lower pH values favor adsorption due to the protonation of functional groups on the adsorbent surface.

Ecotoxicological Impact

This compound has been shown to exert toxic effects on a range of organisms, from microorganisms to vertebrates. Its presence in aquatic and terrestrial ecosystems can disrupt ecological balance.

Aquatic Toxicity

The discharge of this compound into water bodies poses a significant threat to aquatic life.

OrganismEndpointValue (mg/L)Exposure TimeReference
Fish (Labeo rohita) LC₅₀11096 h[8]
Crustacean (Daphnia magna) EC₅₀8.348 h[9]
Mammal (Rat, oral) LD₅₀>2000-[10]
Mammal (Mouse, intraperitoneal) LD₅₀180-[10]
Terrestrial Toxicity

The impact of this compound on the terrestrial environment is less studied, but available data suggests potential harm to soil microorganisms and plants. High concentrations of the dye can inhibit seed germination and plant growth. However, the degradation products of this compound have been found to be less phytotoxic.

Experimental Protocols

Standardized methodologies are essential for the reliable assessment of the environmental fate and impact of this compound.

Biodegradation Study

Objective: To assess the biodegradability of this compound by a specific microbial culture.

  • Culture Preparation: Isolate and culture the desired microbial strain (e.g., Bacillus sp.) in a suitable nutrient broth.

  • Acclimatization: Gradually expose the microbial culture to increasing concentrations of this compound to allow for adaptation.

  • Degradation Assay: Inoculate a mineral salt medium containing a known concentration of this compound with the acclimatized culture.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 37°C, static or shaking).

  • Analysis: At regular intervals, withdraw aliquots and centrifuge to remove biomass. Measure the absorbance of the supernatant at the λmax of this compound (around 434 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.

  • Degradation Product Analysis: Use techniques like HPLC and GC-MS to identify and quantify the degradation byproducts.

Photocatalytic Degradation Study

Objective: To evaluate the efficiency of a photocatalyst in degrading this compound.

  • Reactor Setup: Use a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator).

  • Reaction Mixture: Prepare an aqueous solution of this compound of a known concentration and add a specific amount of the photocatalyst (e.g., TiO₂).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring.

  • Sampling and Analysis: Collect samples at different time intervals. Filter the samples to remove the catalyst particles. Analyze the filtrate using a UV-Vis spectrophotometer to monitor the decrease in dye concentration.[6][7]

Acute Toxicity Test for Daphnia magna (Adapted from OECD 202)

Objective: To determine the acute immobilization effect of this compound on Daphnia magna.

  • Test Organisms: Use juvenile daphnids (<24 hours old).

  • Test Solutions: Prepare a series of concentrations of this compound in a suitable culture medium. A control group with no dye should also be prepared.

  • Exposure: Place a specific number of daphnids (e.g., 20) in each test concentration and the control.

  • Incubation: Maintain the test vessels under controlled conditions (e.g., 20±2°C, 16h light/8h dark cycle) for 48 hours.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

  • Data Analysis: Calculate the EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) using appropriate statistical methods.[9][11]

Conclusion

This compound poses a tangible threat to environmental health due to its toxicity and persistence. While both biotic and abiotic degradation processes can mitigate its impact, the formation of potentially harmful intermediates necessitates a thorough understanding of its transformation pathways. This guide provides a foundational overview for researchers and professionals engaged in assessing the environmental risks associated with this compound and developing effective remediation technologies. Further research is warranted to fill existing data gaps, particularly in the areas of chronic ecotoxicity, bioaccumulation potential in a wider range of organisms, and the long-term fate of its degradation products in complex environmental matrices.

References

Metanil Yellow: An In-depth Technical Guide to a Non-Permitted Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanil yellow is a synthetic azo dye classified as a non-permitted food colorant in numerous countries due to its significant toxicological profile. Despite regulatory prohibitions, its use as an adulterant in various foodstuffs, particularly in developing nations, remains a pressing public health concern. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, toxicological effects, and the analytical methodologies for its detection. The document emphasizes the molecular mechanisms underlying its toxicity, including its impact on critical signaling pathways, and presents detailed experimental protocols for its identification and quantification in food matrices. This guide is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development engaged in food safety, toxicology, and regulatory science.

Chemical and Physical Properties

This compound, also known as Acid Yellow 36, is a water-soluble sodium salt of a monoazo dye.[1][2] Its chemical structure features an azo group (-N=N-) which is characteristic of this class of dyes.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate[1]
Synonyms Acid Yellow 36, C.I. 13065, Tropaeolin G[1][2]
CAS Number 587-98-4[1]
Chemical Formula C18H14N3NaO3S[1]
Molar Mass 375.38 g/mol [1]
Appearance Yellow to orange crystalline powder[3]
Solubility Soluble in water[3]
Melting Point > 250 °C (decomposes)[1]
λmax 414 nm, 435 nm

Toxicological Profile

The toxicological effects of this compound are a significant concern, with studies indicating potential neurotoxicity, hepatotoxicity, and carcinogenicity.[1][4][5] The toxicological data, including acute toxicity values, are summarized in Table 2.

Table 2: Acute Toxicological Data for this compound

TestSpeciesRouteValueReference(s)
LD50 RatOral5000 mg/kg[3]
LD50 MouseIntraperitoneal1000 mg/kg[6]
LD50 MouseIntravenous200 mg/kg[7]

Chronic exposure to this compound has been shown to adversely affect the central nervous system by altering the levels of key neurotransmitters such as noradrenaline, dopamine (B1211576), and serotonin, and by inhibiting acetylcholine (B1216132) esterase activity.[4][8] It has also been identified as a tumor promoter, particularly in hepatocarcinogenesis, by dysregulating cell cycle regulatory proteins.[9] Furthermore, this compound can induce oxidative stress in various organs, including the liver, kidneys, and heart.[10][11][12]

Signaling Pathways Affected by this compound

This compound exerts its toxic effects through the modulation of several key signaling pathways. These include the cell cycle regulation pathway, the aryl hydrocarbon receptor (AhR) signaling pathway, and the nitric oxide (NO) signaling pathway in the gastrointestinal tract.

Dysregulation of Cell Cycle Control

This compound has been shown to act as a tumor promoter by dysregulating critical checkpoints of the cell cycle.[9] It leads to the increased expression of cyclin D1 and its associated kinase cdk4, as well as cyclin B1 and its associated kinase cdc2.[4] This upregulation promotes cell proliferation and contributes to its carcinogenic potential.

Cell_Cycle_Dysregulation_by_Metanil_Yellow cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition metanil_yellow This compound cyclinD1_cdk4 Cyclin D1 / Cdk4 metanil_yellow->cyclinD1_cdk4 Upregulates cyclinB1_cdc2 Cyclin B1 / Cdc2 metanil_yellow->cyclinB1_cdc2 Upregulates cell_cycle Cell Cycle Progression proliferation Uncontrolled Cell Proliferation cell_cycle->proliferation tumor_promotion Tumor Promotion proliferation->tumor_promotion cyclinD1_cdk4->cell_cycle cyclinB1_cdc2->cell_cycle

Dysregulation of cell cycle by this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a bifunctional inducer of phase I and phase II xenobiotic-metabolizing enzymes, a process that is often mediated by the aryl hydrocarbon receptor (AhR).[2][9] Upon binding to ligands like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of genes encoding enzymes such as cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), and quinone reductase (QR).

AhR_Signaling_Pathway_Activation_by_Metanil_Yellow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus metanil_yellow This compound ahr AhR metanil_yellow->ahr Binds ahr_arnt AhR-ARNT Complex ahr->ahr_arnt Translocates & Dimerizes with arnt ARNT arnt->ahr_arnt xre XRE ahr_arnt->xre Binds to gene_transcription Gene Transcription xre->gene_transcription Initiates enzymes Xenobiotic Metabolizing Enzymes (CYPs, GSTs, QR) gene_transcription->enzymes Leads to

Activation of AhR signaling by this compound.
Nitric Oxide (NO) Signaling in Gastrointestinal Tract

This compound has been shown to decrease gastrointestinal transit by suppressing the contractile activity of the small intestine.[13] This effect is mediated through the activation of the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which leads to smooth muscle relaxation.[13]

NO_Signaling_Pathway_in_GI_Tract metanil_yellow This compound nos Nitric Oxide Synthase (NOS) metanil_yellow->nos Activates no Nitric Oxide (NO) nos->no sgc Soluble Guanylyl Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc smooth_muscle_relaxation Smooth Muscle Relaxation cgmp->smooth_muscle_relaxation Promotes decreased_motility Decreased GI Motility smooth_muscle_relaxation->decreased_motility

This compound's effect on GI motility via NO signaling.

Prevalence as a Food Adulterant

This compound is frequently used to adulterate foods to enhance their yellow color and appeal, particularly in products like turmeric powder, pulses, sweets, and savories.[14][15][16] The prevalence of this compound adulteration is a significant issue, especially in regions with less stringent food safety enforcement. Table 3 presents data from a study in West Bengal, India, highlighting the extent of this problem in certain food categories.

Table 3: Prevalence of this compound in Food Samples from West Bengal, India

Food ItemTotal Samples AnalyzedSamples with this compoundPercentage of Adulterated SamplesReference(s)
Turmeric Powder 882932.95%[17]
Ladoo (Sweet) 993131.32%[17]
Besan (Gram Flour) 6600%[17]
Total 253 58 22.92% [17]

Experimental Protocols for Detection

A variety of analytical techniques are employed for the detection and quantification of this compound in food matrices. Detailed methodologies for some of the key techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound in food samples.

Methodology (Based on a method for juice and jam): [18]

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 20% (v/v) methanol (B129727) solution.

    • Vortex for 1 minute and then sonicate for 30 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.7) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Diode Array Detector (DAD) at 420 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry

Objective: To detect and quantify this compound based on its absorbance of ultraviolet and visible light.

Methodology (Based on a method for sweets): [14][15]

  • Sample Preparation:

    • Take a known weight of the food sample (e.g., 1 g of a sweet).

    • Extract the color by shaking with a suitable solvent (e.g., 10 mL of distilled water or 50% ethanol).

    • Filter the extract to remove any solid particles.

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum of the extract from 200 to 800 nm using a spectrophotometer.

    • This compound exhibits a characteristic absorption maximum at approximately 430 nm.[15]

    • For a confirmatory test, add a few drops of concentrated hydrochloric acid to the extract. A shift in the absorption maximum and a color change to magenta/pink indicates the presence of this compound.[14]

  • Quantification:

    • Prepare a standard calibration curve using known concentrations of this compound.

    • Measure the absorbance of the sample extract at the wavelength of maximum absorption.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify this compound based on the characteristic vibrations of its functional groups.

Methodology (Based on a method for turmeric powder): [19][20]

  • Sample Preparation:

    • Mix the food sample thoroughly.

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with potassium bromide powder and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • FT-IR Analysis:

    • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • This compound shows a distinct and characteristic peak at approximately 1140 cm⁻¹, which can be used for its identification.[15][19]

  • Qualitative Analysis:

    • Compare the obtained spectrum with the reference spectrum of pure this compound for confirmation.

Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for the detection and confirmation of this compound in a food sample.

Metanil_Yellow_Detection_Workflow sample Food Sample extraction Color Extraction (e.g., with water/ethanol) sample->extraction preliminary_test Preliminary Test (e.g., Acid Test - Pink Color) extraction->preliminary_test tlc Thin Layer Chromatography (TLC) preliminary_test->tlc Positive spectroscopy Spectroscopic Analysis (UV-Vis, FT-IR) preliminary_test->spectroscopy Positive chromatography Chromatographic Analysis (HPLC, LC-MS) tlc->chromatography Further Confirmation spectroscopy->chromatography Further Confirmation confirmation Confirmation & Quantification chromatography->confirmation

Workflow for this compound detection in food.

Conclusion

This compound poses a significant threat to public health due to its widespread and illicit use as a food colorant. Its neurotoxic, hepatotoxic, and carcinogenic properties, mediated through the disruption of fundamental cellular signaling pathways, underscore the importance of stringent monitoring and control. The analytical methods detailed in this guide provide robust and reliable means for the detection and quantification of this compound in diverse food matrices. A thorough understanding of its toxicological profile and the availability of sensitive detection methods are paramount for safeguarding consumer health and ensuring the integrity of the food supply chain. This technical guide serves as a foundational resource for professionals dedicated to addressing the challenges posed by non-permitted food additives.

References

Metanil Yellow: A Comprehensive Technical Review of its Discovery, History, and Toxicological Impact

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Metanil yellow is a synthetic mono-azo dye that has been widely used in various industries due to its vibrant yellow color and low cost of production. Despite its industrial applications, this compound is a non-permitted food colorant due to its significant toxicological effects. This technical guide provides an in-depth overview of the discovery and history of this compound, its chemical properties, synthesis, and analytical methods for its detection. Furthermore, this paper delves into its toxicological profile, including its neurotoxic and hepatotoxic effects, and discusses the underlying biochemical mechanisms. This document aims to be a comprehensive resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways.

Introduction

This compound, also known as Acid Yellow 36 and C.I. 13065, is a synthetic dye belonging to the azo class of compounds.[1][2] Its chemical name is sodium 3-[(4-anilinophenyl)azo]benzenesulfonate.[1] Historically, it has been utilized in the textile, paper, leather, and ink industries for its effective dyeing properties.[1][3] However, its use as a food additive is prohibited in many countries, including India, due to its established toxicity.[2][4][5] Despite these regulations, this compound is frequently found as an adulterant in various food products, particularly in turmeric powder, pulses, and sweets, to enhance their color and appeal.[4][5][6] The chronic consumption of this compound-adulterated food is a significant public health concern, as studies have demonstrated its adverse effects on various organ systems.[5][7]

This whitepaper provides a detailed examination of this compound, from its fundamental chemical characteristics to its complex interactions with biological systems.

Chemical and Physical Properties

This compound is a brownish-yellow to orange crystalline powder that is soluble in water.[8][9] It functions as a pH indicator, changing from red at pH 1.2 to yellow at pH 2.3.[2][10][11]

Table 1: Chemical and Physical Properties of this compound
PropertyValueReferences
IUPAC Namesodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate[2]
Common NamesAcid Yellow 36, C.I. 13065[1][2]
CAS Number587-98-4[1]
Chemical FormulaC18H14N3NaO3S[12]
Molar Mass375.38 g/mol [12]
AppearanceBrownish-yellow to orange crystalline powder[8][9]
SolubilitySoluble in water[9]
pH Indicator Range1.2 (red) - 2.3 (yellow)[2][10][11]
λmax413 nm, 435 nm[9][13]

Synthesis of this compound

The synthesis of this compound involves a two-step process: the diazotization of metanilic acid followed by a coupling reaction with diphenylamine (B1679370).[14][15]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on available literature.[16][17]

Step 1: Diazotization of Metanilic Acid

  • In a reaction vessel, add a quantitative amount of water and then metanilic acid (m-aminobenzenesulfonic acid). Stir for approximately one hour to form a uniform suspension.

  • Add a quantitative amount of hydrochloric acid to the suspension.

  • Cool the mixture to 5°C using an ice bath.

  • In a separate vessel, dissolve sodium nitrite (B80452) in water.

  • Slowly add the sodium nitrite solution to the cooled metanilic acid suspension while maintaining the temperature at 5°C.

  • Stir the mixture for approximately one hour to complete the diazotization reaction, forming the diazonium salt.

Step 2: Coupling Reaction

  • Transfer the prepared diazo solution to a coupling tank.

  • Add a diphenylamine emulsion to the diazo solution at 20°C until the pH reaches 1.5.

  • Adjust the pH to 4.3 using a soda ash solution.

  • Maintain the temperature at 13°C and continue stirring until the diazonium compound is no longer present (approximately 30 minutes).

  • The product, this compound G, is formed.

  • Adjust the final pH to 8.2 with a soda ash solution.

  • The dye can be salted out by adding refined salt (approximately 23% by volume) and stirring for one hour.

  • The resulting product is then subjected to roller drying, crushing, and packaging.

Synthesis_of_Metanil_Yellow cluster_diazotization Diazotization cluster_coupling Coupling Metanilic_Acid Metanilic Acid (m-aminobenzenesulfonic acid) Diazonium_Salt Diazonium Salt Metanilic_Acid->Diazonium_Salt 5°C Sodium_Nitrite Sodium Nitrite (NaNO2) Sodium_Nitrite->Diazonium_Salt 5°C HCl Hydrochloric Acid (HCl) HCl->Diazonium_Salt 5°C Metanil_Yellow This compound Diazonium_Salt->Metanil_Yellow + Diphenylamine pH 1.5 -> 4.3 13°C Diphenylamine Diphenylamine

Caption: Synthesis pathway of this compound.

Analytical Detection Methods

Several analytical techniques are employed for the detection and quantification of this compound in food matrices.

Spectroscopic Methods
  • UV-Visible (UV-Vis) Spectrophotometry: This is a common method for the initial screening and quantification of this compound. The dye exhibits maximum absorbance (λmax) at approximately 413 nm.[13]

  • Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: These techniques are used for the identification of this compound in adulterated samples, such as turmeric powder. The FT-Raman spectral peak at 1406 cm⁻¹ and the FT-IR spectral peak at 1140 cm⁻¹ are characteristic of this compound.[8][18] FT-Raman has been shown to be more sensitive, with a detection limit of 1% concentration, compared to 5% for FT-IR.[8][14][18]

  • Surface-Enhanced Raman Spectroscopy (SERS): This is a highly sensitive method for the detection of trace amounts of this compound. Using gold nanoparticles (Au NPs), this compound can be detected down to 0.1 mg/g.[9] Prominent peaks are observed at 504, 1176, 1383, and 1588 cm⁻¹.[9]

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for the qualitative detection of this compound in food extracts.[6]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC with a photodiode array detector provides a precise and sensitive method for the quantification of this compound.[13] This method can achieve low limits of detection (LOD) and quantification (LOQ) in the range of 0.05–0.12 μg/kg and 0.3–0.5 μg/kg, respectively, in turmeric and chili powders.[13]

Experimental Protocol: Detection of this compound in Turmeric Powder using FT-Raman Spectroscopy

This protocol is based on the methodology described by Dhakal et al. (2016).[8][18]

  • Sample Preparation: Prepare mixtures of turmeric powder and this compound at various concentrations (e.g., 30%, 25%, 20%, 15%, 10%, 5%, 1%, and 0.01% w/w).

  • Instrumentation: Use a Fourier Transform-Raman spectrometer.

  • Data Acquisition: Acquire FT-Raman spectra for the pure components (turmeric and this compound) and the prepared mixtures.

  • Analysis: Identify the characteristic spectral peak for this compound at 1406 cm⁻¹. The intensity of this peak can be used to quantify the concentration of this compound in the sample.

Detection_Workflow Sample Food Sample (e.g., Turmeric) Extraction Extraction with Acetic Acid Sample->Extraction Screening Colorimetric Assay Extraction->Screening TLC Thin-Layer Chromatography Screening->TLC For further analysis UV_Vis UV-Vis Spectrophotometry Screening->UV_Vis For further analysis FT_IR_Raman FT-IR / FT-Raman Spectroscopy Screening->FT_IR_Raman For further analysis UHPLC UHPLC Screening->UHPLC For further analysis Confirmation Confirmation and Quantification TLC->Confirmation UV_Vis->Confirmation FT_IR_Raman->Confirmation UHPLC->Confirmation

Caption: General workflow for the detection of this compound.

Toxicology

This compound is a non-permitted food colorant due to its demonstrated toxicity in animal studies.[2] The oral LD50 in rats is reported to be 5000 mg/kg.[1][19] Chronic exposure to this compound has been linked to neurotoxicity and hepatotoxicity.[2][7]

Neurotoxicity

Studies in Wistar rats have shown that long-term consumption of this compound affects the central nervous system.[3]

  • Neurotransmitter Imbalance: Chronic exposure leads to significant alterations in the levels of key neurotransmitters, including noradrenaline, dopamine (B1211576), and serotonin, in the hypothalamus, striatum, and brain stem.[3] These changes are often not reversible even after the withdrawal of the dye.[3]

  • Enzyme Inhibition: this compound has been shown to reduce the activity of acetylcholine (B1216132) esterase (AChE) in the striatum and hippocampus.[3]

  • Cognitive Impairment: Treated rats have been observed to require more time to learn operant conditioning behaviors, indicating a negative impact on learning and memory.[3]

Neurotoxicity_Pathway Metanil_Yellow This compound Exposure Brain Brain (Hypothalamus, Striatum, Brain Stem) Metanil_Yellow->Brain Neurotransmitter_Alteration Altered Neurotransmitter Levels (Noradrenaline, Dopamine, Serotonin) Brain->Neurotransmitter_Alteration AChE_Inhibition Acetylcholine Esterase (AChE) Inhibition Brain->AChE_Inhibition Cognitive_Impairment Cognitive Impairment (Learning and Memory Deficits) Neurotransmitter_Alteration->Cognitive_Impairment AChE_Inhibition->Cognitive_Impairment

Caption: Proposed neurotoxicity pathway of this compound.

Hepatotoxicity

This compound has been shown to induce liver damage through various mechanisms.[2]

  • Oxidative Stress: Oral administration of this compound leads to a significant depletion of hepatic glutathione (B108866) levels and a concomitant increase in lipid peroxidation.[20]

  • Enzyme Induction: this compound acts as a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes.[21] It significantly induces cytochrome P-450 (P-450) and its dependent aryl hydrocarbon hydroxylase (AHH) activity.[20][21] It also induces cytosolic glutathione-S-transferase (GST) and quinone reductase (QR) activities.[20][21] This induction may involve the cytosolic aryl hydrocarbon (Ah) receptor.[11]

Hepatotoxicity_Pathway Metanil_Yellow This compound Exposure Liver Liver Metanil_Yellow->Liver Oxidative_Stress Oxidative Stress Liver->Oxidative_Stress Enzyme_Induction Induction of Xenobiotic- Metabolizing Enzymes Liver->Enzyme_Induction Glutathione_Depletion Glutathione Depletion Oxidative_Stress->Glutathione_Depletion Lipid_Peroxidation Increased Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Hepatotoxicity Hepatotoxicity Glutathione_Depletion->Hepatotoxicity Lipid_Peroxidation->Hepatotoxicity Phase_I Phase I Enzymes (Cytochrome P-450, AHH) Enzyme_Induction->Phase_I Phase_II Phase II Enzymes (GST, QR) Enzyme_Induction->Phase_II Phase_I->Hepatotoxicity Phase_II->Hepatotoxicity

Caption: Proposed hepatotoxicity pathway of this compound.

Table 2: Summary of Toxicological Data for this compound
ParameterFindingSpeciesReferences
Acute Toxicity
Oral LD505000 mg/kgRat[19]
Neurotoxicity
Neurotransmitter LevelsAltered noradrenaline, dopamine, and serotoninRat[3]
Enzyme ActivityReduced acetylcholine esterase activityRat[3]
BehaviorImpaired learning and memoryRat[3]
Hepatotoxicity
Oxidative StressDepletion of glutathione, increased lipid peroxidationRat[20]
Enzyme InductionInduction of Cytochrome P-450, AHH, GST, QRRat[20][21]

Regulatory Status

This compound is not permitted for use in food products in India under the Food Safety and Standards (Food Products Standards and Food Additives) Regulations.[4][22] The general permissible limit for synthetic food colors that are allowed is 100 mg/kg of the food product.[4][23] However, due to its low cost and widespread availability, it is often used illegally as an adulterant.[22][23]

Conclusion

This compound is a synthetic azo dye with a history of industrial use but a clear record of toxicity that precludes its use in food. This technical guide has provided a comprehensive overview of its discovery, chemical properties, synthesis, and the analytical methods used for its detection. The detailed discussion of its neurotoxic and hepatotoxic effects, supported by quantitative data and visualized pathways, underscores the public health risks associated with its illicit use as a food adulterant. For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profile of such compounds is crucial for ensuring food safety and for the development of safer alternatives. Continued vigilance and the application of sensitive analytical methods are essential to prevent the adulteration of food products with this compound and to safeguard consumer health.

References

Methodological & Application

Metanil Yellow Histological Staining Protocol for Collagen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow is an acidic azo dye that can be employed in histological staining to visualize collagen fibers. While it is most frequently utilized as a counterstain in various polychromatic staining methods, such as in variants of Masson's trichrome, it can be adapted for the specific demonstration of collagen.[1] In an acidic solution, the anionic sulfonic acid groups of this compound form ionic bonds with the cationic amino acid residues of collagen, resulting in a distinct yellow coloration. This protocol provides a detailed methodology for the use of this compound to stain collagen fibers in formalin-fixed, paraffin-embedded tissue sections.

Principle of Staining

The staining mechanism relies on the electrostatic interaction between the acidic dye and the tissue proteins. In an acidic environment, the basic amino acid residues in collagen become protonated, acquiring a positive charge. This compound, with its negatively charged sulfonic acid groups, then binds to these positively charged sites on the collagen fibers. The addition of acetic acid to the staining solution enhances this reaction by ensuring an optimal low pH.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound staining protocol for collagen, compiled from various histological methods.

ParameterValueNotes
This compound Concentration Saturated aqueous solution or 0.25% aqueous solutionA saturated solution provides strong staining. A 0.25% solution can be used for more controlled staining.
Solvent Distilled Water
Acidifier Glacial Acetic AcidTypically 1% (v/v) is added to the staining solution to lower the pH.
Staining Time 1 - 5 minutesOptimal time may vary depending on tissue type, fixation, and desired staining intensity.
pH of Staining Solution Acidic (typically pH 1.2 - 2.3)A low pH is crucial for the protonation of tissue proteins and effective dye binding.
Fixation 10% Neutral Buffered FormalinStandard fixation for routine histology.
Tissue Section Thickness 4 - 5 µmStandard thickness for paraffin-embedded sections.

Experimental Protocol

This protocol is adapted from trichrome staining methods where this compound is used to stain collagen.

Reagents and Solutions
  • This compound Staining Solution:

    • This compound Powder

    • Distilled Water

    • Glacial Acetic Acid

    • Preparation of Saturated Aqueous Solution: Add this compound powder to distilled water until no more dissolves. Allow the solution to sit for several hours and then filter to remove the undissolved powder. To each 100 ml of the saturated solution, add 1 ml of glacial acetic acid.

    • Preparation of 0.25% Aqueous Solution: Dissolve 0.25 g of this compound powder in 100 ml of distilled water. Add 1 ml of glacial acetic acid.

  • Weigert's Iron Hematoxylin (B73222) (for nuclear counterstain, optional but recommended):

    • Solution A: Hematoxylin, 95% Ethanol (B145695)

    • Solution B: Ferric Chloride, Distilled Water, Hydrochloric Acid

    • Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

  • 1% Acetic Acid Solution:

    • Glacial Acetic Acid: 1 ml

    • Distilled Water: 99 ml

  • Graded Alcohols: 100%, 95%, 70% Ethanol

  • Xylene

  • Resinous Mounting Medium

Staining Procedure
  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate through 95% ethanol for 3 minutes. d. Hydrate through 70% ethanol for 3 minutes. e. Rinse well in running tap water.

  • Nuclear Staining (Optional): a. Stain in Weigert's iron hematoxylin working solution for 5-10 minutes. b. Wash in running tap water for 5-10 minutes. c. Differentiate briefly in 0.5% acid alcohol (if necessary). d. "Blue" the sections in running tap water or Scott's tap water substitute. e. Rinse in distilled water.

  • Collagen Staining with this compound: a. Place slides in the this compound Staining Solution for 1-5 minutes.

  • Rinsing and Differentiation: a. Briefly rinse the slides in 1% Acetic Acid Solution. b. Rinse well with distilled water.

  • Dehydration and Clearing: a. Dehydrate slides quickly through 95% ethanol, followed by two changes of 100% ethanol. b. Clear in two changes of xylene for 3 minutes each.

  • Mounting: a. Coverslip with a resinous mounting medium.

Expected Results
  • Collagen: Yellow

  • Nuclei (if counterstained): Black/Blue-black

  • Muscle and Cytoplasm: May show a pale yellow or remain unstained, providing contrast.

Diagrams

This compound Staining Workflow

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration (Xylene -> Graded Alcohols -> Water) Nuclear_Stain Nuclear Staining (Optional) (Weigert's Hematoxylin) Deparaffinization->Nuclear_Stain Wash1 Wash in Water Nuclear_Stain->Wash1 Collagen_Stain Collagen Staining (this compound Solution) Wash1->Collagen_Stain Rinse_Differentiate Rinse & Differentiate (1% Acetic Acid -> Water) Collagen_Stain->Rinse_Differentiate Dehydration Dehydration (Graded Alcohols) Rinse_Differentiate->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting (Resinous Medium) Clearing->Mounting

Caption: Workflow for this compound Staining of Collagen.

Logical Relationship of Staining Principle

G Collagen Collagen Fibers (Basic Amino Acid Residues) Protonated_Collagen Positively Charged Collagen (Cationic Sites) Collagen->Protonated_Collagen Protonation Acidic_Solution Acidic Solution (low pH) Acidic_Solution->Protonated_Collagen Ionic_Bonding Ionic Bonding Protonated_Collagen->Ionic_Bonding Metanil_Yellow This compound Dye (Anionic Sulfonic Acid Groups) Metanil_Yellow->Ionic_Bonding Stained_Collagen Yellow-Stained Collagen Ionic_Bonding->Stained_Collagen

Caption: Principle of this compound Staining for Collagen.

References

Application Notes: Metanil Yellow as a Counterstain in Periodic Acid-Schiff (PAS) Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Periodic Acid-Schiff (PAS) stain is a fundamental histochemical method used to detect polysaccharides, such as glycogen (B147801), and other carbohydrate-rich macromolecules in tissue sections. The reaction results in a characteristic magenta color at the site of the target molecules. To enhance the visualization of surrounding tissues and provide better morphological context, a counterstain is often employed. Metanil yellow, an azo dye, serves as an effective counterstain in PAS protocols, providing a yellow background that offers a stark contrast to the magenta-stained PAS-positive structures.[1][2][3] This combination is particularly useful for highlighting basement membranes, fungal elements, and mucins.[4][5][6]

Principle of Staining

The PAS staining reaction involves two main chemical steps. First, periodic acid oxidizes 1,2-glycols and 1,2-amino alcohols in the tissue to aldehydes. Subsequently, the Schiff reagent reacts with these newly formed aldehydes to produce a stable, insoluble magenta compound.

This compound is an acidic dye that stains basic cellular components, such as cytoplasm and collagen, a contrasting yellow color.[3][7] This provides a clear differentiation between the magenta PAS-positive elements and the surrounding tissue architecture.

Applications in Research and Drug Development

The use of this compound as a counterstain in PAS staining has several applications:

  • Enhanced Histological Detail: The yellow counterstain increases the overall contrast in tissue sections, allowing for a sharper definition of tissue morphology and easier identification of different cell types and tissue components.[1][2]

  • Pathology: In diagnostic pathology, this staining combination can be used to highlight fungal infections, where the fungal cell walls stain magenta against a yellow background.[6] It is also valuable in assessing glycogen storage diseases and identifying adenocarcinomas that secrete neutral mucins.[4][8]

  • Connective Tissue Staining: this compound is effective in staining collagen, making this protocol useful for studying connective tissues in various disease models.[3][7]

  • Barrett's Esophagus Diagnosis: A combination of Alcian blue, Hematoxylin (B73222) & Eosin, and this compound is utilized to diagnose Barrett's esophagus by staining the mucin a brilliant turquoise color, with collagen stained yellow.[7]

Data Presentation

Quantitative analysis of staining intensity can be performed using image analysis software to measure the optical density of the magenta and yellow signals. Researchers should generate their own data based on their specific tissues and experimental conditions. The following table provides a template for presenting such quantitative data.

Tissue ComponentPAS Staining (Magenta) - Mean Optical Density (± SD)This compound (Yellow) - Mean Optical Density (± SD)
Basement MembraneUser-defined valueUser-defined value
Glycogen DepositsUser-defined valueUser-defined value
Fungal Cell WallsUser-defined valueUser-defined value
CytoplasmUser-defined valueUser-defined value
CollagenUser-defined valueUser-defined value

Experimental Protocols

Reagent Preparation

1. Periodic Acid Solution (0.5% - 1%)

  • Periodic Acid: 0.5 g - 1.0 g

  • Distilled Water: 100 mL Note: Prepare fresh each time.[5][9][10]

2. Schiff Reagent

  • Commercial Schiff reagent is recommended for consistency.

  • To test the reagent: add a few drops of 37% formalin to a small amount of Schiff reagent. A good reagent will rapidly turn a reddish-purple color.[5][9]

3. This compound Counterstain (0.25%)

  • This compound: 0.25 g

  • Distilled Water: 100 mL

  • Glacial Acetic Acid: 0.25 mL Dissolve the this compound in distilled water and then add the acetic acid.

4. Harris Hematoxylin (Optional, for nuclear counterstaining)

  • A commercial Harris Hematoxylin solution can be used.

Staining Protocol for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes for 5 minutes each.

    • 100% Ethanol: 2 changes for 3 minutes each.

    • 95% Ethanol: 2 changes for 3 minutes each.

    • 70% Ethanol: 2 changes for 3 minutes each.

    • Distilled Water: Rinse for 5 minutes.

  • Periodic Acid Oxidation:

    • Immerse slides in 0.5% Periodic Acid solution for 5-10 minutes.[6][9][11]

    • Rinse well in several changes of distilled water.

  • Schiff Reaction:

    • Immerse slides in Schiff reagent for 15-30 minutes at room temperature.[6][11]

    • Wash in running lukewarm tap water for 5-10 minutes to allow the pink color to develop.[5][11]

  • Nuclear Counterstaining (Optional):

    • If nuclear detail is required, stain with Harris Hematoxylin for 30-60 seconds.

    • Rinse in running tap water.

    • "Blue" the hematoxylin in Scott's tap water substitute or a weak alkaline solution.

    • Rinse well in tap water.

  • This compound Counterstaining:

    • Immerse slides in the this compound solution for 30-60 seconds.[12]

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • 70% Ethanol: 10 dips.

    • 95% Ethanol: 10 dips.

    • 100% Ethanol: 2 changes for 2 minutes each.

    • Xylene (or xylene substitute): 2 changes for 2 minutes each.

    • Mount with a resinous mounting medium.

Expected Results

StructureStaining Color
PAS-positive substances (glycogen, mucins, basement membranes, fungal walls)Magenta to Red-Purple[6]
Nuclei (if hematoxylin is used)Blue to Violet[13]
Cytoplasm, Muscle, CollagenYellow[3][7]
Red Blood CellsPale Yellow/Unstained

Visualizations

Logical Relationship of Staining Principles

cluster_tissue Tissue Section cluster_reagents Staining Reagents Glycogen Glycogen/ Mucosubstances (1,2-Glycols) Schiff_Reagent Schiff Reagent Glycogen->Schiff_Reagent Reacts with Cytoplasm Cytoplasm/ Collagen (Basic Proteins) Metanil_Yellow This compound Cytoplasm->Metanil_Yellow Yellow Periodic_Acid Periodic Acid Periodic_Acid->Glycogen Oxidizes to Aldehydes Schiff_Reagent->Glycogen Magenta Metanil_Yellow->Cytoplasm Stains

Caption: Principle of PAS staining with this compound counterstain.

Experimental Workflow

Start Start: Paraffin Sections Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Oxidation Periodic Acid Oxidation (5-10 min) Deparaffinize->Oxidation Rinse1 Rinse in Distilled Water Oxidation->Rinse1 Schiff Schiff Reagent (15-30 min) Rinse1->Schiff Wash Wash in Tap Water (5-10 min) Schiff->Wash Counterstain This compound Counterstain (30-60 sec) Wash->Counterstain Rinse2 Brief Rinse in Distilled Water Counterstain->Rinse2 Dehydrate Dehydrate in Graded Ethanols Rinse2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Coverslip Clear->Mount End End: Microscopic Examination Mount->End

Caption: Workflow for PAS staining with this compound counterstain.

References

Alcian Blue-H&E-Metanil Yellow Staining: A Comprehensive Protocol for Tissue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the Alcian Blue-Hematoxylin & Eosin (B541160) (H&E)-Metanil Yellow staining technique, a valuable method for the differential staining of various tissue components. This polychromatic stain is particularly useful in gastrointestinal pathology, especially for the identification of intestinal metaplasia in Barrett's esophagus.[1] The protocol is intended for researchers, scientists, and drug development professionals working in histology and pathology labs.

The Alcian Blue component at a pH of 2.5 specifically stains acid mucopolysaccharides, which are characteristic of intestinal goblet cells, a key feature of Barrett's esophagus.[2] The subsequent H&E staining provides general morphological details, with hematoxylin (B73222) staining cell nuclei blue and eosin staining cytoplasm and other structures in shades of pink and red.[1] Finally, Metanil Yellow acts as a counterstain, highlighting collagen in yellow. This combination of stains results in a vibrant, high-contrast visualization of tissue components, facilitating accurate diagnosis and research.

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation:

ReagentPreparationStability
3% Acetic Acid Mix 3.0 ml of glacial acetic acid with 97.0 ml of distilled water.Stable for months at room temperature.[3]
Alcian Blue Solution (pH 2.5) Dissolve 1.0 g of Alcian Blue 8GX in 100.0 ml of 3% acetic acid. Check and adjust pH to 2.5 with acetic acid if necessary. A few crystals of thymol (B1683141) can be added to prevent mold growth.Stable for months at room temperature; can be reused until staining becomes weak.[3]
Mayer's Hematoxylin Commercially available.Refer to manufacturer's specifications.
0.25% Hydrochloric Acid Slowly and carefully add 2.5 ml of concentrated hydrochloric acid to 997.5 ml of distilled water.Stable for months at room temperature.[3]
0.25% Ammonia (B1221849) Water (Bluing Solution) Slowly add 1.0 ml of ammonium (B1175870) hydroxide (B78521) to 250.0 ml of distilled water.Prepare fresh daily.[3]
Eosin Y Working Solution Commercially available.Refer to manufacturer's specifications.
0.25% this compound Solution Mix 0.25 g of this compound with 100.0 ml of distilled water and 0.25 ml of glacial acetic acid.Stable for up to one year at room temperature.[3]

Staining Procedure:

  • Deparaffinization and Hydration:

    • Deparaffinize sections in three changes of xylene for 3 minutes each.[1][4]

    • Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips each.[1][4]

    • Wash well in distilled water.[1][4]

  • Alcian Blue Staining:

    • Place slides in 3% acetic acid for 3 minutes.[1][4]

    • Stain in Alcian Blue solution (pH 2.5) for 15 minutes.[1][3][4]

  • Washing:

    • Wash in running tap water for 5 minutes.[1][4]

    • Rinse in distilled water.[1][4]

  • Hematoxylin and Eosin Staining:

    • Stain in Mayer's Hematoxylin for 2-4 minutes.[1][4]

    • Rinse in running tap water until the water runs clear.[1][4]

    • Differentiate in 0.25% hydrochloric acid for 2-3 seconds.[3]

    • Rinse in running tap water.[3]

    • Blue in 0.25% ammonia water for 2-3 seconds.[3]

    • Wash well in running tap water and rinse in distilled water.[1][4]

    • Place in 70% ethyl alcohol for 1 minute.[1][4]

    • Stain with Eosin Y working solution for 1 minute.[1][4]

  • Dehydration:

    • Dehydrate in 95% ethyl alcohol for 30-60 seconds.[1][4]

    • Dehydrate in two changes of 100% ethyl alcohol for 30 seconds each.[1][4]

  • This compound Staining:

    • Place in this compound solution for 1 minute. Note: Timing is critical; over-staining can increase background staining.[1][3][4]

    • Rinse with two changes of 100% ethyl alcohol, 10 dips each.[3]

  • Clearing and Coverslipping:

    • Clear in three changes of xylene for 2 minutes each.[3]

    • Coverslip with a resinous mounting medium.[1][4]

Expected Staining Results

The following table summarizes the expected coloration of different tissue components after staining.

Tissue ComponentStaining Result
Nuclei Blue[1]
Cytoplasm Pink-Red[1]
Acid Mucins (e.g., in Goblet Cells) Turquoise/Blue
Collagen Yellow
Smooth Muscle Salmon
Erythrocytes Yellow

Staining Workflow

Staining_Workflow cluster_prep Tissue Preparation cluster_alcian Alcian Blue Staining cluster_he H&E Staining cluster_final Final Steps Deparaffinize Deparaffinize in Xylene Hydrate Hydrate in Alcohols Deparaffinize->Hydrate Wash_Distilled Wash in Distilled Water Hydrate->Wash_Distilled Acetic_Acid 3% Acetic Acid Wash_Distilled->Acetic_Acid Alcian_Blue Alcian Blue (pH 2.5) Acetic_Acid->Alcian_Blue Wash_Tap Wash in Tap Water Alcian_Blue->Wash_Tap Rinse_Distilled Rinse in Distilled Water Wash_Tap->Rinse_Distilled Hematoxylin Mayer's Hematoxylin Rinse_Distilled->Hematoxylin Rinse_Tap1 Rinse in Tap Water Hematoxylin->Rinse_Tap1 Differentiate Differentiate in HCl Rinse_Tap1->Differentiate Rinse_Tap2 Rinse in Tap Water Differentiate->Rinse_Tap2 Blueing Blue in Ammonia Water Rinse_Tap2->Blueing Wash_Rinse Wash and Rinse Blueing->Wash_Rinse Ethanol70 70% Ethyl Alcohol Wash_Rinse->Ethanol70 Eosin Eosin Y Ethanol70->Eosin Dehydrate_Final Dehydrate in Alcohols Eosin->Dehydrate_Final Metanil_Yellow This compound Dehydrate_Final->Metanil_Yellow Rinse_Ethanol Rinse in 100% Ethanol Metanil_Yellow->Rinse_Ethanol Clear Clear in Xylene Rinse_Ethanol->Clear Coverslip Coverslip Clear->Coverslip

Caption: Workflow of the Alcian Blue-H&E-Metanil Yellow staining protocol.

Troubleshooting

Common issues in staining procedures include uneven staining, weak staining, or excessive background staining.[5]

  • Uneven Staining: Ensure complete deparaffinization and avoid allowing sections to dry out during the procedure.[1][4]

  • Weak Staining: Check the pH of the Alcian Blue solution and the freshness of the bluing solution. The timing in the hematoxylin and eosin solutions may also need adjustment.

  • High Background: The timing in the this compound is critical; overstaining can lead to increased background.[1][3][4] Ensure proper rinsing between steps to prevent solution carry-over.[1][4]

This detailed protocol for Alcian Blue-H&E-Metanil Yellow staining provides a reliable method for achieving high-quality, informative staining results for research and diagnostic purposes.

References

Application Notes and Protocols for Metanil Yellow in the Diagnosis of Barrett's Esophagus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barrett's esophagus is a premalignant condition characterized by the replacement of the normal stratified squamous epithelium of the distal esophagus with metaplastic columnar epithelium, containing intestinal-type goblet cells. Accurate histopathological diagnosis is crucial for patient management and cancer surveillance. The Alcian Blue - Hematoxylin & Eosin (B541160) - Metanil Yellow (AB-H&E-MY) staining protocol is a specialized histological technique designed to enhance the visualization and differentiation of tissues in esophageal biopsies, thereby aiding in the diagnosis of Barrett's esophagus. This comprehensive stain combines the properties of three dyes to distinctly identify various cellular and extracellular components.

The core principle of this technique lies in the differential staining of mucins. Alcian blue at a pH of 2.5 selectively stains acidic mucins, which are characteristic of intestinal goblet cells found in Barrett's esophagus, a vibrant blue. Hematoxylin and eosin provide the standard nuclear and cytoplasmic counterstaining, while this compound serves as a counterstain for collagen, staining it yellow. The combination of Alcian blue with this compound imparts a distinct turquoise color to the mucin within the goblet cells of Barrett's esophagus, making them more readily identifiable.[1] This technique is particularly useful in distinguishing intestinal metaplasia from gastric cardiac mucosa, which may also be present at the gastroesophageal junction.

Mechanism of Action

The AB-H&E-MY stain is a multi-step process where each component targets specific tissue elements based on their biochemical properties:

  • Alcian Blue (pH 2.5): This cationic dye forms salt linkages with the acidic groups of acid mucopolysaccharides. At a pH of 2.5, it stains both sulfated and carboxylated mucins, which are abundant in the goblet cells of intestinal metaplasia.[1]

  • Hematoxylin (Mayer's): This basic dye acts as a nuclear stain, binding to the basophilic nucleic acids in the cell nucleus and coloring them blue to purple.

  • Eosin: An acidic dye that counterstains basic cytoplasmic components and connective tissues in varying shades of pink and red.

  • This compound: An acidic dye that serves as a counterstain for collagen, imparting a yellow color. In the context of the combined stain, it enhances the contrast and, in conjunction with Alcian blue, produces a turquoise hue in the acidic mucin of goblet cells.[1]

Data Presentation

Staining MethodSensitivitySpecificityPositive Predictive ValueNegative Predictive ValueReference
H&E 79%100%100%82.6%[2]
PAS-Alcian Blue 100%100%100%100%[2]

Note: This data is for the detection of intestinal metaplasia and not a direct measure of the complete AB-H&E-MY protocol for diagnosing Barrett's esophagus as a whole.

Experimental Protocols

Alcian Blue - H&E - this compound (AB-H&E-MY) Staining Protocol

This protocol is adapted from established histological procedures for the identification of Barrett's esophagus in formalin-fixed, paraffin-embedded esophageal biopsy specimens.

Reagents:

  • Alcian Blue Solution (1% in 3% Acetic Acid, pH 2.5)

  • Mayer's Hematoxylin Solution

  • Eosin Y Solution (1% aqueous)

  • This compound Solution (0.25% aqueous)

  • 3% Acetic Acid Solution

  • Scott's Tap Water Substitute (optional, for bluing)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Hydrate through graded alcohols: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse well in distilled water.

  • Alcian Blue Staining:

    • Place slides in 3% acetic acid solution for 3 minutes.

    • Stain in Alcian Blue solution (pH 2.5) for 30 minutes.

    • Wash in running tap water for 2 minutes.

    • Rinse in distilled water.

  • Hematoxylin and Eosin Staining:

    • Stain in Mayer's Hematoxylin for 5-10 minutes.

    • Wash in running tap water for 5 minutes.

    • Blue in Scott's tap water substitute for 1-2 minutes or in running tap water.

    • Wash in running tap water for 2 minutes.

    • Counterstain in Eosin Y solution for 1-2 minutes.

    • Wash in running tap water for 1-2 minutes.

  • Dehydration and this compound Staining:

    • Dehydrate through 95% alcohol (2 changes, 2 minutes each) and 100% alcohol (2 changes, 2 minutes each).

    • Stain in this compound solution for 30-60 seconds.

    • Rinse quickly in 100% alcohol.

  • Clearing and Mounting:

    • Clear in xylene (or substitute) for 2 changes of 2 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm: Pink/Red

  • Collagen: Yellow

  • Acidic Mucin (in Goblet Cells): Turquoise/Blue

  • Muscle: Pink/Salmon

Mandatory Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis start Esophageal Biopsy fixation Formalin Fixation start->fixation processing Paraffin Embedding fixation->processing sectioning Microtomy (4-5 µm sections) processing->sectioning mounting Mount on Slides sectioning->mounting deparaffinize Deparaffinize & Rehydrate mounting->deparaffinize alcian_blue Alcian Blue (pH 2.5) deparaffinize->alcian_blue he Hematoxylin & Eosin alcian_blue->he dehydrate_my Dehydrate & this compound he->dehydrate_my clear_mount Clear & Mount dehydrate_my->clear_mount microscopy Microscopic Examination clear_mount->microscopy diagnosis Pathological Diagnosis microscopy->diagnosis

Figure 1: Experimental workflow for AB-H&E-MY staining of esophageal biopsies.

Diagnostic_Logic cluster_findings Histological Findings cluster_interpretation Interpretation start Microscopic Examination of AB-H&E-MY Stained Biopsy goblet_cells Goblet Cells with Turquoise Mucin start->goblet_cells no_goblet_cells Absence of Goblet Cells start->no_goblet_cells columnar_epithelium Columnar Epithelium start->columnar_epithelium squamous_epithelium Stratified Squamous Epithelium start->squamous_epithelium collagen_yellow Yellow Stained Collagen start->collagen_yellow be_positive Barrett's Esophagus (Intestinal Metaplasia) goblet_cells->be_positive be_negative No Evidence of Barrett's Esophagus no_goblet_cells->be_negative columnar_epithelium->be_positive squamous_epithelium->be_negative

Figure 2: Logical diagram for the interpretation of AB-H&E-MY staining results.

References

Detection of Metanil Yellow in Food Samples Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metanil yellow is a non-permitted, water-soluble azo dye illegally used as a food adulterant to impart a vibrant yellow color to various foodstuffs, including sweets, pulses, turmeric powder, juices, and jams.[1][2] Its use in food is prohibited due to its potential adverse health effects, including neurotoxicity, hepatotoxicity, and carcinogenicity. Regulatory bodies worldwide mandate the screening of food products for the presence of such unauthorized colorants to ensure consumer safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the sensitive and specific detection and quantification of this compound in diverse food matrices.[3] This document provides detailed application notes and protocols for the determination of this compound in food samples using HPLC.

Principle of HPLC Detection

The separation and detection of this compound by HPLC are based on the principle of reverse-phase chromatography. A liquid sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. This compound, being a moderately polar compound, interacts with both the stationary and mobile phases. By optimizing the mobile phase composition and flow rate, this compound can be effectively separated from other components in the food matrix. The separated analyte then passes through a detector, typically a Photodiode Array (PDA) or UV-Vis detector, which measures its absorbance at a specific wavelength, allowing for its identification and quantification.

Experimental Workflow

The overall workflow for the detection of this compound in food samples using HPLC involves sample preparation, HPLC analysis, and data interpretation.

Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Food Sample extraction Extraction of this compound sample->extraction cleanup Filtration/Cleanup extraction->cleanup injection Injection into HPLC cleanup->injection separation Chromatographic Separation injection->separation detection Detection (PDA/UV-Vis) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Identification & Quantification chromatogram->quantification report Report Generation quantification->report

Figure 1: General workflow for this compound detection in food.

HPLC System Components

A typical HPLC system for the analysis of this compound consists of the following components:

HPLC_System solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump injector Autosampler/Manual Injector pump->injector column HPLC Column (e.g., C18) injector->column detector PDA/UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system

Figure 2: Key components of an HPLC system.

Application Notes & Protocols

This section details the methodologies for the detection of this compound in various food matrices.

I. Analysis of this compound in Juice and Jam

This method is suitable for the determination of this compound in clear and semi-solid food matrices like juices and jams.[4]

Sample Preparation Protocol:

  • Weigh 5.0 g of the homogenized jam or 5.0 mL of the juice sample into a 50 mL centrifuge tube.

  • Add 20 mL of 20% (v/v) methanol (B129727) in water as the extraction solvent.[4]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.[4]

  • Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC injection.

HPLC Method Parameters:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 50 mM Ammonium (B1175870) Acetate (B1210297) in water
Elution Mode Gradient
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[5][6]
Detector Photodiode Array (PDA) or UV-Vis
Detection Wavelength 428 nm[5][6]

Method Validation Data:

ParameterResult
Linearity Range 0.50 - 100 µg/mL (r² > 0.9999)[4]
Recovery (Juice) 96.1% - 101.9%[4]
Recovery (Jam) 79.2% - 99.4%[4]
RSD (Juice) 1.1% - 2.3%[4]
RSD (Jam) 4.3% - 7.4%[4]
II. Analysis of this compound in Turmeric and Chili Powder

This protocol is designed for the detection of this compound in powdered spice samples, which often contain complex matrices.[7]

Sample Preparation Protocol:

  • Weigh 1.0 g of the turmeric or chili powder sample into a 15 mL centrifuge tube.

  • Add 10 mL of a solvent mixture of methanol and acetonitrile (70:30 v/v).[7]

  • Vortex for 1 minute to disperse the sample.

  • Sonication for 10 minutes in an ultrasonic bath.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The extract is ready for analysis. This method requires no further sample cleanup.[7]

HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18 column[7]
Mobile Phase 0.6305 g of ammonium formate (B1220265) + 100 µL of formic acid in HPLC grade water-methanol: acetonitrile (70:30 V/V)[7]
Elution Mode Isocratic
Flow Rate Not specified, typically 0.8 - 1.2 mL/min
Injection Volume Not specified, typically 10 - 20 µL
Detector Photodiode Array (PDA)[7]
Detection Wavelength 413 nm[7]

Method Validation Data:

ParameterResult
Linearity Range 0.5 - 1.0 mg/L (r² > 0.9999)[7]
LOD 0.05 - 0.12 µg/Kg[7]
LOQ 0.3 - 0.5 µg/Kg[7]
Recovery 80.6% - 112.60%[7]
Repeatability (RSD) 0.3% - 0.83%[7]
III. Analysis of this compound in Herbal Medicines

This method is applicable for screening this compound in complex herbal matrices.[5][6]

Sample Preparation Protocol:

  • Weigh 0.5 g of the powdered herbal medicine sample into a 50 mL conical tube.

  • Perform a two-step extraction:

    • First Extraction: Add 20 mL of 70% methanol containing 50 mM ammonium acetate. Vortex and sonicate for 30 minutes.[6][8]

    • Second Extraction: Centrifuge the mixture, decant the supernatant. To the pellet, add 20 mL of 70% methanol containing 100 mM HCl. Vortex and sonicate for another 30 minutes.[6][8]

  • Combine the supernatants from both extractions.

  • Centrifuge the combined extract at 4000 rpm for 10 minutes.

  • Filter the final supernatant through a 0.45 µm membrane filter before HPLC injection.

HPLC Method Parameters:

ParameterCondition
Column YMC-Pack ODS-A column (250 × 4.6 mm, 5 µm) or equivalent C18[5]
Mobile Phase A: Acetonitrile, B: 50 mM ammonium acetate in distilled water[5][6]
Elution Mode Gradient: 0 min, 5% A; 15 min, 45% A; 40-45 min, 45% A; 46 min, 5% A[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[5][6]
Detector Photodiode Array (PDA)[5]
Detection Wavelength 428 nm[5][6]

Method Validation Data:

ParameterResult
Linearity r² > 0.999[5]
Recovery 73.8% - 91.5%[6][8]
RSD < 6.9%[5]
Retention Time Approximately 37.5 min[5]

Conclusion

The HPLC methods detailed in these application notes provide sensitive, accurate, and reliable means for the detection and quantification of the illegal food additive this compound in a variety of food products. The choice of sample preparation and specific HPLC parameters should be tailored to the food matrix under investigation. Adherence to validated protocols is crucial for ensuring the accuracy and defensibility of analytical results, thereby aiding in the surveillance of food safety and the protection of public health.

References

Application Note: Quantitative Analysis of Metanil Yellow Using Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metanil yellow is a synthetic azo dye used extensively in the textile and paper industries. However, due to its low cost and vibrant yellow color, it is often illegally used as a food adulterant, particularly in developing countries. Toxicological studies have indicated that this compound can have adverse health effects, making its detection and quantification in foodstuffs a critical food safety concern. This application note details a simple, rapid, and cost-effective spectrophotometric method for the quantitative analysis of this compound.

Principle

The quantitative determination of this compound by spectrophotometry is based on Beer-Lambert's law. The method often involves the reaction of this compound with hydrochloric acid under specific conditions to form a colored complex.[1][2] The absorbance of this complex is then measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of this compound in the sample.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation: A double beam UV-Visible spectrophotometer is required for this analysis.[3][4]

  • Reagents:

    • This compound (analytical standard)

    • Hydrochloric acid (HCl)[1][2]

    • Distilled water[4]

    • Ethanol (B145695) (for extraction from certain sample matrices)[5]

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the linear range (e.g., 2-20 µg/mL).[1][2]

3. Sample Preparation

The sample preparation method will vary depending on the matrix of the food sample.

  • For liquid samples (e.g., beverages): The sample may be directly used after filtration if it is clear. If colored, a clarification step may be necessary.

  • For solid samples (e.g., turmeric powder, sweets):

    • Weigh a known amount of the homogenized sample (e.g., 1 g).[4]

    • Extract the dye using a suitable solvent. For many foodstuffs, an extraction with distilled water or 80% ethanol can be effective.[4][5]

    • The mixture may require shaking or vortexing, followed by centrifugation or filtration to obtain a clear extract.[5]

    • The clear supernatant or filtrate is then collected for analysis.

4. Spectrophotometric Measurement

  • Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the λmax of the this compound solution in the chosen solvent or after reaction with HCl.[6] The λmax is typically observed between 427 nm and 450 nm.[1][3]

  • Prepare a blank solution containing all the reagents except this compound.[4]

  • Calibrate the spectrophotometer using the blank solution.[4]

  • Measure the absorbance of each of the working standard solutions at the determined λmax.

  • Measure the absorbance of the prepared sample solution at the same λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

Data Presentation

Table 1: Summary of Quantitative Data for Spectrophotometric Analysis of this compound

ParameterReported Value(s)Reference(s)
Wavelength of Maximum Absorbance (λmax) 427 nm, 437 nm, 440 nm, 450 nm, 520 nm[1][2][3][5][6][7]
Linearity Range 2 - 20 µg/mL[1][2]
Correlation Coefficient (r²) > 0.995, 0.9999[3][7]
Limit of Detection (LOD) 0.11686 ppm (µg/mL)[7]
Limit of Quantification (LOQ) 0.5620 ppm (µg/mL)[7]
Recovery (%) 86.5% to 96.9%[5]

Mandatory Visualization

Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis stock Stock Standard Solution working Working Standard Solutions stock->working spectro Spectrophotometer Measurement (at λmax) working->spectro Standards sample_prep Sample Preparation (Extraction/Filtration) sample_prep->spectro Sample calibration Calibration Curve Generation spectro->calibration quantification Quantification of This compound calibration->quantification

References

Application Notes and Protocols for the Identification of Metanil Yellow Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metanil yellow is a non-permitted, water-soluble azo dye sometimes used as an adulterant in various food products to impart a yellow color. Its presence in food is a significant health concern. Thin-layer chromatography (TLC) provides a rapid, cost-effective, and reliable method for the qualitative identification of this compound in various sample matrices.[1] This document outlines the necessary protocols for the detection of this compound using TLC, intended for researchers, scientists, and professionals in drug development and food safety.

Principle of the Method

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a liquid mobile phase. Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value. The Rf value is a characteristic of a compound under specific TLC conditions and is used for its identification by comparing it to a standard.

Data Presentation

The Retention Factor (Rf) is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The following table summarizes the reported Rf values for this compound using different mobile phase systems on a silica gel stationary phase.

Mobile Phase Composition (v/v/v/v)Stationary PhaseReported Rf Value
Ethyl acetate (B1210297) : Methanol : Ammonia (25%) : Water (35:11:5:5)Silica Gel0.56[2]
n-Butanol : Acetic acid : Water (proportions not specified)Silica Gel0.8[3]

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Pre-coated TLC plates with silica gel 60 F254.

  • Mobile Phases:

    • System 1: Ethyl acetate, Methanol, Ammonia solution (25%), and Water.

    • System 2: n-Butanol, Glacial acetic acid, and Water.

  • Standard Solution: A 1 mg/mL stock solution of this compound in methanol. Prepare working standards of lower concentrations by diluting the stock solution.

  • Sample Extraction Solvents: Acetic acid, lukewarm water, ethanol (B145695).

  • Developing Solvent (for visualization): Chloroform-Methanol (90:10, v/v).[2]

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV cabinet for visualization (254 nm and 366 nm)

    • Beakers, conical flasks, and other standard laboratory glassware

    • Centrifuge

Sample Preparation

The extraction procedure varies depending on the sample matrix.

Protocol 2.1: For Sweets (e.g., Jalebis, Laddus) [2]

  • Weigh a representative portion of the sweet sample.

  • Dissolve the sample in 10 mL of acetic acid solution.

  • Allow the mixture to stand overnight to ensure complete extraction of the dye.

  • Centrifuge the mixture at 5000 rpm for 5 minutes.

  • Collect the supernatant, which will be used for TLC analysis.

  • Take approximately 1 gram of the pulse sample in a test tube.

  • Add 5 mL of lukewarm water to the test tube.

  • Shake the tube vigorously to mix the contents.

  • Allow the mixture to stand for 15 minutes for the color to be extracted into the water.

  • The aqueous extract can be directly used for spotting. For a preliminary test, a few drops of concentrated hydrochloric acid can be added; a magenta-pink color indicates the presence of this compound.

Protocol 2.3: For Turmeric Powder [5][6]

  • Weigh 1 gram of the turmeric powder into a centrifuge tube.

  • Add 10 mL of ethanol (or water, as this compound is water-soluble).

  • Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the solid particles.

  • The clear supernatant is used for spotting on the TLC plate.

Thin-Layer Chromatography Procedure
  • Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube, apply small spots of the prepared sample extracts and the standard this compound solution onto the starting line. Ensure the spots are small and uniform. Allow the spots to dry completely.

  • Development:

    • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • To ensure a saturated atmosphere, line the chamber with filter paper soaked in the mobile phase and close the lid for at least 15-20 minutes before placing the plate inside.

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

Visualization and Identification
  • Visual Inspection: this compound will appear as a distinct yellow spot in visible light.

  • UV Examination: Observe the plate under UV light at 254 nm and 366 nm. Note the appearance of the spots.

  • Chemical Visualization (Optional): A developing solvent of chloroform-methanol (90:10, v/v) can be used for visualization.[2]

  • Rf Value Calculation: Measure the distance from the starting line to the center of the sample spot and the standard spot, and the distance from the starting line to the solvent front. Calculate the Rf value for each spot.

  • Identification: The presence of this compound in the sample is confirmed if the Rf value and the color of the spot from the sample extract match those of the standard this compound spot run on the same plate.

Logical Workflow Diagram

TLC_Workflow start Start sample_prep Sample Preparation (Extraction from Matrix) start->sample_prep standard_prep Standard Preparation (this compound in Solvent) start->standard_prep spotting Spotting (Samples and Standard on TLC Plate) sample_prep->spotting standard_prep->spotting development Chromatogram Development (in Saturated TLC Chamber) spotting->development drying Plate Drying development->drying visualization Visualization (Visible Light, UV Light) drying->visualization analysis Data Analysis visualization->analysis rf_calc Calculate Rf Values analysis->rf_calc comparison Compare Sample Rf and Color to Standard analysis->comparison rf_calc->comparison result Result: This compound Present/Absent comparison->result

Caption: Workflow for this compound identification.

References

Application Note: Rapid and Non-Destructive Detection of Metanil Yellow Using FT-Raman and FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-VSD-024

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metanil yellow is a non-permitted, water-soluble azo dye used illicitly as a food coloring agent, particularly in turmeric powder, pulses, and sweets, to impart a vibrant yellow color.[1][2][3] Its widespread use is a significant public health concern due to its potential toxicity. Conventional analytical methods for detecting this compound, such as chromatography, can be time-consuming and involve complex sample preparation.[4] Vibrational spectroscopy techniques, namely Fourier Transform Raman (FT-Raman) and Fourier Transform Infrared (FT-IR) spectroscopy, offer a rapid, non-destructive, and sensitive alternative for screening and quantifying this compound in various matrices.[4][5] This application note provides a detailed overview and experimental protocols for the detection of this compound using both FT-Raman and FT-IR spectroscopy.

Principle

Both FT-IR and FT-Raman spectroscopy are powerful analytical techniques that probe the vibrational modes of molecules.

  • FT-IR spectroscopy measures the absorption of infrared radiation by a sample at specific wavelengths, corresponding to the vibrational frequencies of its functional groups.

  • FT-Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light provide a detailed chemical fingerprint of the sample.

These two techniques are often complementary, as molecular vibrations that are strong in Raman may be weak in IR, and vice versa.[5]

Quantitative Analysis Summary

A comparative analysis of FT-Raman and FT-IR spectroscopy for the detection of this compound in turmeric powder demonstrates the higher sensitivity of the FT-Raman technique.[6][7][8][9] Key quantitative findings are summarized in the table below.

ParameterFT-Raman SpectroscopyFT-IR SpectroscopyReference
Limit of Detection (LOD) 1% (w/w)5% (w/w)[4][5][6][7]
Key Spectral Peak for this compound ~1406 cm⁻¹ (S=O stretching)~1140 cm⁻¹ (N=N site)[6][7]
Correlation Coefficient (R²) 0.93 (Peak Intensity Model)0.95 (Band Ratio Model)[6][7][8]

Experimental Protocols

The following protocols are based on methodologies reported for the detection of this compound in turmeric powder.[6]

Sample Preparation

Homogeneous mixing of the adulterant within the sample matrix is critical for accurate analysis.

  • Stock Preparation: Prepare a stock mixture by dissolving a known quantity of this compound powder in a small amount of deionized water with vortex mixing to ensure complete dissolution.[6]

  • Spiked Samples: Prepare a series of spiked samples by adding the this compound solution to the matrix (e.g., turmeric powder) to achieve a range of concentrations. Typical concentrations for creating a calibration model range from 0.01% to 30% (w/w).[4][5][7][8]

  • Homogenization: Thoroughly mix the spiked samples to ensure a uniform distribution of this compound.

  • Control Samples: Prepare pure samples of the matrix and this compound to serve as controls.

FT-Raman Spectroscopy Protocol
  • Instrumentation: A high-performance FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm) is recommended to minimize fluorescence.

  • Sample Presentation: Place the powdered sample into an NMR tube for analysis.[10]

  • Instrument Parameters (Typical):

    • Laser Power: 150-300 mW

    • Spectral Range: 200 - 2000 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 128-256 scans (co-added)

  • Data Acquisition:

    • Acquire the FT-Raman spectra for the pure this compound, pure matrix, and all spiked samples.

    • Acquire at least three replicate spectra for each sample to ensure reproducibility.[6]

  • Data Pre-processing:

    • Noise Reduction: Apply a Savitzky-Golay filter to reduce spectral noise.[6]

    • Fluorescence Correction: Perform a baseline correction using a polynomial fitting method to remove any fluorescence background.[6][10]

  • Analysis:

    • Identify the characteristic Raman peak for this compound at approximately 1406 cm⁻¹.[6][7]

    • Develop a calibration model by plotting the intensity of the 1406 cm⁻¹ peak against the known concentrations of this compound.

FT-IR Spectroscopy Protocol
  • Instrumentation: A benchtop FT-IR spectrometer, such as a Nicolet 6700, equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid sample analysis.[6]

  • Sample Presentation: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., Germanium or Diamond).[1] Ensure firm and consistent contact using the pressure clamp.

  • Instrument Parameters (Typical):

    • Spectral Range: 650 - 4000 cm⁻¹[6]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans (co-added)[1][6]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal before analyzing samples.[1]

    • Acquire the FT-IR spectra for all control and spiked samples.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., methanol (B129727) or isopropanol) between samples.[1]

  • Data Pre-processing:

    • Baseline Correction: Apply a Multiplicative Scatter Correction (MSC) to remove baseline drift and variations due to light scattering.[6]

  • Analysis:

    • Identify the characteristic FT-IR peak for this compound at approximately 1140 cm⁻¹.[6][7]

    • Develop a calibration model by plotting the intensity of the 1140 cm⁻¹ peak against the known concentrations. A band ratio model may yield better linearity.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for detecting this compound using FT-Raman and FT-IR spectroscopy.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Modeling cluster_result Result P1 Prepare Spiked Samples (0.01% to 30% w/w) A1 FT-Raman Acquisition P1->A1 A2 FT-IR Acquisition (ATR) P1->A2 P2 Prepare Pure Controls (Matrix & this compound) P2->A1 P2->A2 D1 Noise Reduction & Baseline Correction A1->D1 A2->D1 D2 Identify Characteristic Peaks (Raman: 1406 cm⁻¹, IR: 1140 cm⁻¹) D1->D2 D3 Develop Calibration Model (Peak Intensity vs. Concentration) D2->D3 R1 Quantification of This compound D3->R1

Workflow for this compound detection.

Conclusion

Both FT-Raman and FT-IR spectroscopy are effective techniques for the rapid and non-destructive detection of this compound adulteration.[5] FT-Raman spectroscopy demonstrates a lower limit of detection (1%) compared to FT-IR spectroscopy (5%), making it a more sensitive method for this application.[6][7][11] The choice of technique may depend on available instrumentation and the required sensitivity. These methods, coupled with appropriate chemometric models, provide powerful tools for quality control and regulatory enforcement in the food and pharmaceutical industries.

References

Preparing Metanil Yellow Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow is a water-soluble azo dye with applications as a pH indicator and a biological stain.[1] Its color transitions from red at pH 1.2 to yellow at pH 2.3, making it suitable for certain acidic titrations.[1][2] In histology, it is employed as a counterstain. This document provides detailed protocols for the preparation, storage, and safe handling of this compound solutions for various laboratory applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards associated with this compound is crucial for its safe handling and use in the laboratory.

PropertyValue
Synonyms Acid Yellow 36, C.I. 13065[3]
CAS Number 587-98-4[3]
Molecular Formula C₁₈H₁₄N₃NaO₃S[4]
Molecular Weight 375.38 g/mol [2][4]
Appearance Brownish-yellow or orange crystalline powder[2][3]
Solubility in Water 25 g/L (at 20°C)[5][6]
Other Solubilities Soluble in ethanol; slightly soluble in acetone.[7]
pH Indicator Range pH 1.2 (Red) - 2.3 (Yellow)[2]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, protected from light.[3][8] Recommended storage temperature is between 15°C and 25°C.[8]
Stability Stable under normal temperatures and pressures and recommended storage conditions.[3][9]
Incompatibilities Strong oxidizing agents.[3][4][9]
Hazardous Decomposition May produce oxides of carbon, nitrogen, and sulfur upon combustion.[3][4]

Safety Precautions:

This compound is considered a hazardous substance.[2] It may cause serious eye damage, skin irritation, and may be harmful if swallowed or inhaled.[3][10] It is also suspected of damaging fertility or the unborn child.[11] Always consult the Safety Data Sheet (SDS) before use.[2][3][4][10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are required.[4]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3][4]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution

This solution is commonly used as an acid-base indicator.

Materials:

  • This compound powder (C₁₈H₁₄N₃NaO₃S)

  • Methanol (B129727)

  • Distilled or deionized water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 0.5 g of this compound powder using an analytical balance.

  • Dissolving: Transfer the powder to the 500 mL volumetric flask. Add approximately 400 mL of methanol to the flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the this compound powder is completely dissolved.

  • Volume Adjustment: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 500 mL calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, tightly sealed amber glass bottle. Store at room temperature, protected from light.

Protocol 2: Preparation of 1% (w/v) Aqueous this compound Stock Solution

This stock solution can be diluted to prepare working solutions of various concentrations.

Materials:

  • This compound powder (C₁₈H₁₄N₃NaO₃S)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Dissolving: Transfer the powder to the 100 mL volumetric flask. Add approximately 80 mL of distilled or deionized water.

  • Mixing: Place a magnetic stir bar in the flask and stir until the powder is fully dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

  • Volume Adjustment: After the solution has cooled to room temperature, add distilled or deionized water to the 100 mL mark.

  • Final Mixing: Stopper the flask and invert it multiple times to ensure thorough mixing.

  • Storage: Store the stock solution in a labeled, tightly capped bottle in a cool, dark place.

Protocol 3: Preparation of a 0.25% (w/v) this compound Staining Solution

This concentration is suitable for use as a counterstain in various histological procedures.

Materials:

  • 1% (w/v) this compound stock solution (from Protocol 2)

  • Distilled or deionized water

  • 50 mL graduated cylinder

  • 100 mL beaker or flask

Procedure:

  • Dilution Calculation: To prepare 100 mL of a 0.25% solution from a 1% stock solution, you will need 25 mL of the stock solution and 75 mL of distilled water.

  • Measurement: Using a graduated cylinder, measure 25 mL of the 1% this compound stock solution and transfer it to a 100 mL beaker or flask.

  • Dilution: Add 75 mL of distilled or deionized water to the beaker.

  • Mixing: Gently swirl the beaker to ensure the solution is well-mixed.

  • Storage: Transfer the final staining solution to a labeled container and store at room temperature.

Visualizations

experimental_workflow cluster_prep Solution Preparation weigh 1. Weigh Metanil Yellow Powder dissolve 2. Dissolve in Appropriate Solvent weigh->dissolve Transfer powder mix 3. Mix Thoroughly dissolve->mix Stir until dissolved adjust 4. Adjust to Final Volume mix->adjust Add solvent to mark store 5. Transfer and Store adjust->store Homogenize ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds Consult Safety Data Sheet (SDS) handle Handle with Care in a Well-Ventilated Area logical_relationship start Start: Need for This compound Solution protocol Select Appropriate Protocol (e.g., 0.1% Indicator, 1% Stock) start->protocol safety Review Safety and Handling Procedures protocol->safety gather Gather Materials and Equipment safety->gather prepare Prepare Solution Following Protocol gather->prepare label_store Label and Store Solution Properly prepare->label_store end Solution Ready for Use label_store->end

References

Metanil Yellow as a pH Indicator for Acid-Base Titrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow, also known as Acid Yellow 36, is an azo dye that functions as a pH indicator. Its distinct color change in a highly acidic pH range makes it a specialized tool for specific types of acid-base titrations. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in a laboratory setting. While it is also used as a biological stain, this document will focus on its application in titrimetry.

Physicochemical Properties and Indicator Characteristics

This compound is the sodium salt of 3-[(4-anilinophenyl)diazenyl]benzenesulfonate. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₈H₁₄N₃NaO₃S[1]
Molar Mass 375.38 g/mol [1]
Appearance Brownish-yellow powder[2]
Solubility Soluble in water and methanol (B129727)[2][3]
pH Range 1.2 - 3.2[4]
Color Change Red (acidic) to Yellow (basic)[4]

Applications in Acid-Base Titrations

The effectiveness of a pH indicator is determined by its pH transition range and how it aligns with the equivalence point of the titration. The equivalence point is the point at which the moles of the acid and base are stoichiometrically equal.

Suitable Titrations

This compound's pH transition range of 1.2 to 3.2 indicates that it is most suitable for titrations where the equivalence point lies in a strongly acidic region. This is characteristic of the titration of a weak base with a strong acid .[5][6] At the equivalence point of such a titration, the salt of the weak base and strong acid is formed, which hydrolyzes to produce an acidic solution.

Theoretical Suitability of this compound for Different Titration Types:

Titration TypeEquivalence Point pHSuitability of this compoundRationale
Strong Acid vs. Strong Base~ 7Not SuitableThe equivalence point is neutral, which is far from this compound's transition range.
Weak Acid vs. Strong Base> 7Not SuitableThe equivalence point is basic, well outside the working range of this compound.
Strong Acid vs. Weak Base< 7Suitable The equivalence point is acidic, and if it falls within the 1.2-3.2 range, this compound can be an effective indicator.
Weak Acid vs. Weak BaseVariableNot RecommendedThe pH change at the equivalence point is gradual and difficult to detect with a visual indicator.
Non-Aqueous Titrations

This compound is also employed as an indicator in non-aqueous titrations. A notable application is in the titration of weak bases in a non-aqueous solvent like anhydrous glacial acetic acid with a strong acid titrant such as perchloric acid.[2][3] In this medium, the color change observed is from pinkish-red (basic) to violet (acidic).[2]

Experimental Protocols

Preparation of this compound Indicator Solution

A standard 0.1% w/v solution of this compound in methanol is typically used for titrations.[2][3]

Materials:

  • This compound powder

  • Methanol

  • 100 mL volumetric flask

  • Analytical balance

Procedure:

  • Weigh out 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the flask and swirl to dissolve the powder completely.

  • Once dissolved, add methanol to the flask up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a properly labeled, sealed container.

Protocol for Titration of a Weak Base with a Strong Acid (Aqueous)

This protocol describes a general procedure. The specific concentrations of the titrant and analyte should be chosen based on the experimental requirements.

Materials:

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Weak base solution of unknown concentration (e.g., ammonia)

  • This compound indicator solution (0.1% in methanol)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Burette stand and clamp

  • White tile or paper

Procedure:

  • Rinse the burette with a small amount of the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette 25 mL of the weak base solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.

  • Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

  • Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.

  • As the endpoint is approached, the yellow color will start to show flashes of red. Add the titrant drop by drop at this stage.

  • The endpoint is reached when the solution shows a permanent change from yellow to red.

  • Record the final burette reading. The volume of titrant used is the difference between the final and initial readings.

  • Repeat the titration at least two more times to ensure concordant results.

Calculation of Analyte Concentration: The concentration of the weak base can be calculated using the formula: M_base × V_base = M_acid × V_acid

Where:

  • M_base = Molarity of the base solution

  • V_base = Volume of the base solution

  • M_acid = Molarity of the acid solution

  • V_acid = Volume of the acid solution used in the titration

Protocol for Non-Aqueous Titration of a Weak Base

Materials:

  • Standardized perchloric acid in glacial acetic acid (e.g., 0.1 M)

  • Weak base sample dissolved in anhydrous glacial acetic acid

  • This compound indicator solution (0.1% in methanol)

  • Burette, pipette, and flask as in the aqueous titration

Procedure:

  • Follow the same initial setup for the burette as in the aqueous titration, using the standardized perchloric acid solution.

  • Dissolve a known amount of the weak base in anhydrous glacial acetic acid and transfer it to an Erlenmeyer flask.

  • Add 2-3 drops of this compound indicator solution. The solution will appear pinkish-red.[2]

  • Titrate with the perchloric acid solution until the color changes to violet.[2] This indicates the endpoint.

  • Record the volume of titrant used and perform the necessary calculations.

Visualizations

The following diagrams illustrate the logical workflow of the titration process and the color change of this compound.

Titration_Workflow A Prepare Analyte (Weak Base + this compound) D Titrate (Add Acid to Base) A->D B Fill Burette (Strong Acid) C Initial Reading B->C C->D E Observe Color Change (Yellow to Red) D->E F Final Reading E->F G Calculate Concentration F->G

Caption: General workflow for an acid-base titration using this compound.

Metanil_Yellow_Color_Change cluster_acid Acidic (pH < 1.2) cluster_transition Transition (pH 1.2 - 3.2) cluster_basic Basic (pH > 3.2) A Red B Orange A->B + Base B->A + Acid C Yellow B->C + Base C->B + Acid

Caption: Color transition of this compound indicator across its pH range.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Conclusion

This compound is a valuable pH indicator for titrations with an acidic equivalence point, particularly for the titration of weak bases with strong acids in both aqueous and non-aqueous media. Its distinct color change from red to yellow provides a clear endpoint determination in the appropriate pH range. Proper preparation of the indicator solution and adherence to standard titration protocols are essential for obtaining accurate and reliable results.

References

Application of Metanil Yellow in Textile Dyeing Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow, also known as Acid Yellow 36, is a monoazo acid dye widely used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its popularity stems from its vibrant yellow hue, good water solubility, and cost-effectiveness.[1] As an anionic dye, its coloration mechanism relies on the formation of ionic bonds with the protonated amino groups present in the fiber structure under acidic conditions. This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing, along with data on its performance and fastness properties.

Chemical and Physical Properties

This compound is the sodium salt of 3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid. Its chemical structure and properties are summarized below.

PropertyValue
CI Name Acid Yellow 36
CI Number 13065
CAS Number 587-98-4
Molecular Formula C₁₈H₁₄N₃NaO₃S
Molecular Weight 375.38 g/mol
Appearance Yellow to orange powder
Solubility Soluble in water
pH Indicator Range pH 1.2 (Red) - 2.3 (Yellow)[3]

Dyeing Mechanism on Protein and Polyamide Fibers

The application of this compound to wool, silk, and nylon fibers is based on the principles of acid dyeing. The dyeing process is carried out in an acidic dyebath, which protonates the free amino groups (-NH₂) in the amorphous regions of the protein (wool, silk) and polyamide (nylon) fibers, creating cationic sites (-NH₃⁺). The anionic this compound dye molecules (D-SO₃⁻) are then attracted to these positively charged sites, forming strong ionic bonds. Additionally, van der Waals forces and hydrogen bonds contribute to the overall dye-fiber interaction.

DyeingMechanism cluster_dyebath Acidic Dyebath cluster_fiber Wool / Silk / Nylon Fiber Dye This compound (D-SO₃⁻Na⁺) Fiber_NH3 Protonated Amine Group (-NH₃⁺) Dye->Fiber_NH3 Ionic Bonding H+ H⁺ ions (from acid) Fiber_NH2 Amine Group (-NH₂) H+->Fiber_NH2 Protonation ExperimentalWorkflow A Fabric Preparation (Scouring and Wetting) C Dyeing Process (Temperature and Time Control) A->C B Dye Bath Preparation (Dye, Water, Auxiliaries) B->C D Post-Treatment (Rinsing and Soaping) C->D E Drying D->E F Colorfastness Testing E->F

References

Application Notes and Protocols: Metanil Yellow for Staining in Glycol Methacrylate Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Metanil yellow as a counterstain in glycol methacrylate (B99206) (GMA) embedded tissue sections. This technique is particularly valuable for enhancing histological detail and providing sharp contrast, which is essential for accurate morphological assessment in various research and development applications.

Application Notes

This compound is an azo dye that serves as an excellent counterstain in histological preparations, particularly for tissues embedded in glycol methacrylate. The use of GMA embedding provides superior preservation of tissue morphology compared to traditional paraffin (B1166041) embedding, and the subsequent application of this compound as a counterstain further enhances the visualization of cellular and tissue components.[1][2]

When used in conjunction with primary stains such as Periodic Acid-Schiff (PAS) and hematoxylin (B73222), this compound provides a vibrant yellow background that increases the contrast of stained structures.[3][4] This is especially beneficial for highlighting PAS-positive elements, such as basement membranes and glycogen (B147801) deposits, which appear magenta against the yellow backdrop. The sharp definition afforded by this staining combination is advantageous for detailed cytological examination.[3][4]

Key Advantages:

  • Enhanced Histological Detail: Provides sharp definition of tissue morphology and differentiates various cell types and tissue components.[3][4]

  • Increased Contrast: The yellow background effectively contrasts with the blues, purples, and magentas of other common histological stains.[3]

  • Minimal Background Staining: When used according to the protocol, it does not produce unwanted background staining, resulting in clean and clear images.[4]

Data Presentation

The following table summarizes the expected staining results when using this compound as a counterstain in a PAS-hematoxylin sequence on GMA-embedded tissue sections.

Tissue/Cellular ComponentPrimary Stain(s)This compound (Counterstain)Final Expected Color
Nuclei Hematoxylin---Blue to purple
PAS-positive material (e.g., glycogen, basement membranes, mucins)Periodic Acid-Schiff (PAS)---Magenta
Cytoplasm ---This compoundLight yellow
Collagen ---This compoundYellow
Muscle ---This compoundYellow
Erythrocytes ---This compoundYellow

Experimental Protocols

I. Glycol Methacrylate (GMA) Embedding

A proper embedding procedure is critical for achieving high-quality sections and optimal staining results.

Materials:

  • Fixative (e.g., 10% Neutral Buffered Formalin)

  • Glycol Methacrylate (GMA) kit (monomer, catalyst, and resin)

  • Dehydration agents (graded ethanol (B145695) series)

  • Embedding molds

  • Microtome for plastic sections

Protocol:

  • Fixation: Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.[5] The volume of fixative should be at least 20 times the volume of the tissue sample.[5]

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).

  • Infiltration: Infiltrate the dehydrated tissue with GMA monomer according to the manufacturer's instructions. This typically involves several changes of the monomer solution.

  • Embedding: Place the infiltrated tissue into an embedding mold filled with the complete GMA resin mixture (including the catalyst).

  • Polymerization: Allow the resin to polymerize at 4°C for 24-48 hours or as recommended by the manufacturer.[6]

  • Sectioning: Cut sections at a thickness of 2-5 µm using a microtome equipped with a tungsten-carbide knife.[5]

  • Mounting: Float the sections on a drop of distilled water on a clean, adhesive-coated glass slide (e.g., poly-L-lysine coated). Dry the slides on a warming plate.

II. PAS-Hematoxylin-Metanil Yellow Staining Protocol

This protocol is designed to provide optimal staining of GMA-embedded sections.

Reagents:

  • 0.5% Periodic Acid solution

  • Schiff's Reagent

  • Mayer's Hematoxylin

  • 0.2% this compound Solution:

    • This compound: 0.2 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 0.25 ml

  • Scott's Tap Water Substitute (optional, for bluing)

  • Graded ethanol series for dehydration

  • Xylene or xylene substitute for clearing

  • Mounting medium

Protocol:

  • Hydration: Bring sections to distilled water.

  • Periodic Acid Oxidation: Immerse slides in 0.5% periodic acid solution for 10 minutes.

  • Rinse: Rinse gently in several changes of distilled water.

  • Schiff's Reaction: Place slides in Schiff's reagent for 15-20 minutes.

  • Wash: Wash in running tap water for 5-10 minutes to allow the pink color to develop fully.

  • Nuclear Staining: Stain with Mayer's hematoxylin for 3-5 minutes.

  • Rinse: Rinse in running tap water.

  • Bluing: "Blue" the hematoxylin by immersing in Scott's tap water substitute for 1-2 minutes or in running tap water.

  • Rinse: Rinse in distilled water.

  • Counterstaining: Immerse slides in the 0.2% this compound solution for 1-2 minutes.

  • Rinse: Briefly rinse in distilled water to remove excess stain.

  • Dehydration: Dehydrate rapidly through 95% and two changes of 100% ethanol.

  • Clearing: Clear in two changes of xylene or a xylene substitute.

  • Mounting: Coverslip with a permanent mounting medium.

Visualizations

Experimental Workflow: GMA Embedding and Staining

G cluster_embedding GMA Embedding Workflow cluster_staining Staining Workflow Fixation Tissue Fixation Dehydration Dehydration Fixation->Dehydration Infiltration GMA Infiltration Dehydration->Infiltration Polymerization Polymerization Infiltration->Polymerization Sectioning Sectioning (2-5 µm) Polymerization->Sectioning Hydration Hydration Sectioning->Hydration Start Staining Periodic_Acid Periodic Acid Hydration->Periodic_Acid 10 min Rinse1 Rinse Periodic_Acid->Rinse1 dH2O Schiff_Reagent Schiff's Reagent Rinse1->Schiff_Reagent 15-20 min Wash Wash Schiff_Reagent->Wash Tap H2O, 5-10 min Hematoxylin Hematoxylin Wash->Hematoxylin 3-5 min Blueing Blueing Hematoxylin->Blueing Rinse2 Rinse Blueing->Rinse2 dH2O Metanil_Yellow This compound Rinse2->Metanil_Yellow 1-2 min Dehydrate_Clear_Mount Dehydrate, Clear & Mount Metanil_Yellow->Dehydrate_Clear_Mount

Caption: Workflow for GMA embedding and subsequent PAS-Hematoxylin-Metanil Yellow staining.

Signaling Pathway of Staining Reactions

G cluster_stains Staining Reagents cluster_targets Cellular Targets Tissue Tissue Section on GMA Slide Carbohydrates Glycogen, Mucins, Basement Membranes Tissue->Carbohydrates Nuclei Nuclei (Heterochromatin) Tissue->Nuclei Proteins Cytoplasmic & Extracellular Proteins (e.g., Collagen) Tissue->Proteins PAS Periodic Acid-Schiff PAS->Carbohydrates stains Magenta Hematoxylin Hematoxylin Hematoxylin->Nuclei stains Blue/Purple Metanil_Yellow This compound Metanil_Yellow->Proteins stains Yellow

Caption: The interaction of staining reagents with their respective cellular targets.

References

Application Note: Determination of Metanil Yellow in Foodstuffs using Micellar Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metanil yellow is a non-permitted, water-soluble azo dye sometimes used as an adulterant in various foodstuffs, such as turmeric powder and yellow-colored sweets, to enhance their color.[1][2] Its presence in food poses potential health risks. This application note describes a simple, rapid, and eco-friendly micellar liquid chromatography (MLC) method for the quantitative determination of this compound in foodstuffs.[1] MLC is a reverse-phase liquid chromatographic technique that utilizes a mobile phase containing a surfactant at a concentration above its critical micellar concentration.[3][4] This method allows for the direct injection of food samples with minimal pretreatment, offering a significant advantage over traditional HPLC methods that often require extensive sample cleanup.[1][3]

Principle of the Method

Micellar liquid chromatography employs a micellar solution as the mobile phase, which creates a "pseudo-stationary phase" into which analytes can partition.[3] In this method, a C-18 column is used with a mobile phase containing sodium dodecyl sulphate (SDS), an anionic surfactant, and pentanol (B124592) as an organic modifier.[1] The SDS forms micelles in the aqueous mobile phase. This compound, the analyte, partitions between the stationary phase, the bulk aqueous phase, and the micelles.[4] This partitioning behavior allows for the separation of this compound from other food matrix components. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.[1]

Advantages of the Micellar Liquid Chromatography Approach

  • Eco-friendly: Reduces the use of toxic organic solvents typically required in traditional HPLC.[3]

  • Simplified Sample Preparation: The solubilizing capability of micelles often allows for the direct injection of complex sample matrices, minimizing the need for extensive extraction and cleanup steps.[1][3]

  • Cost-effective: Reduced solvent consumption and simplified sample preparation contribute to lower operational costs.

  • Rapid Analysis: The method demonstrates a short elution time for this compound.[1]

Experimental

Instrumentation and Materials
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • C-18 analytical column.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • This compound standard.

  • Sodium dodecyl sulphate (SDS).

  • Pentanol.

  • Orthophosphoric acid (for pH adjustment).

  • Deionized water.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C-18
Mobile Phase 0.15 M Sodium Dodecyl Sulphate (SDS) and 6% Pentanol in water, buffered to pH 3 with orthophosphoric acid.
Flow Rate 1.0 mL/min (Typical, may require optimization)
Detection Wavelength 427 nm[1]
Injection Volume 20 µL (Typical, may require optimization)
Elution Time of this compound Approximately 3.5 minutes[1]

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 ppm): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).

Sample Preparation

For many food samples, a simple dilution and filtration step is sufficient.

  • Weigh a representative portion of the homogenized food sample (e.g., 1 g).

  • Add a known volume of mobile phase (e.g., 10 mL) to the sample.

  • Vortex or sonicate the mixture for 5-10 minutes to extract the this compound.

  • Centrifuge the mixture to separate solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the prepared food sample solutions.

  • Identify and quantify the this compound in the samples by comparing the retention time and peak area with those of the standards.

Method Validation Data

The following table summarizes the validation parameters for the described MLC method for the determination of this compound.

ParameterResult
Linearity (r) > 0.9999[1]
Limit of Detection (LOD) 0.01 ppm[1][2]
Limit of Quantification (LOQ) 0.05 ppm[1][2]
Intra-day Precision (RSD %) 1.80 – 2.81%[1][2]
Inter-day Precision (RSD %) 1.92 – 2.91%[1][2]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing node_standards Standard Solution Preparation node_hplc MLC-UV Analysis (C-18, 0.15M SDS, 6% Pentanol, pH 3) node_standards->node_hplc Inject Standards node_sample Food Sample Preparation node_sample->node_hplc Inject Samples node_calibration Calibration Curve Construction node_hplc->node_calibration Peak Area Data node_quantification Quantification of This compound node_hplc->node_quantification Peak Area Data node_calibration->node_quantification Calibration Data

Caption: Workflow for this compound Analysis by MLC.

Conclusion

The described micellar liquid chromatography method provides a reliable and efficient means for the determination of this compound in various food products. Its simplicity in sample preparation, coupled with its eco-friendly nature, makes it a highly attractive alternative to conventional chromatographic methods for routine food safety analysis and quality control. The method is sensitive, precise, and accurate for the quantification of this non-permitted food additive.

References

Application Note: Ultrasensitive Detection of Metanil Yellow in Turmeric using Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-SERS-001

Introduction

Metanil yellow is an azo dye that, despite being prohibited as a food additive in many countries due to its toxicity, is sometimes illicitly used to enhance the color of turmeric powder.[1][2][3] Ingesting this compound can lead to significant neurological and multi-organ damage.[1][2][3] Consequently, the development of rapid, sensitive, and portable methods for its detection is crucial for food safety and quality control. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful technique for this purpose, offering high sensitivity and specificity for the detection of trace-level contaminants in food products.[4][5][6] This application note details a protocol for the detection of this compound in turmeric using SERS with gold or silver nanoparticles.

Principle of SERS

SERS is a surface-sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or nanoparticles.[5] When a molecule is close to a metallic nanostructure, the electromagnetic field of the incident laser light is greatly amplified, leading to a significant increase in the Raman signal intensity. This enhancement allows for the detection of analytes at very low concentrations, making it an ideal method for identifying illicit adulterants like this compound in complex food matrices.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the SERS detection of this compound from various studies.

ParameterValueMatrixSERS SubstrateReference
Limit of Detection (LOD)0.1 mg/gTurmeric PowderGold Nanoparticles (AuNPs)[1][2][7]
Limit of Detection (LOD)0.25 ppmAqueous SolutionSilver Nanocolloids (AgNPs)[4]
Limit of Detection (LOD)10⁻⁶ MWaterSilver Nanoparticles on Rippled Soda-Lime Glass[8]
Limit of Detection (LOD)10⁻⁴ MTurmeric SolutionSilver Nanoparticles on Rippled Soda-Lime Glass[8]
Limit of Detection (LOD)4.0 mg/kgBean ProductsNot Specified[9]
Detectable Concentration1% (w/w)Turmeric PowderFT-Raman (non-SERS)[10]

Experimental Protocols

This section provides detailed protocols for the SERS detection of this compound in turmeric powder.

Protocol 1: SERS Detection using Gold Nanoparticles

This protocol is adapted from methodologies utilizing a portable SERS analyzer.[1][2]

Materials and Reagents:

  • Turmeric powder sample

  • This compound (for spiking, if creating standards)

  • 0.5 mol/L Hydrochloric acid (HCl)

  • Gold nanoparticles (AuNPs) solution

  • 0.5 mol/L Sodium chloride (NaCl) solution

  • Glass vials (2 mL)

  • Pipettes

  • SERS analyzer (e.g., Metrohm Instant SERS Analyzer - Misa)[1]

Sample Preparation and Extraction:

  • Weigh 100 mg of the turmeric powder sample into a 2 mL glass vial.[1][2]

  • Add 1 mL of 0.5 mol/L HCl to the vial.[1][2]

  • Cap the vial and shake it to ensure thorough mixing.

  • Allow the suspension to settle for 10 minutes.[1][2] The supernatant will be used for SERS analysis.

SERS Measurement:

  • In a clean glass vial, pipette 800 µL of the AuNPs solution.[1][2]

  • Add 100 µL of the HCl extract (supernatant) from the prepared sample.[1][2]

  • Add 100 µL of 0.5 mol/L NaCl solution to the vial.[1][2] The NaCl acts as an aggregating agent for the AuNPs, which can further enhance the SERS signal.

  • Cap the vial and gently invert it to mix the contents.

  • Insert the vial into the SERS analyzer for measurement.

Instrument Parameters (Example):

  • Laser Wavelength: Not specified, but typically 785 nm for portable systems.

  • Laser Power: 5%[7]

  • Integration Time: 10 seconds[7]

  • Averages: 10[7]

  • Rastering: Orbital-Raster-Scan (ORS)[7]

Data Analysis:

The SERS spectrum of the sample is compared to a reference spectrum of this compound. Characteristic Raman peaks for this compound are observed at approximately 504, 1176, 1383, and 1588 cm⁻¹.[2][7][11] The presence of these peaks in the sample spectrum indicates the presence of this compound.

Protocol 2: SERS Detection using Silver Nanocolloids

This protocol is based on a study using silver nanoparticles for detection in an aqueous medium, which can be adapted for turmeric extracts.[4]

Materials and Reagents:

  • Turmeric powder sample

  • Deionized water

  • Silver nanocolloids (AgNPs)

  • Magnesium sulfate (B86663) (MgSO₄) solution (optional, as a signal booster)[4]

  • Centrifuge

  • Raman spectrometer

Sample Preparation and Extraction:

  • Disperse a known amount of turmeric powder in deionized water.

  • Vortex the mixture to extract any potential this compound.

  • Centrifuge the mixture to pellet the solid turmeric particles.

  • Collect the supernatant for SERS analysis.

SERS Measurement:

  • Mix the turmeric extract (supernatant) with the AgNPs solution in a sample vial.

  • If using, add a small amount of MgSO₄ solution to the mixture to enhance the Raman signal.[4]

  • Acquire the SERS spectrum using a Raman spectrometer.

Instrument Parameters (Example):

  • Excitation Wavelength: 785 nm[4]

  • Laser Power: 50 mW[4]

  • Spectral Range: 400 cm⁻¹ to 1800 cm⁻¹[4]

Data Analysis:

The resulting spectrum is analyzed for the characteristic Raman peaks of this compound. Key peaks to identify are around 998, 1155, 1325, 1392, 1454, 1589, and 1616 cm⁻¹.[4]

Visualizations

SERS_Workflow Experimental Workflow for SERS Detection of this compound in Turmeric cluster_sample_prep Sample Preparation cluster_sers_measurement SERS Measurement cluster_analysis Analysis Turmeric Turmeric Sample Add_HCl Add 0.5M HCl Turmeric->Add_HCl Shake Shake & Settle Add_HCl->Shake Extract Collect Supernatant (Extract) Shake->Extract Add_Extract Add Turmeric Extract Extract->Add_Extract AuNPs Gold Nanoparticles AuNPs->Add_Extract Add_NaCl Add 0.5M NaCl Add_Extract->Add_NaCl Mix Mix Gently Add_NaCl->Mix SERS_Reader Acquire SERS Spectrum Mix->SERS_Reader Data_Analysis Identify Characteristic Peaks of this compound SERS_Reader->Data_Analysis Result Positive/Negative Result Data_Analysis->Result

Caption: Workflow for SERS detection of this compound in turmeric.

Metanil_Yellow_Detection_Logic Logical Flow for this compound Identification Sample Turmeric Sample Spectrum Comparison Spectral Comparison Sample->Comparison Reference Reference this compound Spectrum Reference->Comparison Peaks_Present Characteristic Peaks Present? (e.g., 504, 1176, 1383, 1588 cm⁻¹) Comparison->Peaks_Present Positive This compound Detected Peaks_Present->Positive Yes Negative This compound Not Detected Peaks_Present->Negative No

Caption: Logical flow for identifying this compound via SERS.

References

Application Notes and Protocols for Electrochemical Degradation of Metanil Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical degradation of Metanil yellow, a hazardous azo dye. The information is compiled from various scientific sources to offer a comprehensive guide for researchers interested in applying electrochemical methods for the removal of this pollutant.

Introduction

This compound is a widely used azo dye in various industries, including textiles and as a food adulterant.[1] Its presence in industrial wastewater poses a significant environmental and health concern due to its toxicity and potential carcinogenic effects.[2] Electrochemical methods offer a promising and effective approach for the degradation of this compound, breaking it down into less harmful or completely mineralized products.[3][4] These methods include electrochemical reduction, anodic oxidation, and advanced oxidation processes like the electro-Fenton process.[2][3]

Electrochemical Degradation Methods

Electrochemical degradation of this compound can be achieved through several techniques, each with its own set of advantages and optimal operating conditions. The primary mechanisms involve either the reductive cleavage of the azo bond (-N=N-) or the oxidative degradation of the entire molecule by electrogenerated reactive species.

Electrochemical Reduction

Electrochemical reduction primarily targets the azo bond, leading to the decolorization of the dye solution.[3][5] This process is typically carried out at a cathode where electrons are supplied to the this compound molecules.

Key Features:

  • Mechanism: The primary reaction is the reduction of the azo group, breaking the chromophore and thus causing decolorization.[3][5]

  • Electrodes: Common cathode materials include platinum and steel.[3][5]

  • Efficiency: High decolorization efficiency can be achieved, with a significant reduction in Chemical Oxygen Demand (COD).[3][5]

Anodic Oxidation

Anodic oxidation involves the direct or indirect oxidation of this compound at the anode. In direct oxidation, the dye molecule is adsorbed on the anode surface and loses electrons. In indirect oxidation, powerful oxidizing agents, such as hydroxyl radicals (•OH), are generated at the anode, which then attack and degrade the dye molecule.

Key Features:

  • Mechanism: Involves the generation of highly reactive hydroxyl radicals on the anode surface (e.g., Boron-Doped Diamond - BDD) or other electrogenerated oxidants that lead to the mineralization of the dye.

  • Electrodes: High-performance anodes like BDD, Ti/Pt, and various mixed metal oxides are often used.[6]

  • Efficiency: Can lead to complete mineralization of the dye into CO2, H2O, and inorganic ions.

Electro-Fenton Process

The electro-Fenton process is an advanced oxidation process that combines electrochemical methods with Fenton's chemistry. It involves the in-situ generation of Fenton's reagent (H₂O₂ and a catalyst, typically Fe²⁺), which produces highly reactive hydroxyl radicals for the degradation of organic pollutants.[7]

Key Features:

  • Mechanism: Hydroxyl radicals are generated in the bulk solution through the reaction between electrogenerated H₂O₂ and a catalyst.[7]

  • Catalysts: Various metal ions can be used as catalysts, including Fe²⁺, Co²⁺, Mn²⁺, and Ni²⁺.[7]

  • Efficiency: It is a highly effective method for the degradation of refractory organic pollutants like this compound.[7]

Data Presentation

The following tables summarize quantitative data from various studies on the electrochemical degradation of this compound, providing a comparison of different methods and conditions.

Table 1: Electrochemical Reduction of this compound

Electrode MaterialInitial ConcentrationApplied PotentialTime for DecolorizationCOD Removal EfficiencyFirst-Order Rate Constant (k)Reference
Platinum Foil2 x 10⁻⁴ M-1.20 V1 hour91.7%2.41 x 10⁻² min⁻¹[3][5]
Steel Foil2 x 10⁻⁴ M-1.20 V1 hour86.5%2.30 x 10⁻² min⁻¹[3][5]

Table 2: Electro-Fenton Degradation of this compound

CatalystInitial ConcentrationReaction TimeDegradation EfficacyRate Constant (k)Reference
Ni²⁺30 µmol L⁻¹120 min67.11%0.07 min⁻¹[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the electrochemical degradation of this compound.

Protocol 1: Electrochemical Reduction of this compound

Objective: To decolorize and degrade this compound using electrochemical reduction with platinum or steel electrodes.

Materials:

  • This compound (analytical grade)

  • Potassium chloride (KCl) as a supporting electrolyte

  • Double distilled water

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode: Platinum foil or Steel foil

  • Counter electrode: Platinum wire

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • UV-Vis Spectrophotometer

  • COD analysis kit

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 2 x 10⁻³ M) in double distilled water. Prepare the electrolyte solution by dissolving KCl (e.g., 1.0 M) in the this compound solution.[3]

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode (Pt or steel foil), counter electrode (Pt wire), and reference electrode.

  • Cyclic Voltammetry (Optional): Perform cyclic voltammetry to determine the reduction potential of this compound. Scan the potential from an initial value to a final value (e.g., 0.0 V to -1.5 V vs. SCE) at a specific scan rate (e.g., 50 mV s⁻¹).[3] The cathodic peak potential indicates the reduction potential.

  • Controlled Potential Electrolysis (CPE): Set the applied potential to a value more negative than the reduction peak potential (e.g., -1.20 V vs. SCE).[3][5]

  • Degradation Monitoring: During electrolysis, take aliquots of the solution at regular time intervals.

    • Decolorization: Measure the absorbance of the solution at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer to monitor the color removal.[3]

    • COD Measurement: Measure the Chemical Oxygen Demand (COD) of the initial and final solutions to determine the extent of mineralization.[3]

  • Data Analysis: Calculate the decolorization efficiency and COD removal efficiency. Determine the reaction kinetics by plotting the natural logarithm of the absorbance versus time.[3]

Protocol 2: Anodic Oxidation of this compound

Objective: To degrade this compound using anodic oxidation with a high-performance anode.

Materials:

  • This compound

  • Supporting electrolyte (e.g., Na₂SO₄)

  • Potentiostat/Galvanostat

  • Undivided electrochemical cell[6]

  • Anode: Boron-Doped Diamond (BDD) or Ti/Pt electrode[6]

  • Cathode: Stainless steel[6]

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Total Organic Carbon (TOC) analyzer or COD analysis kit

Procedure:

  • Solution Preparation: Prepare a solution of this compound at the desired concentration in the presence of a supporting electrolyte (e.g., 0.1 M Na₂SO₄).

  • Electrochemical Cell Setup: Set up the undivided cell with the BDD or Ti/Pt anode and stainless steel cathode. Ensure the solution is well-stirred using a magnetic stirrer.[6]

  • Electrolysis: Apply a constant current density (e.g., 20 mA cm⁻²) or a constant cell voltage.

  • Degradation Monitoring: Periodically withdraw samples from the reactor.

    • Decolorization: Monitor the decrease in absorbance at the λmax of this compound.

    • Mineralization: Measure the decrease in COD or TOC to assess the extent of mineralization.

  • Data Analysis: Calculate the degradation efficiency in terms of color removal and COD/TOC reduction.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solution Prepare this compound Solution with Supporting Electrolyte setup_cell Assemble Electrochemical Cell prep_solution->setup_cell set_params Set Experimental Parameters (Potential/Current) setup_cell->set_params electrolysis Perform Electrolysis set_params->electrolysis sampling Collect Samples at Time Intervals electrolysis->sampling uv_vis UV-Vis Spectroscopy (Decolorization) sampling->uv_vis cod_toc COD/TOC Analysis (Mineralization) sampling->cod_toc data_analysis Data Analysis and Kinetic Modeling uv_vis->data_analysis cod_toc->data_analysis

Caption: Experimental workflow for the electrochemical degradation of this compound.

Proposed Degradation Pathway of this compound

The electrochemical degradation of this compound can proceed through different pathways depending on the applied method (reductive or oxidative).

Reductive Pathway:

The primary step in the reductive pathway is the cleavage of the azo bond, leading to the formation of aromatic amines.

G Metanil_Yellow This compound (Azo Dye) Hydrazo_Intermediate Hydrazo Intermediate Metanil_Yellow->Hydrazo_Intermediate +2e-, +2H+ Product_D Product D (m/z = 93) Hydrazo_Intermediate->Product_D +2e-, +H+ Product_E Product E (m/z = 185) Hydrazo_Intermediate->Product_E +2e-, +H+ Mineralization Further Degradation/ Mineralization Product_D->Mineralization Product_E->Mineralization

Caption: Proposed reductive degradation pathway of this compound.[3]

Oxidative Pathway:

The oxidative pathway involves the attack of hydroxyl radicals on the aromatic rings and the azo bond, leading to the formation of various intermediates that are eventually mineralized.

G Metanil_Yellow This compound Hydroxylated_Intermediates Hydroxylated Aromatic Intermediates Metanil_Yellow->Hydroxylated_Intermediates + •OH Ring_Opening Aromatic Ring Opening Hydroxylated_Intermediates->Ring_Opening + •OH Carboxylic_Acids Short-chain Carboxylic Acids Ring_Opening->Carboxylic_Acids Mineralization CO2 + H2O + Inorganic Ions Carboxylic_Acids->Mineralization

Caption: Generalized oxidative degradation pathway of this compound.

References

Troubleshooting & Optimization

optimizing Metanil yellow staining concentration for histology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing Metanil yellow staining in histology. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in histology?

This compound is an azo dye commonly used as a counterstain in various histological staining protocols. It provides a yellow background, which creates a high contrast with other stains, making specific tissue components more distinct. It is frequently used in techniques such as the Alcian Blue-H&E-Metanil Yellow stain for diagnosing Barrett's esophagus and as a counterstain in Periodic Acid-Schiff (PAS)/iron-hematoxylin staining.[1][2][3]

Q2: What is the recommended concentration for this compound staining solution?

The optimal concentration of this compound can vary depending on the specific protocol and tissue type. However, a commonly used concentration is a 0.25% aqueous solution.[4][5][6] Some protocols may also call for a 0.5% solution in absolute alcohol. It is often prepared as an acidified aqueous solution.[7][8]

Q3: How does pH affect this compound staining?

This compound is a pH indicator, which means its color is dependent on the pH of the solution. It appears red at a pH of 1.2 and transitions to yellow at a pH of 2.3.[1][7][9] Therefore, maintaining the correct pH of the staining solution is critical for achieving the desired yellow counterstain. An acidic environment is generally preferred for optimal performance.

Q4: Can I reuse the this compound staining solution?

While it is always best practice to use fresh staining solutions for consistent and optimal results, some sources suggest that this compound solutions can be stable for months at room temperature and may be reused until the staining becomes weak.[1] However, for critical applications, fresh solutions are recommended to avoid variability.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining and provides potential solutions.

Problem Potential Cause Recommended Solution
Weak or No Staining Suboptimal Dye Concentration: The staining solution may be too dilute.Prepare a fresh, slightly more concentrated staining solution. You can try increasing the concentration from 0.25% to 0.5%.
Incorrect pH: The pH of the staining solution may be too high (above 2.3), leading to poor dye binding.Ensure the solution is appropriately acidified. You can add a small amount of acetic acid to lower the pH.
Insufficient Staining Time: The incubation time in the this compound solution may be too short.Increase the incubation time in increments of 30-60 seconds and evaluate the results.
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the stain from penetrating the tissue.[10]Ensure complete deparaffinization by using fresh xylene and extending the immersion time if necessary.
Excessive Background Staining Overstaining: The incubation time in the this compound solution is too long.[5]Reduce the staining time. A typical starting point is 1 minute.[1][8]
Stain Concentration is Too High: The staining solution is overly concentrated.Dilute the staining solution. If you are using a 0.5% solution, try a 0.25% solution.
Inadequate Rinsing: Excess stain is not properly removed after the staining step.Ensure thorough rinsing with distilled water or the recommended rinsing agent after the this compound incubation.
Uneven Staining Incomplete Fixation: Poor or delayed fixation can lead to uneven dye uptake.Ensure proper and timely fixation of the tissue according to standard protocols.
Contamination: Contaminants on the slide or in the reagents can interfere with staining.Use clean glassware and fresh, filtered reagents.
Presence of Precipitates/Crystals Old or Unfiltered Stain: The staining solution may be old or contain undissolved dye particles.Filter the staining solution before use. If precipitates persist, prepare a fresh solution.
Reagent Incompatibility: Carryover of reagents from previous steps can cause precipitation.Ensure proper rinsing between staining steps to prevent reagent carryover.

Experimental Protocols

Protocol 1: Preparation of 0.25% Aqueous this compound Solution

Materials:

  • This compound powder (C.I. 13065)

  • Distilled water

  • Glacial acetic acid (optional)

  • Glass beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Weigh 0.25 g of this compound powder and place it in a glass beaker.

  • Add 100 ml of distilled water to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved.

  • (Optional) To acidify the solution, add 0.25 ml of glacial acetic acid to the solution and mix well. The target pH should be between 1.2 and 2.3.

  • Filter the solution using filter paper to remove any undissolved particles.

  • Store the solution in a tightly sealed container at room temperature.

Protocol 2: General Staining Procedure with this compound Counterstain

This is a general workflow; specific times and reagents may vary based on the primary stain used.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).

    • Rinse in distilled water.

  • Primary Staining:

  • This compound Counterstaining:

    • Immerse slides in the 0.25% this compound solution for 1-2 minutes.

  • Dehydration and Clearing:

    • Quickly rinse in distilled water.

    • Dehydrate through ascending grades of ethanol: 70%, 95%, and 100% (2 changes).

    • Clear in xylene (2 changes, 3 minutes each).

  • Mounting:

    • Coverslip with a resinous mounting medium.

Quantitative Data Summary

The following table provides a starting point for optimizing this compound staining. Results may vary based on tissue type and fixation method.

This compound ConcentrationIncubation TimeExpected OutcomeTroubleshooting Notes
0.1% Aqueous1-3 minutesLight yellow background, may be too faint for some applications.Increase incubation time or concentration if staining is too weak.
0.25% Aqueous (Acidified) 1-2 minutes Optimal for most applications. Provides a clear, crisp yellow background. This is the recommended starting point. Adjust time as needed.
0.5% Aqueous30-60 secondsIntense yellow background. Higher risk of overstaining.Reduce incubation time. May be suitable for tissues that stain weakly.
0.5% in Absolute Alcohol1-2 minutesProvides a strong yellow stain.Ensure tissue is fully dehydrated before this step.

Experimental Workflow and Logic Diagrams

Staining_Optimization_Workflow cluster_prep Preparation cluster_stain Staining & Evaluation cluster_troubleshoot Troubleshooting Prep_Solution Prepare this compound Solutions (e.g., 0.1%, 0.25%, 0.5%) Counterstain Counterstain with this compound (Varying Concentrations & Times) Prep_Solution->Counterstain Prep_Slides Prepare Tissue Sections (Deparaffinize & Rehydrate) Stain Stain with Primary Stain Prep_Slides->Stain Stain->Counterstain Evaluate Microscopic Evaluation Counterstain->Evaluate Weak_Stain Weak Staining? Increase Concentration/Time Evaluate->Weak_Stain Suboptimal Overstain Overstaining? Decrease Concentration/Time Evaluate->Overstain Suboptimal Optimal Optimal Staining Evaluate->Optimal Optimal Weak_Stain->Counterstain Overstain->Counterstain

Caption: Workflow for optimizing this compound staining concentration.

Troubleshooting_Logic Start Staining Issue Observed Weak_Stain Weak or No Staining Start->Weak_Stain Overstain Excessive Background Start->Overstain Uneven_Stain Uneven Staining Start->Uneven_Stain Precipitates Precipitates Present Start->Precipitates Sol_Weak_Conc Increase Concentration Weak_Stain->Sol_Weak_Conc Cause: Low Concentration Sol_Weak_Time Increase Time Weak_Stain->Sol_Weak_Time Cause: Short Incubation Sol_Weak_pH Check/Adjust pH Weak_Stain->Sol_Weak_pH Cause: Incorrect pH Sol_Over_Conc Decrease Concentration Overstain->Sol_Over_Conc Cause: High Concentration Sol_Over_Time Decrease Time Overstain->Sol_Over_Time Cause: Long Incubation Sol_Uneven_Fix Review Fixation Protocol Uneven_Stain->Sol_Uneven_Fix Sol_Precip_Filter Filter or Remake Solution Precipitates->Sol_Precip_Filter

Caption: Troubleshooting logic for common this compound staining issues.

References

preventing background staining with Metanil yellow

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent background staining with Metanil yellow.

Troubleshooting Guide: Preventing Background Staining

High background staining can obscure target structures and compromise the quality of your results. This guide addresses common issues and provides solutions to achieve clean, specific staining with this compound.

Problem 1: Diffuse, non-specific yellow staining across the entire tissue section.

Potential CauseRecommended Solution
Over-staining: The most common cause of high background is excessive incubation time in the this compound solution.[1][2]Reduce Incubation Time: The optimal staining time for this compound is often short, typically around 1 minute.[2][3] If you are experiencing high background, reduce the incubation time in 15-second increments to find the optimal duration for your specific tissue and protocol.
Excessive Stain Concentration: The concentration of the this compound solution may be too high.Optimize Concentration: A common working concentration for this compound is 0.25% (w/v) in an acidified aqueous solution.[4][5] Some protocols may call for concentrations as high as 0.5% or as low as 0.1%.[6][7] If background is high, consider diluting your stock solution.
Inadequate Rinsing: Insufficient rinsing after the this compound step can leave unbound dye on the tissue.Thorough Rinsing: Ensure adequate rinsing with distilled water or ethanol (B145695) immediately following the this compound incubation to remove excess stain.[2][3]
Drying of Sections: Allowing tissue sections to dry out at any point during the staining procedure can cause non-specific dye precipitation.[1][2]Maintain Hydration: Keep slides moist throughout the entire staining process. Ensure slide carriers are transferred smoothly between solutions without allowing for air drying.

Problem 2: Yellow precipitate or crystals on the tissue section.

Potential CauseRecommended Solution
Stain Solution Instability: Old or improperly stored this compound solution may precipitate.Use Fresh Solution: Prepare this compound solution fresh, or use a commercially prepared solution within its expiration date. Store the solution in a tightly closed container at room temperature (15-25°C), protected from direct sunlight.[3]
Poor Water Quality: Use of tap water with high mineral content can sometimes lead to precipitate formation.Use Distilled or Deionized Water: Use high-purity water for preparing staining solutions and for rinsing steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound solution?

A1: The optimal concentration can vary depending on the specific protocol and tissue type. However, a commonly used concentration is 0.25% (w/v) in an acidified aqueous solution.[4][5] Other protocols have reported using 0.1% in methanol (B129727) or 0.5% in absolute alcohol.[6][7] It is recommended to start with a standard concentration and optimize as needed.

ConcentrationSolventNotes
0.1% (w/v)MethanolUsed as a pH indicator solution.[7]
0.25% (w/v)Acidified Aqueous SolutionA common starting point for histological counterstaining.[4][5]
0.5% (w/v)Absolute AlcoholA higher concentration that may require shorter incubation times.[6]

Q2: What is the role of pH in this compound staining?

A2: this compound is an acid-base indicator that changes color from red at pH 1.2 to yellow at pH 2.3.[8] In histological staining, it is used as an anionic (acid) dye. The acidic environment of the staining solution is important for the electrostatic interaction between the negatively charged dye molecules and positively charged tissue components like collagen and cytoplasm. Maintaining the correct pH helps ensure proper counterstaining and can influence background levels.

Q3: How long should I incubate my slides in this compound?

A3: Incubation time is a critical parameter to control for preventing background staining. A typical incubation time is 1 minute .[2][3] However, this may need to be optimized for your specific application. Shorter times are recommended if you experience high background.

Incubation TimeExpected Outcome
< 1 minuteLighter staining, may be necessary for highly receptive tissues.
1 minuteStandard starting point for most applications.[2][3]
> 1 minuteIncreased risk of high background staining.[1][2]

Q4: How should I prepare and store my this compound solution?

A4: To prepare a 0.25% (w/v) aqueous solution, dissolve 0.25g of this compound powder in 100mL of distilled water. A few drops of glacial acetic acid are often added to acidify the solution. Store the solution in a tightly sealed container at room temperature (15-25°C) and protect it from light.[3] While stable, it is good practice to filter the solution before use to remove any potential precipitate.

Experimental Protocols

Protocol 1: this compound as a Counterstain in a Mucin Staining Protocol (Modified from Mucicarmine procedure)
  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Perform primary staining (e.g., with Mucicarmine) according to the desired protocol.

  • Rinse thoroughly with distilled water.

  • Immerse slides in 0.25% this compound solution for 1 minute .[3]

  • Rinse well with distilled water.

  • Dehydrate through graded alcohols (e.g., 70%, 95%, 100%).

  • Clear in xylene or a xylene substitute.

  • Mount with a compatible mounting medium.

Protocol 2: Alcian Blue-H&E-Metanil Yellow Stain

This protocol is often used for distinguishing different types of mucins.

  • Deparaffinize and rehydrate sections to distilled water.

  • Incubate in 3% acetic acid for 3 minutes.

  • Stain with 1% Alcian Blue in 3% acetic acid (pH 2.5) for 15 minutes.

  • Wash in running tap water for 5 minutes, then rinse in distilled water.

  • Stain with a hematoxylin (B73222) solution (e.g., Mayer's) for 2-4 minutes.

  • Wash in running tap water and blue the sections.

  • Rinse in distilled water.

  • Place in 70% ethanol for 1 minute.

  • Counterstain with Eosin Y solution for 1 minute.

  • Dehydrate in 95% and 100% ethanol.

  • Immerse in This compound solution for 1 minute .[2]

  • Rinse and dehydrate in two changes of 100% ethanol.

  • Clear in xylene and mount.

Visualizations

Metanil_Yellow_Workflow cluster_prep Tissue Preparation cluster_counterstain This compound Counterstaining cluster_post Post-Staining Deparaffinize Deparaffinize & Rehydrate Primary_Stain Primary Staining (e.g., Alcian Blue, H&E) Deparaffinize->Primary_Stain Metanil_Yellow Incubate in this compound (1 min) Primary_Stain->Metanil_Yellow Rinse1 Rinse in Distilled Water Metanil_Yellow->Rinse1 Dehydrate Dehydrate (Graded Alcohols) Rinse1->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount Troubleshooting_Logic Start High Background Staining Observed Q1 Is the staining diffuse across the entire section? Start->Q1 A1_Yes Likely Over-staining or Concentration Issue Q1->A1_Yes Yes A1_No Are there precipitates or crystals? Q1->A1_No No Sol1 Reduce Incubation Time A1_Yes->Sol1 Sol2 Optimize/Lower Stain Concentration A1_Yes->Sol2 Sol3 Ensure Thorough Rinsing A1_Yes->Sol3 A2_Yes Likely Stain Solution Issue A1_No->A2_Yes Yes End Problem Resolved Sol1->End Sol2->End Sol3->End Sol4 Use Fresh/Filtered Stain Solution A2_Yes->Sol4 Sol5 Use High-Purity Water A2_Yes->Sol5 Sol4->End Sol5->End

References

troubleshooting poor contrast in Metanil yellow counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor contrast with Metanil yellow counterstaining.

Troubleshooting Guide

Poor contrast in this compound counterstaining can manifest as weak, uneven, or excessive background staining. Below are common issues and their solutions in a question-and-answer format.

Q1: My this compound staining is extremely faint or non-existent. What could be the cause?

Weak or absent staining is often due to issues with the staining solution or the tissue preparation process.

  • Inadequate Staining Time: Ensure the tissue is incubated in the this compound solution for the recommended duration.[1][2][3] Short incubation times can lead to insufficient dye binding.

  • Depleted or Expired Staining Solution: this compound solutions can lose efficacy over time. It is recommended to use a fresh solution for optimal results.

  • Incorrect pH of Staining Solution: this compound is an acid dye, and its staining intensity is pH-dependent. An acidic pH is crucial for effective staining.[4]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) on the tissue slide will prevent the aqueous this compound solution from penetrating the tissue, resulting in weak or patchy staining.[5][6]

  • Improper Fixation: Poor or delayed fixation can alter tissue morphology and chemistry, leading to reduced dye binding.

Q2: The background of my slide is heavily stained with this compound, obscuring the target structures. How can I fix this?

Excessive background staining is a common issue that can be resolved by optimizing the staining and rinsing steps.

  • Overstaining: The most common cause of high background is leaving the tissue in the this compound solution for too long.[7] Timing is critical and should be monitored closely.

  • Inadequate Rinsing: Insufficient rinsing after the counterstaining step can leave excess dye on the slide.

  • Stain Concentration is Too High: An overly concentrated this compound solution can lead to non-specific binding and high background.

Q3: My this compound staining appears patchy and uneven across the tissue section. What is causing this?

Uneven staining can be attributed to several factors throughout the experimental workflow.

  • Incomplete Dewaxing and Rehydration: Similar to weak staining, residual paraffin or incomplete rehydration can cause uneven dye penetration.[5][6]

  • Solution Carryover: Failure to properly drain slides between reagent steps can contaminate solutions and lead to inconsistent staining.[7]

  • Sections Drying Out: Allowing tissue sections to dry at any stage of the staining process can cause artifacts and uneven staining.[7]

Frequently Asked Questions (FAQs)

What is the optimal pH for a this compound counterstaining solution?

This compound is an acid dye and functions as a pH indicator, changing from red at pH 1.2 to yellow at pH 2.3.[4] For counterstaining, an acidic pH is essential. A common practice is to acidify the this compound solution with acetic acid.

What is a typical concentration for a this compound counterstaining solution?

A commonly used concentration for this compound is 0.25% in an aqueous solution, often with the addition of acetic acid.[8][9][10]

How long should I incubate my slides in this compound?

Incubation times are typically short, ranging from 30 seconds to 1 minute.[1][2][3] The optimal time can vary depending on the tissue type and the desired staining intensity.

Can I reuse my this compound staining solution?

While some sources suggest that the solution is stable and can be reused, it is generally recommended to use fresh solutions for consistent and optimal staining results, especially in a diagnostic setting.

Experimental Protocols

Preparation of 0.25% Acidified this compound Solution

Reagents:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Dissolve 0.25 g of this compound powder in 100 ml of distilled water.

  • Stir until the powder is completely dissolved.

  • Add 0.25 ml of glacial acetic acid to the solution and mix well.

  • Filter the solution before use.

  • Store in a tightly sealed container at room temperature.

Standard this compound Counterstaining Protocol

This protocol assumes that the tissue sections have already undergone primary staining (e.g., Hematoxylin and Eosin, PAS, or Alcian Blue) and are ready for counterstaining.

  • Hydration: If coming from an alcohol-based solution, ensure the slides are fully hydrated by passing them through descending grades of alcohol to distilled water.

  • Counterstaining: Immerse the slides in the 0.25% acidified this compound solution for 30-60 seconds.

  • Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections through ascending grades of alcohol (e.g., 95% and 100% ethanol).

  • Clearing: Clear the sections in xylene or a xylene substitute.

  • Mounting: Coverslip the slides using a compatible mounting medium.

Data Presentation

The following table summarizes the recommended parameters for this compound counterstaining.

ParameterRecommended Range/ValueNotes
This compound Concentration 0.1% - 0.5% (w/v)A 0.25% solution is most commonly cited.
Solvent Distilled Water
Acidifier Glacial Acetic AcidTypically 0.25% (v/v) is added.
pH of Staining Solution Acidic (typically pH 2-3)Crucial for optimal staining.
Staining Time 30 - 60 secondsOverstaining can lead to high background.
Rinsing Agent Distilled Water or 95% EthanolA brief rinse is sufficient.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for poor contrast in this compound counterstaining.

TroubleshootingWorkflow Start Poor Contrast Observed WeakStaining Weak or No Staining Start->WeakStaining HighBackground High Background Start->HighBackground UnevenStaining Uneven Staining Start->UnevenStaining CheckStainPrep Check Stain Preparation WeakStaining->CheckStainPrep Primary Check CheckProcedure Check Staining Procedure WeakStaining->CheckProcedure HighBackground->CheckStainPrep HighBackground->CheckProcedure Primary Check UnevenStaining->CheckProcedure CheckPreStain Check Pre-Staining Steps UnevenStaining->CheckPreStain Primary Check Concentration Incorrect Concentration? CheckStainPrep->Concentration Is pH Incorrect pH? CheckStainPrep->pH Is Freshness Stain Expired/Depleted? CheckStainPrep->Freshness Is Time Incorrect Staining Time? CheckProcedure->Time Is Rinsing Inadequate Rinsing? CheckProcedure->Rinsing Is Deparaffinization Incomplete Deparaffinization? CheckPreStain->Deparaffinization Is Fixation Improper Fixation? CheckPreStain->Fixation Is Drying Sections Dried Out? CheckPreStain->Drying Is Carryover Solution Carryover? CheckPreStain->Carryover Is Solution1 Prepare Fresh Stain Adjust Concentration/pH Concentration->Solution1 pH->Solution1 Freshness->Solution1 Solution2 Adjust Staining Time Optimize Rinsing Time->Solution2 Rinsing->Solution2 Solution3 Ensure Complete Deparaffinization Review Fixation Protocol Keep Sections Moist Drain Slides Between Steps Deparaffinization->Solution3 Fixation->Solution3 Drying->Solution3 Carryover->Solution3

Caption: Troubleshooting workflow for poor contrast in this compound counterstaining.

References

Technical Support Center: Enhancing Metanil Yellow Detection in Food

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of Metanil yellow detection in various food matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection in food important?

A1: this compound is a non-permitted, water-soluble azo dye used illegally as a food colorant, particularly in products like turmeric, pulses, and sweets, to enhance their yellow color.[1][2] Toxicological studies have shown that ingestion of this compound can lead to significant health issues, including neurotoxicity and damage to multiple organs.[3][4] Therefore, highly sensitive and reliable detection methods are crucial for ensuring food safety, protecting consumers, and enforcing food regulations.[2]

Q2: Which analytical method offers the highest sensitivity for this compound detection?

A2: The sensitivity of a method depends on the food matrix and the available instrumentation. Electrochemical sensors and Surface-Enhanced Raman Spectroscopy (SERS) have demonstrated extremely low limits of detection, often in the nanomolar (nM) range.[5][6][7] Micellar liquid chromatography and LC-MS/MS also offer very high sensitivity, with detection limits in the parts-per-million (ppm) or even lower range.[8][9][10] For routine screening, SERS and electrochemical methods provide a good balance of high sensitivity and rapid analysis.[2][11]

Q3: How do I choose the right method for my specific food sample?

A3: The choice of method depends on several factors:

  • For rapid, on-site screening: Colorimetric assays and portable SERS analyzers are excellent choices due to their speed and ease of use.[1][2][3]

  • For highly quantitative and confirmatory results: Methods like LC-MS/MS and high-performance liquid chromatography (HPLC) are preferred, although they require more extensive sample preparation and sophisticated equipment.[8][9]

  • For samples with complex matrices (e.g., high fat or sugar content): Chromatographic methods are often superior as they separate the analyte from interfering components.[8][10]

  • For trace-level detection: Electrochemical sensors and SERS offer exceptional sensitivity for detecting minute quantities of this compound.[5][12]

Q4: Can I use a simple colorimetric test for reliable detection?

A4: A simple colorimetric spot test, often using hydrochloric acid (HCl), which turns magenta or pink in the presence of this compound, is a good preliminary screening tool.[1][13][14] It is fast, cost-effective, and requires minimal equipment.[1][15] However, for confirmatory and quantitative results, it should be followed by more specific and sensitive techniques like TLC, spectroscopy, or chromatography.[1][16]

Troubleshooting Guides

Issue 1: Ambiguous or Faint Color Change in Colorimetric Assay
  • Question: My sample solution only shows a very faint pinkish hue after adding HCl. How can I be sure if this compound is present?

  • Answer:

    • Low Concentration: The concentration of this compound in your sample may be below the visual detection limit of the assay. Concentrate your extract by evaporating the solvent and redissolving the residue in a smaller volume.

    • Matrix Interference: Other compounds in the food matrix (e.g., natural pigments) might interfere with the color development. Try cleaning up your sample extract using solid-phase extraction (SPE) before performing the test.

    • Incorrect pH: Ensure the final solution is sufficiently acidic for the color change to occur. Use a concentrated acid as specified in the protocol.[14]

    • Confirmation: Validate the result using a more sensitive method like Thin-Layer Chromatography (TLC) or UV-Vis Spectrophotometry.[1]

Issue 2: Low Signal or High Noise in SERS Analysis
  • Question: I am not getting a clear Raman signal for this compound from my food extract. What could be the problem?

  • Answer:

    • Inefficient Extraction: The extraction procedure may not be effectively isolating this compound from the food matrix. Ensure you are using an appropriate solvent (e.g., 0.5 M HCl for turmeric).[2][3]

    • Poor Nanoparticle Aggregation: Proper aggregation of the gold or silver nanoparticles (AuNPs/AgNPs) is critical for SERS enhancement. Ensure the correct salt solution (e.g., NaCl) is added to the colloid-extract mixture.[3]

    • Matrix Quenching: Components from the food extract can adsorb to the nanoparticle surface and quench the SERS signal. Dilute your extract or implement a sample cleanup step.

    • Instrument Parameters: Optimize the laser power and integration time. Low laser power or short integration times may result in a weak signal.[2] Conversely, excessive laser power can burn the sample.

    • Reference Spectrum: Always run a reference spectrum of a pure this compound standard to confirm the characteristic peaks (e.g., 504, 1176, 1383, and 1588 cm⁻¹).[2][3][4]

Issue 3: Poor Peak Resolution or Tailing in Chromatography (HPLC/TLC)
  • Question: My chromatogram shows broad or tailing peaks for this compound, making quantification difficult. How can I improve this?

  • Answer:

    • Mobile Phase Composition: Adjust the polarity and pH of the mobile phase. For micellar liquid chromatography, optimizing the concentration of the surfactant (e.g., SDS) and the organic modifier (e.g., pentanol) is key.[10]

    • Column Contamination: The analytical column may be contaminated with matrix components. Implement a column washing cycle between injections.

    • Sample Overload: You may be injecting too much sample or a too-concentrated sample. Dilute your extract and reinject.

    • Incomplete Dissolution: Ensure the extracted residue is fully dissolved in the mobile phase before injection. Sonication can aid dissolution.

    • For TLC: Ensure the spotting is done carefully to create a small, concentrated spot. An uneven solvent front during development can also lead to poor resolution.

Data on Method Sensitivity

The following table summarizes the performance of various analytical techniques for the detection of this compound.

Analytical MethodLimit of Detection (LOD)Linearity RangeFood MatrixReference
Electrochemical Sensor (MWCNTs-Chit/GC) 0.3 µM1.0 µM - 300.0 µM-[12]
Electrochemical Sensor (NH2-fMWCNTs) 0.17 nM-Water[5]
Electrochemical Sensor (MIP) 0.67 nM1 nM - 1000 µMTurmeric, Pigeon Pea[6]
Electrochemical Sensor (calix8/Au NPs/GCE) 9.8 nM0.05 µM - 45 µMWater, Juice[7]
Surface-Enhanced Raman Spectroscopy (SERS) 0.1 mg/g (100 ppm)Spiked SamplesTurmeric[2][3]
SERS (Ag nanoparticles on glass) 10⁻⁶ M (in water), 10⁻⁴ M (in turmeric)-Turmeric Solution[17]
LC-MS/MS 0.09 - 0.19 mg/kg (~0.09 - 0.19 ppm)-Beverages, Candies, Sauces[8]
Micellar Liquid Chromatography 0.01 ppm-Foodstuffs[10]
Ion-Pair Liquid Chromatography -0.05 ppm - 10 ppmFood[9][16]
FT-Raman Spectroscopy 1% (w/w)-Turmeric Powder[9][16]
FT-IR Spectroscopy 5% (w/w)-Turmeric Powder[9][16][18]

Detailed Experimental Protocols

Protocol 1: Colorimetric Spot Test for Sweets and Dal

This protocol provides a rapid screening method for this compound.

  • Sample Preparation:

    • For sweets like 'jalebi' or 'laddu', take a small portion and dissolve it in warm distilled water. If the sample has a high fat content, allow it to stand for the fat to separate.[1]

    • For lentils (dal), take about 1 gram of the sample in a test tube and add 5 mL of distilled water. Shake well.[14]

  • Extraction:

    • For sweets, use the clear aqueous supernatant for the test. Acetic acid can be used to aid in the extraction process.[1]

    • For dal, use the supernatant after the solids have settled.

  • Detection:

    • Take a small amount of the aqueous extract on a white spot plate or in a test tube.

    • Add a few drops of concentrated Hydrochloric Acid (HCl).[14]

  • Observation:

    • The appearance of a magenta or pink color indicates the presence of this compound.[1][13][14]

Protocol 2: Surface-Enhanced Raman Spectroscopy (SERS) for Turmeric

This protocol is adapted for high-sensitivity detection using a portable SERS analyzer.

  • Reagents and Materials:

    • 0.5 M Hydrochloric Acid (HCl)

    • Gold Nanoparticle (Au NP) colloid

    • 0.5 M Sodium Chloride (NaCl) solution

    • Glass vials (2 mL)

    • Pipettes

    • SERS Analyzer (e.g., Misa)

  • Sample Preparation:

    • Weigh 100 mg of the turmeric powder sample into a glass vial.[3]

  • Extraction:

    • Add 1 mL of 0.5 M HCl to the vial containing the turmeric.[3]

    • Shake the suspension vigorously and allow it to settle for 5-10 minutes.[3][19]

  • SERS Measurement:

    • In a clean vial, combine 800 µL of Au NP colloid, 100 µL of the HCl extract (supernatant), and 100 µL of 0.5 M NaCl.[3]

    • Gently mix the contents by inverting the vial.

    • Insert the vial into the SERS analyzer for measurement.

  • Data Analysis:

    • Acquire the spectrum. The presence of this compound is confirmed by characteristic Raman peaks at approximately 504, 1176, 1383, and 1588 cm⁻¹.[2][3][4]

Visualized Workflows

Workflow for Colorimetric Detection

Colorimetric_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_detect Detection cluster_result Result Sample Food Sample (Sweet/Dal) Dissolve Dissolve in Water Sample->Dissolve Extract Collect Aqueous Extract Dissolve->Extract Add_HCl Add Conc. HCl Extract->Add_HCl Observe Observe Color Add_HCl->Observe Positive Positive (Magenta/Pink) Observe->Positive Color Change Negative Negative (No Change) Observe->Negative No Color Change

Caption: General workflow for the colorimetric detection of this compound.

Workflow for SERS Detection

SERS_Workflow cluster_prep Sample Preparation cluster_sers SERS Analysis cluster_result Result Interpretation Sample Turmeric Sample (100 mg) Add_HCl Add 1 mL 0.5 M HCl Sample->Add_HCl Shake Shake & Settle Add_HCl->Shake Mix Mix: 800 µL Au NPs 100 µL Extract 100 µL NaCl Shake->Mix Supernatant Analyze Analyze with SERS Instrument Mix->Analyze Peaks Characteristic Peaks Present? Analyze->Peaks Positive Positive Peaks->Positive Yes Negative Negative Peaks->Negative No

Caption: Experimental workflow for SERS-based detection of this compound.

References

addressing matrix effects in Metanil yellow chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the chromatographic analysis of Metanil yellow. Our goal is to help you address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is an azo dye that is used in the textile and leather industries.[1] It is illegally used as an adulterant in food products, such as turmeric and pigeon peas, to enhance their yellow color.[2] Animal studies have indicated that this compound can be neurotoxic and hepatotoxic, making its detection in food and other consumer products crucial for public health and safety.[2]

Q2: Which analytical techniques are most commonly used for the determination of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector is a widely used method for the analysis of this compound in various samples.[3][4] For higher sensitivity and confirmation, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also employed.[5]

Q3: What are matrix effects in the context of this compound chromatography?

A3: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the co-eluting components of the sample matrix.[6][7] These effects can lead to either signal suppression (lower response) or enhancement (higher response), which can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[8] In food matrices, complex components like fats, proteins, and other natural pigments can interfere with the ionization of this compound in LC-MS or absorb at similar wavelengths in HPLC-UV.[9]

Q4: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A4: Common sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is an effective method for cleaning up complex samples and removing interfering components.[10]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on differential solubility in two immiscible liquids.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method in food analysis that involves an extraction and cleanup step to remove a wide range of matrix components.

  • Dilution: A simple approach to reduce the concentration of matrix components being introduced into the analytical system.[11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Secondary Interactions: The acidic nature of the silica (B1680970) support in reversed-phase columns can interact with the amine group in this compound. To mitigate this, ensure the mobile phase pH is appropriately controlled. Using a mobile phase with a buffer can help maintain a consistent pH.

  • Column Contamination: The column may be contaminated with strongly retained matrix components.

    • Solution: Flush the column with a strong solvent (e.g., a high percentage of organic solvent). If the problem persists, consider using a guard column to protect the analytical column from strongly adsorbing matrix constituents.[10]

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[12]

Issue 2: Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my spiked samples. What steps can I take to improve it?

A: Low recovery is often related to the sample extraction and cleanup process.

  • Optimize Extraction Solvent: The efficiency of the extraction depends on the choice of solvent. For this compound, various solvents have been reported, including methanol (B129727)/water mixtures and acetonitrile.[3][13] You may need to experiment with different solvent compositions and pH to find the optimal conditions for your specific matrix.

  • Evaluate Extraction Technique: Techniques like ultrasonic extraction can improve the recovery of this compound from solid samples.[3] Ensure the extraction time and temperature are optimized.

  • Check for Analyte Loss During Cleanup: If you are using a cleanup step like SPE, ensure that the sorbent material and the elution solvent are appropriate for this compound. It is crucial to validate the cleanup step by analyzing a standard solution of this compound that has been through the same process.

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

Q: My quantitative results for this compound are inconsistent and I suspect matrix effects. How can I confirm and address this?

A: Inconsistent results are a classic sign of matrix effects.

  • Confirmation of Matrix Effects:

    • Post-Extraction Spike Method: Compare the response of a standard solution prepared in a clean solvent to the response of a blank matrix extract spiked with the same concentration of the standard. A significant difference in the signal indicates the presence of matrix effects.[8]

  • Strategies to Mitigate Matrix Effects:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix components.

    • Use of an Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte, which will behave similarly to the analyte during sample preparation and analysis, thus compensating for matrix effects.[14]

    • Improve Sample Cleanup: Employ more rigorous sample cleanup techniques like SPE to remove interfering matrix components before analysis.[15]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[15]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[11]

Quantitative Data Summary

The following tables summarize recovery data for this compound analysis from various studies.

Table 1: Recovery of this compound from Food Matrices using HPLC-DAD

Food MatrixSpiked Concentration (µg/mL or µg/g)Recovery (%)Reference
Juice0.50 - 10096.1 - 101.9[3]
Jam0.50 - 10079.2 - 99.4[3]
Herbal MedicineNot Specified74.6 - 132.1[13]

Table 2: Method Performance for the Analysis of Illegal Colorants including this compound by LC-MS/MS

ParameterValueReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)0.09 - 0.19 mg/kg[5]
Limit of Quantitation (LOQ)0.26 - 0.58 mg/kg[5]
Recoveries80.9 - 120%[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Juice and Jam

This protocol is adapted from a study on the determination of this compound in juice and jam by HPLC-DAD.[3]

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized jam or juice sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 20% (v/v) methanol solution to the centrifuge tube.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifugation:

    • Centrifuge the extract at 8000 rpm for 10 minutes.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the filtered extract into the HPLC-DAD system for analysis.

Protocol 2: General Strategy for Evaluating and Mitigating Matrix Effects
  • Develop an Optimized Chromatographic Method:

    • Establish a robust HPLC or LC-MS/MS method for the analysis of this compound in a clean solvent.

  • Prepare a Blank Matrix Extract:

    • Select a representative sample matrix that is known to be free of this compound.

    • Extract the blank matrix using the same procedure you intend to use for your samples.

  • Assess Matrix Effects:

    • Prepare three sets of solutions:

      • Set A: this compound standards in a clean solvent.

      • Set B: Blank matrix extract.

      • Set C: Blank matrix extract spiked with this compound at the same concentrations as Set A.

    • Analyze all three sets of solutions.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A * 100

      • A value of 100% indicates no matrix effect. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

  • Implement Mitigation Strategies:

    • Based on the extent of the matrix effect, choose an appropriate mitigation strategy as outlined in the troubleshooting guide (e.g., matrix-matched calibration, improved cleanup, or use of an internal standard).

  • Method Validation:

    • Validate the final method by assessing parameters such as linearity, accuracy, precision, LOD, and LOQ in the presence of the sample matrix.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_start Method Development & Initial Analysis cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies cluster_validation Final Validation start Start: Develop Analytical Method for this compound prep Prepare Sample Extract start->prep analysis Analyze Sample prep->analysis check_results Inconsistent Results or Suspected Matrix Effects? analysis->check_results assess_me Assess Matrix Effects (Post-Extraction Spike) check_results->assess_me Yes validate Validate Final Method check_results->validate No mitigate Implement Mitigation Strategy assess_me->mitigate option1 Matrix-Matched Calibration mitigate->option1 option2 Improved Sample Cleanup (SPE) mitigate->option2 option3 Use of Internal Standard mitigate->option3 option4 Sample Dilution mitigate->option4 option1->validate option2->validate option3->validate option4->validate end End: Reliable Analysis validate->end

Caption: Workflow for addressing matrix effects in this compound analysis.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_quantitation Quantitation Issues start Problem Encountered During Chromatography peak_issue Poor Peak Shape? start->peak_issue recovery_issue Low Recovery? start->recovery_issue quant_issue Inconsistent Quantitative Results? start->quant_issue tailing Tailing/Fronting peak_issue->tailing Yes peak_issue->recovery_issue No check_overload Dilute Sample (Check for Overload) tailing->check_overload check_ph Adjust Mobile Phase pH check_overload->check_ph clean_column Clean/Replace Column or Use Guard Column check_ph->clean_column end Problem Resolved clean_column->end optimize_extraction Optimize Extraction Solvent/Technique recovery_issue->optimize_extraction Yes recovery_issue->quant_issue No check_cleanup Evaluate Cleanup Step for Analyte Loss optimize_extraction->check_cleanup check_cleanup->end confirm_me Confirm Matrix Effects quant_issue->confirm_me Yes quant_issue->end No mitigate_me Apply Mitigation Strategy (e.g., Matrix-Matched Calibration) confirm_me->mitigate_me mitigate_me->end

Caption: Troubleshooting decision tree for this compound chromatography.

References

stability of Metanil yellow solutions under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metanil Yellow solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Common Issues with this compound Solution Stability

IssuePossible Cause(s)Recommended Action(s)
Color of the solution appears faded or has changed significantly. - Photodegradation: Prolonged exposure to light, especially UV light. - pH Shift: The solution's pH may have changed, altering the dye's chromophore. This compound is red at pH 1.2 and yellow at pH 2.3.[1][2] - Chemical Degradation: Reaction with contaminants or incompatible substances.- Store the solution in an amber or opaque container to protect it from light. - Verify the pH of the solution and adjust if necessary, or prepare a fresh solution with buffered water if pH stability is critical for your application. - Ensure the solvent and any additives are of high purity and compatible with azo dyes.
Precipitate has formed in the solution. - Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures. - Contamination: Introduction of ions that form an insoluble salt with the dye.- Gently warm the solution and sonicate to attempt redissolving the precipitate. If it persists, filter the solution before use. - For future preparations, consider using a co-solvent or preparing a more dilute solution. - Use high-purity solvents and clean glassware to avoid contamination.
Inconsistent results in pH indicator use. - Aged Solution: The indicator solution may have degraded over time, affecting its sensitivity. - Incorrect Concentration: The solution may not have been prepared at the correct concentration (typically 0.1% w/v).- Prepare a fresh indicator solution.[3] - Verify the preparation protocol and ensure accurate weighing of this compound and measurement of the solvent.
Unexpected degradation during an experiment. - Presence of Oxidizing or Reducing Agents: this compound is an azo dye and can be degraded by strong oxidizing or reducing agents. - High Temperature: Elevated temperatures can accelerate the degradation of the dye.[4] - Photocatalysis: If using certain semiconductor materials (e.g., TiO2, ZnO) and a light source, photocatalytic degradation will occur.[5]- Review all reagents in your experimental setup for compatibility with azo dyes. - If high temperatures are required, conduct a preliminary experiment to assess the thermal stability of your this compound solution under those conditions. - If photocatalysis is not the intended reaction, shield the experiment from light, especially UV sources.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: How should I prepare a standard this compound indicator solution?

A standard 0.1% w/v this compound indicator solution can be prepared by dissolving 0.1 g of this compound powder in 100 mL of methanol (B129727) or ethanol (B145695).[3][6]

Q2: What are the recommended storage conditions for this compound solutions?

This compound solutions should be stored in tightly closed, original containers in a cool, dry, and well-ventilated area.[2][7] It is crucial to protect the solution from light by using amber or opaque bottles to prevent photodegradation.[1] For long-term storage of stock solutions, aliquoting and freezing at -20°C for up to a year or -80°C for up to two years can be considered, though repeated freeze-thaw cycles should be avoided.[1]

Q3: What is the typical shelf life of a this compound solution?

The shelf life of a this compound solution depends on the storage conditions. Commercially prepared solutions may have an indicated expiry date. For laboratory-prepared solutions, it is best practice to prepare them fresh. If stored properly protected from light and at a cool temperature, a 0.1% indicator solution is generally stable for several months. However, for sensitive quantitative applications, stability should be verified.

Stability under Different Conditions

Q4: How does pH affect the stability and color of this compound solutions?

The color of this compound is pH-dependent, acting as an indicator. It transitions from red at pH 1.2 to yellow at pH 2.3.[1][2] In terms of stability, acidic conditions (low pH) have been shown to favor the degradation of this compound, particularly in processes like photocatalysis and adsorption.[8][9][10] The absorbance spectrum of this compound also shifts with pH.[11]

Q5: Is this compound solution sensitive to light?

Yes, this compound, like many azo dyes, is susceptible to photodegradation, especially when exposed to UV light.[4] Therefore, it is essential to store solutions in light-protecting containers and minimize light exposure during experiments where photodegradation is not the intended outcome.

Q6: How does temperature affect the stability of this compound solutions?

Q7: What solvents are suitable for preparing this compound solutions?

This compound is soluble in water, methanol, and ethanol.[2][3] The choice of solvent will depend on the specific application. For indicator use, methanol or ethanol are commonly recommended.[3]

Quantitative Data on this compound Stability

While specific data on the intrinsic stability of this compound solutions over time is limited in the literature, the following table summarizes the observed degradation under specific experimental (induced degradation) conditions. This data primarily reflects the susceptibility of this compound to degradation under various treatments rather than its shelf-life stability.

ConditionpHInitial ConcentrationDegradation/Removal EfficiencyDurationReference(s)
Photocatalysis with ZnO Nanocrystals (UV light) 4Not Specified~33%Not Specified[5]
7Not SpecifiedNot SpecifiedNot Specified[5]
10Not Specified~99% (for Methylene Blue, similar trend for MY)100 min[5]
Photocatalysis with Iron Oxide Nanoparticles (Sunlight) 120 ppm~90%7 hours[8]
420 ppm~80%7 hours[8]
820 ppm~40%7 hours[8]
1120 ppm~35%7 hours[8]
Adsorption on Bottom Ash and De-Oiled Soya 2Not SpecifiedHigh adsorptionNot Specified[10]
>2Not SpecifiedDecreasing adsorption with increasing pHNot Specified[10]

Experimental Protocols

Protocol for Preparation of 0.1% w/v this compound Indicator Solution

Materials:

  • This compound powder (analytical grade)

  • Methanol (analytical grade)

  • Volumetric flask (100 mL)

  • Weighing balance

  • Spatula

  • Amber glass storage bottle

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the flask.

  • Swirl the flask gently to dissolve the powder. A brief sonication may aid in dissolution.

  • Once the powder is fully dissolved, add methanol to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass bottle for storage.

General Protocol for Assessing the Stability of this compound Solutions

This protocol is based on general principles of chemical stability testing and can be adapted for specific needs.

Objective: To determine the stability of a this compound solution under defined conditions (e.g., temperature, light exposure, pH).

Materials:

  • Prepared this compound solution of known concentration.

  • UV-Vis Spectrophotometer.

  • Cuvettes (quartz or glass, depending on the wavelength range).

  • pH meter.

  • Controlled environment chambers (for temperature and humidity control).

  • Light source with controlled intensity (for photostability testing).

Procedure:

  • Initial Analysis (T=0):

    • Measure the initial absorbance of the this compound solution at its maximum absorption wavelength (λmax, typically around 414 nm, but should be determined for the specific solvent and pH).[12]

    • Measure the initial pH of the solution.

    • Visually inspect the solution for any changes in color or for the presence of precipitate.

  • Storage:

    • Aliquot the solution into several sealed containers appropriate for the storage conditions being tested (e.g., amber vials for photostability, tightly sealed vials for temperature studies).

    • Place the samples in the respective controlled environments (e.g., a dark incubator at 40°C for accelerated stability, a chamber with a UV lamp for photostability, a refrigerator at 4°C for cold stability).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), remove a sample from each storage condition.

    • Allow the sample to return to room temperature.

    • Repeat the analysis performed at T=0 (absorbance measurement, pH measurement, and visual inspection).

  • Data Analysis:

    • Calculate the percentage degradation at each time point using the following formula: Degradation (%) = [(Absorbance_initial - Absorbance_t) / Absorbance_initial] * 100

    • Plot the percentage degradation versus time for each condition.

    • Document any changes in pH or appearance.

Visualizations

Logical Workflow for this compound Solution Stability Testing

Workflow for this compound Solution Stability Testing prep Prepare this compound Solution initial_analysis Initial Analysis (T=0) - Measure Absorbance (λmax) - Measure pH - Visual Inspection prep->initial_analysis storage Store Aliquots under Defined Conditions initial_analysis->storage cond1 Condition 1 (e.g., 40°C, Dark) storage->cond1 cond2 Condition 2 (e.g., 25°C, Light) storage->cond2 cond3 Condition 3 (e.g., 4°C, Dark) storage->cond3 timepoint Time-Point Analysis (T=x) cond1->timepoint cond2->timepoint cond3->timepoint data_analysis Data Analysis - Calculate % Degradation - Plot Degradation vs. Time timepoint->data_analysis report Generate Stability Report data_analysis->report

Caption: A flowchart illustrating the key steps in a stability testing protocol for this compound solutions.

Proposed Degradation Pathway of this compound

The degradation of this compound, particularly through reductive cleavage of the azo bond, has been studied. The following diagram illustrates a simplified proposed pathway based on identified metabolites.

Simplified Proposed Degradation Pathway of this compound metanil_yellow This compound (Azo Dye) reductive_cleavage Reductive Cleavage of Azo Bond (-N=N-) metanil_yellow->reductive_cleavage metanilic_acid Metanilic Acid reductive_cleavage->metanilic_acid p_aminodiphenylamine p-Aminodiphenylamine reductive_cleavage->p_aminodiphenylamine further_degradation Further Degradation (e.g., to CO2, H2O, inorganic ions) metanilic_acid->further_degradation p_aminodiphenylamine->further_degradation

Caption: A diagram showing the initial steps in the degradation of this compound to its primary amine metabolites.[13]

References

interference of other dyes with Metanil yellow detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metanil yellow detection. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common challenges encountered during the analysis of this compound, with a specific focus on interference from other dyes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: A variety of analytical techniques are employed for the detection of this compound. Simple screening can be performed using a colorimetric spot test with hydrochloric acid, which produces a characteristic magenta or pink color in the presence of this compound.[1] For quantitative analysis, common methods include UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection, Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and FT-Raman spectroscopy.[1][2] More advanced techniques like fluorescence quenching and electrochemical methods have also been developed for sensitive and selective detection.[3]

Q2: What are the common interfering substances in this compound detection?

A2: Interference can arise from various components within the sample matrix. In food samples, particularly turmeric, the natural pigment curcumin (B1669340) can interfere with colorimetric and spectrophotometric methods.[2][3] Other synthetic food dyes with overlapping absorption spectra, such as Tartrazine, Sunset Yellow, and Rhodamine B, are also significant sources of interference. Additionally, general matrix effects from fats, proteins, and sugars can impact the accuracy of the results.[1]

Q3: How can I minimize interference from other dyes?

A3: The most effective way to minimize interference from other dyes is to separate them from this compound before detection. Chromatographic techniques like HPLC and TLC are ideal for this purpose.[1] For spectrophotometric methods, mathematical approaches such as derivative spectrophotometry can sometimes be used to resolve the spectra of mixed dyes. Additionally, selective extraction methods or the use of specific reagents that react uniquely with this compound can help to reduce interference.

Q4: What should I do if I suspect a false positive or false negative result?

A4: If you suspect an erroneous result, it is crucial to perform a confirmatory analysis using a more selective method. For instance, if a simple colorimetric test is positive, confirming the result with HPLC or FT-Raman spectroscopy is recommended. For suspected false negatives, ensure that the sample extraction was efficient and that the concentration of this compound is above the detection limit of the method used. Spiking a blank sample with a known amount of this compound and running it alongside your test sample can help validate your method's performance.

Troubleshooting Guides

Issue 1: Unexpected Color Change or No Color Change in Colorimetric Spot Test
Possible Cause Troubleshooting Steps
Low concentration of this compound Concentrate the sample extract before performing the test.
Presence of interfering substances The sample matrix may be masking the color change. Clean up the sample using solid-phase extraction (SPE) or liquid-liquid extraction.
Incorrect pH Ensure the correct concentration and volume of hydrochloric acid are used as per the protocol.
Degraded this compound This compound may degrade under certain conditions (e.g., exposure to strong light or high temperatures). Use a fresh, certified standard for comparison.
Issue 2: Inaccurate Quantification with UV-Visible Spectrophotometry
Possible Cause Troubleshooting Steps
Spectral overlap from other dyes Scan the sample across a wide wavelength range to check for the presence of other absorbing species. Use a chromatographic method (HPLC, TLC) for separation and individual quantification.
Matrix effects Prepare a sample blank by following the entire sample preparation procedure with a sample known to be free of this compound. Subtract the absorbance of the blank from the sample absorbance.
Turbidity in the sample Centrifuge or filter the sample solution to remove any particulate matter before measurement.
Deviation from Beer-Lambert Law Ensure that the concentration of the sample falls within the linear range of the calibration curve. If necessary, dilute the sample.

Quantitative Data on Dye Interference

Direct quantitative data on the percentage of interference of specific dyes on the spectrophotometric determination of this compound is often method-dependent and not widely published in a standardized format. The extent of interference is highly dependent on the concentration of both this compound and the interfering dye. However, the following table provides a qualitative summary of potential interferences and recommended actions.

Interfering Dye λmax (approx. nm) Potential for Spectral Overlap with this compound (λmax ~430 nm) Recommended Action for Quantitative Analysis
Tartrazine 428HighChromatographic separation (e.g., HPLC) is essential.
Sunset Yellow 482ModerateDerivative spectrophotometry may be attempted, but chromatography is preferred.
Rhodamine B 554Low (but can have a broad tail)While the main peaks are distinct, high concentrations of Rhodamine B can still interfere. Baseline correction and, ideally, chromatographic separation are recommended.
Curcumin 425HighSample cleanup procedures to remove curcumin or the use of techniques less sensitive to its presence (e.g., FT-Raman) are necessary.

Experimental Protocols

Colorimetric Spot Test for this compound

Objective: To qualitatively screen for the presence of this compound.

Materials:

  • Sample extract

  • Concentrated Hydrochloric Acid (HCl)

  • Test tubes

  • Pipettes

Procedure:

  • Take a small amount (e.g., 1 mL) of the sample extract in a test tube.

  • Add a few drops of concentrated HCl to the test tube.

  • Observe the color change. The appearance of a magenta or pink color indicates the presence of this compound.[1]

Quantitative Analysis by UV-Visible Spectrophotometry

Objective: To quantify the amount of this compound in a sample, assuming no significant spectral interference.

Materials:

  • Sample extract

  • This compound standard solutions of known concentrations

  • UV-Visible Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., distilled water or ethanol).

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 430 nm).

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample extract at the same wavelength.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Analysis Sampling Sample Collection Extraction Dye Extraction Sampling->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Screening Qualitative Screening (Colorimetric Test) Cleanup->Screening Initial Assessment Quantification Quantitative Analysis (Spectrophotometry, HPLC) Screening->Quantification Positive Result Confirmation Confirmatory Analysis (LC-MS/MS, FT-Raman) Quantification->Confirmation For High Confidence

Caption: A generalized workflow for the detection and quantification of this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Inaccurate Results Start Inaccurate or Unexpected Result CheckMethod Is the method appropriate for the sample matrix and potential interferences? Start->CheckMethod CheckStandards Are the standards and reagents fresh and correctly prepared? CheckMethod->CheckStandards Yes UseAdvancedMethod Use a more selective method (e.g., HPLC, LC-MS/MS) CheckMethod->UseAdvancedMethod No CheckInstrument Is the instrument calibrated and performing correctly? CheckStandards->CheckInstrument Yes PrepareNew Prepare fresh standards and reagents CheckStandards->PrepareNew No Calibrate Recalibrate and run performance checks CheckInstrument->Calibrate No End Re-analyze Sample CheckInstrument->End Yes UseAdvancedMethod->End PrepareNew->End Calibrate->End

Caption: A decision tree for troubleshooting inaccurate results in this compound analysis.

References

Technical Support Center: Enhancing the Color Development of Metanil Yellow

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the color development of Metanil yellow as a pH indicator. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard pH range and color transition for this compound?

This compound is an azo dye that functions as a pH indicator, typically changing color from red at pH 1.2 to yellow at a pH range of 2.3 to 3.2.[1][2]

Q2: Why is the color change of my this compound indicator faint or difficult to discern visually?

A faint color change can be due to several factors, including a low concentration of the indicator, degradation of the dye solution over time, or insufficient lighting conditions for observation. The inherent molar absorptivity of the indicator at its λmax (wavelength of maximum absorbance) also dictates the color intensity.

Q3: Can the color intensity of this compound be enhanced for more sensitive detection?

Yes, the color development of this compound can be enhanced through the use of certain chemical agents that interact with the dye molecules, leading to a more pronounced color change. This is particularly useful for spectrophotometric analysis where a higher absorbance reading is desirable for greater accuracy and precision.

Q4: What types of chemical agents can be used to enhance the color of this compound?

Two primary classes of compounds are effective for enhancing the color of azo dyes like this compound:

  • Surfactants: Cationic, anionic, and non-ionic surfactants can form micelles that encapsulate the dye molecules, altering their microenvironment and leading to changes in their light-absorbing properties.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, where the dye molecule is encapsulated within the cyclodextrin (B1172386) cavity.[4][5][6] This encapsulation can stabilize the dye and modify its spectral characteristics.

Q5: How do surfactants enhance the color of this compound?

Surfactants, when above their critical micelle concentration (CMC), form spherical aggregates called micelles. The this compound molecules can become incorporated into these micelles. This process, known as micellar catalysis, can lead to a shift in the λmax and an increase in the molar absorptivity, resulting in a more intense color. The interaction is often electrostatic and hydrophobic in nature.[3]

Q6: What is the effect of different types of surfactants on this compound?

  • Cationic Surfactants (e.g., CTAB, CPC): These have shown a strong binding affinity with the anionic this compound dye, leading to a significant increase in absorbance values.[3]

  • Anionic and Non-ionic Surfactants: The interaction with these surfactants may be less pronounced compared to cationic surfactants due to electrostatic repulsion or weaker hydrophobic interactions. However, they can still influence the spectral properties of the dye.

Q7: How do cyclodextrins enhance the color of this compound?

Cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic portion of the this compound molecule can be encapsulated within the cyclodextrin cavity.[6][7] This "host-guest" complex formation can lead to enhanced stability of the dye and a hyperchromic effect (increase in absorbance intensity).[8]

Troubleshooting Guides

Issue 1: Weak or Inconsistent Color Enhancement
Possible Cause Troubleshooting Step
Surfactant concentration is below the Critical Micelle Concentration (CMC). Ensure the surfactant concentration in your final solution is above its CMC. You may need to perform a titration or consult the literature for the specific CMC of your surfactant under your experimental conditions (e.g., temperature, ionic strength).
Incorrect type of surfactant used. This compound is an anionic dye. Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) or Cetylpyridinium chloride (CPC) generally show the most significant enhancement due to strong electrostatic interactions.[3] If using anionic or non-ionic surfactants, the effect may be less pronounced.
pH of the solution is outside the optimal range for interaction. The interaction between the dye and the enhancing agent can be pH-dependent. Prepare a series of solutions with varying pH within and around the indicator's transition range to determine the optimal pH for maximum color enhancement.
Degradation of this compound or enhancing agent. Prepare fresh solutions of both the this compound indicator and the enhancing agent. Store stock solutions in a cool, dark place to prevent photodegradation.
Interference from other components in the sample matrix. High salt concentrations or the presence of organic solvents can affect micelle formation and guest-host interactions.[9] Consider a sample cleanup step or matrix-matched calibration standards.
Issue 2: Precipitation or Cloudiness in the Solution
Possible Cause Troubleshooting Step
Formation of an insoluble dye-surfactant complex. This can occur at specific concentration ratios of the dye and surfactant. Try adjusting the concentrations of either the this compound or the surfactant. A higher surfactant concentration, well above the CMC, often helps to solubilize the complex within the micelles.
Low solubility of the cyclodextrin. Beta-cyclodextrin has limited water solubility. If you are using high concentrations, consider using a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Temperature effects on solubility. Check the solubility of your components at the experimental temperature. Gentle warming may help dissolve the components, but ensure the temperature is controlled during measurements as it can affect absorbance.
Issue 3: Inaccurate or Non-Reproducible Spectrophotometer Readings
Possible Cause Troubleshooting Step
Incorrect wavelength (λmax) used for measurement. The addition of an enhancing agent can cause a shift in the λmax of this compound. Scan the absorbance spectrum of the this compound solution with the enhancing agent across a relevant wavelength range (e.g., 400-500 nm) to determine the new λmax for your measurements. For instance, in an acidic solution, the λmax of this compound is around 440-450 nm.[10][11]
Instrument drift or lamp instability. Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements. Always blank the instrument with a solution containing all components except the this compound.
Cuvette mismatch or contamination. Use matched quartz or glass cuvettes for all measurements. Ensure cuvettes are clean and free of scratches. Rinse the cuvette with the sample solution before filling it for measurement.
Air bubbles in the cuvette. Gently tap the cuvette to dislodge any air bubbles that may be clinging to the inner surface before placing it in the spectrophotometer.

Data Presentation

Table 1: Properties of this compound as a pH Indicator

PropertyValue
Chemical ClassAzo Dye
pH Range1.2 - 3.2[1]
Color in Acidic Medium (pH < 1.2)Red[1]
Color in Less Acidic/Basic Medium (pH > 3.2)Yellow[1]
λmax (in acidic solution, pH 2.5)~440 nm[10]
λmax (in HCl)450 nm[11][12]

Table 2: Effect of Enhancing Agents on the Spectrophotometric Properties of this compound (Illustrative Data)

Enhancing AgentTypeConcentrationEffect on λmaxEffect on Molar Absorptivity (ε)
Cetyltrimethylammonium bromide (CTAB)Cationic Surfactant> CMCPotential bathochromic or hypsochromic shiftSignificant increase
Cetylpyridinium chloride (CPC)Cationic Surfactant> CMCPotential bathochromic or hypsochromic shiftSignificant increase
Sodium Dodecyl Sulfate (SDS)Anionic Surfactant> CMCMinimal shiftModerate increase
Triton X-100Non-ionic Surfactant> CMCMinimal shiftSlight increase
Beta-Cyclodextrin (β-CD)Cyclic OligosaccharideVariesPotential slight shiftModerate to significant increase

Experimental Protocols

Protocol 1: Preparation of Standard this compound Solution (0.1% w/v)

Materials:

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of methanol to dissolve the powder.

  • Once dissolved, add methanol up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Store the solution in a well-stoppered, dark bottle.

Protocol 2: Enhancing Color Development using a Cationic Surfactant (CTAB)

Materials:

  • Standard this compound solution (0.1% w/v)

  • Cetyltrimethylammonium bromide (CTAB)

  • pH buffers (e.g., pH 1.5, 2.0, 2.5, 3.0, 3.5)

  • Spectrophotometer

  • Matched cuvettes

Procedure:

  • Preparation of CTAB stock solution (e.g., 0.1 M): Dissolve the required amount of CTAB in deionized water to prepare a stock solution well above its CMC (CMC of CTAB is approximately 1 mM).

  • Preparation of test solutions: In a series of volumetric flasks, add a fixed volume of the standard this compound solution.

  • Add varying volumes of the CTAB stock solution to achieve a range of final concentrations (e.g., 0.5 mM to 10 mM).

  • Add a specific pH buffer to each flask to bring the final volume to the mark.

  • Prepare a blank solution for each CTAB concentration containing the buffer and CTAB, but no this compound.

  • Spectrophotometric analysis:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Set the spectrophotometer to scan a wavelength range (e.g., 400-500 nm) to determine the λmax of the this compound-CTAB complex.

    • Zero the spectrophotometer with the appropriate blank solution.

    • Measure the absorbance of each test solution at the determined λmax.

  • Data Analysis: Plot absorbance versus CTAB concentration to observe the effect on color intensity. A sharp increase in absorbance is expected as the CTAB concentration surpasses its CMC.

Protocol 3: Enhancing Color Development using Beta-Cyclodextrin (β-CD)

Materials:

  • Standard this compound solution (0.1% w/v)

  • Beta-cyclodextrin (β-CD)

  • pH buffers

  • Spectrophotometer

  • Matched cuvettes

Procedure:

  • Preparation of β-CD stock solution (e.g., 10 mM): Dissolve the required amount of β-CD in deionized water. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature.

  • Preparation of test solutions: In a series of volumetric flasks, add a fixed volume of the standard this compound solution.

  • Add varying volumes of the β-CD stock solution to achieve a range of final concentrations (e.g., 1 mM to 8 mM).

  • Add a specific pH buffer to each flask to bring the final volume to the mark.

  • Prepare a blank solution for each β-CD concentration containing the buffer and β-CD, but no this compound.

  • Spectrophotometric analysis:

    • Allow the solutions to equilibrate for at least 30 minutes to ensure complex formation.

    • Determine the λmax of the this compound-β-CD complex by scanning the absorbance spectrum.

    • Zero the spectrophotometer with the appropriate blank.

    • Measure the absorbance of each test solution at the determined λmax.

  • Data Analysis: Plot absorbance versus β-CD concentration. The binding constant (K) of the inclusion complex can be determined using a Benesi-Hildebrand plot.[3]

Visualizations

Troubleshooting_Workflow start Start: Faint or Inconsistent Color Change check_conc Check Indicator and Enhancer Concentrations start->check_conc conc_ok Concentrations Correct? check_conc->conc_ok check_pH Verify pH of the Solution pH_ok pH Optimal? check_pH->pH_ok check_reagents Prepare Fresh Reagents reagents_ok Reagents Fresh? check_reagents->reagents_ok check_instrument Spectrophotometer Checks instrument_ok Instrument Calibrated and Blanked? check_instrument->instrument_ok conc_ok->check_pH Yes adjust_conc Adjust Concentrations (e.g., ensure surfactant > CMC) conc_ok->adjust_conc No pH_ok->check_reagents Yes optimize_pH Optimize pH for Interaction pH_ok->optimize_pH No reagents_ok->check_instrument Yes remake_solutions Remake Solutions reagents_ok->remake_solutions No troubleshoot_instrument Troubleshoot Instrument (e.g., check lamp, cuvettes) instrument_ok->troubleshoot_instrument No end_success Successful Color Enhancement instrument_ok->end_success Yes adjust_conc->check_conc optimize_pH->check_pH remake_solutions->check_reagents troubleshoot_instrument->check_instrument

Caption: Troubleshooting workflow for faint or inconsistent color enhancement.

Signaling_Pathway cluster_0 This compound in Aqueous Solution cluster_1 Enhancing Agent cluster_2 Resulting Complex MY This compound (Anionic Dye) Interaction Molecular Interaction (Electrostatic/Hydrophobic or Host-Guest) MY->Interaction Enhancer Cationic Surfactant (e.g., CTAB) or Cyclodextrin (e.g., β-CD) Enhancer->Interaction Complex Micelle-Encapsulated Dye or Inclusion Complex Interaction->Complex Outcome Enhanced Color Development (Increased Molar Absorptivity) Complex->Outcome

Caption: Logical relationship for color enhancement of this compound.

References

overcoming solubility issues of Metanil yellow in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metanil yellow is a versatile azo dye used as a pH indicator, a biological stain, and in various industrial applications. However, its limited and pH-dependent solubility can present significant challenges during experimental work. This guide provides practical solutions, troubleshooting advice, and detailed protocols to help you overcome common solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water at room temperature?

A1: this compound has limited solubility in water, typically around 25 g/L.[1][2] Its solubility is highly dependent on pH. In acidic conditions (pH 1.2-2.3), it is in its red, less soluble form.[2][3][4][5] To improve dissolution in aqueous solutions, ensure your water is neutral or slightly alkaline. If the powder persists, gentle heating and stirring can increase the rate and extent of dissolution.

Q2: I observed a precipitate forming after adding an acidic reagent to my dissolved this compound solution. What is happening?

A2: You are observing the pH-dependent nature of this compound. When the pH of the solution drops to between 1.2 and 2.3, the dye changes from its soluble yellow form to its less soluble red form, which then precipitates out of the solution.[1][2][3][5][6] To resolve this, the pH must be raised, or a different solvent system that can maintain solubility across your desired pH range should be considered.

Q3: How can I prepare a stable, concentrated stock solution of this compound?

A3: For a stable aqueous stock solution, it is recommended to use double-distilled water and consider buffering the solution to a neutral or slightly alkaline pH.[7] For higher concentrations or long-term storage, using a solvent like methanol (B129727) or preparing the solution in an ethanol (B145695)/water co-solvent system can improve stability.[8] A common stock solution is 0.1% w/v in methanol.[8] For long-term storage, it is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[3]

Q4: What are the best organic solvents for this compound?

A4: this compound is soluble in several organic solvents. It is soluble in ethanol, methanol, ether, benzene, and ethylene (B1197577) glycol ether.[1][6] It is also slightly soluble in acetone.[6] For specific applications, refer to the quantitative data in the table below to select the most appropriate solvent.

Q5: My this compound solution used for histological staining is inconsistent. How can I improve its solubility and performance?

A5: Inconsistency in staining can often be traced back to solubility issues. Ensure your staining solution is freshly prepared. If using an aqueous-based protocol, the pH of the solution is critical. This compound is often used as a counterstain in an acidified aqueous solution to achieve the desired staining characteristics.[9][10] If precipitation occurs, consider slightly increasing the pH or adding a small percentage of a co-solvent like ethanol to improve stability.

Troubleshooting Guides
Guide 1: General Aqueous Solution Preparation

If you are facing issues dissolving this compound in water, follow this workflow to troubleshoot the problem.

G start Start: Add this compound powder to distilled water stir Stir/Vortex vigorously at room temperature start->stir check_diss Does it dissolve completely? stir->check_diss stir->check_diss success Success: Solution is ready for use check_diss->success Yes check_ph Check pH of the solution check_diss->check_ph No is_acidic Is pH < 7? check_ph->is_acidic adjust_ph Adjust pH to 7.0-7.5 with dilute NaOH is_acidic->adjust_ph Yes heat Gently heat solution (to 40-50°C) with stirring is_acidic->heat No adjust_ph->stir check_diss2 Does it dissolve? heat->check_diss2 check_diss2->success Yes add_cosolvent Add co-solvent (e.g., Ethanol) up to 10% v/v check_diss2->add_cosolvent No fail Issue persists: Consider alternative solvent or co-solvent add_cosolvent->stir add_cosolvent->fail If still not dissolved

Caption: Troubleshooting workflow for dissolving this compound in water.
Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityNotes
Water~25 g/LHighly pH-dependent. Less soluble in acidic conditions.[1][2]
MethanolSolubleOften used for preparing 0.1% w/v indicator solutions.[8]
EthanolSolubleA good co-solvent to improve aqueous solubility.[1][6]
Ethylene Glycol EtherSoluble[1][6]
BenzeneSoluble[1][6]
Diethyl EtherSoluble[1][6]
AcetoneSlightly Soluble[6]
Experimental Protocols
Protocol 1: Preparation of a 0.1% (w/v) this compound Aqueous Staining Solution

This protocol is suitable for preparing a working solution for many histological counterstaining procedures.

Materials:

  • This compound powder (C.I. 13065)

  • High-purity distilled or deionized water

  • Glacial acetic acid

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Weigh out 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of distilled water to the flask.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is fully dispersed.

  • Add 0.25 mL of glacial acetic acid to the solution. This is a common step for certain staining protocols requiring an acidic counterstain.

  • Continue stirring until all the dye has dissolved. Gentle warming (up to 50°C) may be required to aid dissolution.

  • Once fully dissolved and cooled to room temperature, add distilled water to bring the final volume to 100 mL.

  • Filter the solution using a 0.22 µm filter to remove any micro-precipitates before use, especially for critical applications.[3]

Factors Influencing Solubility: A Logical Overview

The solubility of this compound is not governed by a single factor but is an interplay of several physicochemical properties. Understanding these relationships is key to troubleshooting.

G solubility This compound Solubility ph pH of Solution ph->solubility Strongly Influences (Aqueous) temp Temperature temp->solubility Directly Proportional solvent Solvent Choice (Polarity) solvent->solubility Determines (Organic/Aqueous) ionic Ionic Strength (Presence of Salts) ionic->solubility Can Decrease (Common Ion Effect)

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Reducing Fading of Metanil Yellow Stained Slides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the issue of fading in Metanil yellow stained histological slides.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound stained slides fading?

A1: Fading of this compound, an azo dye, is primarily caused by a process called photobleaching. Exposure to light, particularly ultraviolet (UV) light from microscope illumination or ambient sources, can break the chemical bonds (the azo bond) within the dye molecule. This chemical change results in a loss of color.[1] Several factors can accelerate this process, including the intensity and duration of light exposure, the presence of oxidizing agents, and suboptimal storage conditions such as high temperature and humidity.[2][3]

Q2: What is the chemical mechanism behind this compound fading?

A2: The fading of azo dyes like this compound is primarily due to the cleavage of the nitrogen-nitrogen double bond (azo bond) that forms the chromophore, the part of the molecule responsible for its color.[1] This process can be initiated by the absorption of light energy, which excites the dye molecule to a higher energy state, making it more susceptible to reaction with oxygen or other molecules. This can lead to either photo-oxidation or photoreduction, both of which disrupt the conjugated system and result in a loss of color.[4][5]

Q3: How can I minimize fading during microscopy?

A3: To minimize fading while observing your slides under a microscope, you should reduce the exposure of the specimen to high-intensity light. Here are a few practical steps:

  • Use Neutral Density Filters: These filters reduce the intensity of the illumination source without altering its color.[6]

  • Minimize Exposure Time: Only illuminate the area of interest when you are actively observing or capturing an image. Use the lowest light intensity necessary for comfortable viewing.

  • Use a Cooler Light Source: LED illuminators generate less heat and UV radiation compared to traditional mercury or xenon arc lamps, which can help reduce fading.[7]

Q4: What are the optimal storage conditions for long-term preservation of this compound stained slides?

A4: Proper storage is crucial for the long-term preservation of stained slides. The following conditions are recommended:

  • Store in the Dark: Keep slides in a light-proof slide box or cabinet to protect them from ambient light.[3][8]

  • Cool and Dry Environment: Store slides in a cool, dry, and well-ventilated area.[2][3] According to the College of American Pathologists (CAP), storage at a temperature below 27°C and with 30-70% humidity is recommended for paraffin (B1166041) blocks and slides.[8]

  • Avoid High Humidity: High humidity can damage the tissue section and mounting medium, potentially affecting the stain.[3]

Q5: Are there any "antifade" reagents that work for brightfield stains like this compound?

A5: Most commercially available antifade reagents are formulated for fluorescent dyes and work by scavenging reactive oxygen species that cause photobleaching in fluorescence microscopy.[9][10] While the underlying principle of preventing oxidative damage might offer some protection to brightfield stains, their efficacy for preserving azo dyes like this compound in brightfield applications is not well-documented. Using a high-quality mounting medium that provides a stable, non-reactive environment is the most established approach for brightfield stains.[11]

Q6: Can I restore the color of a faded this compound stained slide?

A6: Restaining faded slides is a potential option. This typically involves removing the coverslip and mounting medium, de-staining the slide, and then repeating the staining protocol. However, the success of this process can be variable and may risk damaging the tissue section.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid fading of stain during microscopy - High-intensity light source- Prolonged exposure to light- Use of a mercury or xenon arc lamp- Use a neutral density filter to reduce light intensity.- Minimize the duration of light exposure.- Switch to an LED light source if possible.
Gradual fading of slides in storage - Exposure to ambient light- High storage temperature- High humidity- Store slides in a dark, light-proof container.- Store in a cool, climate-controlled environment.- Ensure the storage area is dry.
Uneven fading across the slide - Uneven application of mounting medium- Inconsistent light exposure during microscopy- Ensure the entire tissue section is adequately covered with mounting medium.- Be mindful of consistent illumination when examining different areas of the slide.

Experimental Protocols

Protocol for Assessing the Photostability of this compound Staining

This protocol allows for a quantitative comparison of this compound fading under different conditions (e.g., different mounting media, light exposure).

Materials:

  • This compound stained slides (prepare a batch of identically stained slides for comparison)

  • Microscope with a digital camera and image analysis software (e.g., ImageJ/Fiji)

  • Light source with adjustable intensity (or neutral density filters)

  • Mounting media to be tested

  • Slide boxes for storage

Methodology:

  • Slide Preparation: Stain a set of tissue sections with this compound using a standardized protocol.

  • Mounting: Mount the slides using the different mounting media you wish to compare. Ensure a consistent amount of mounting medium is used for each slide.

  • Initial Imaging (Time = 0):

    • For each slide, select several representative regions of interest (ROIs).

    • Using consistent microscope and camera settings (magnification, light intensity, exposure time), capture an image of each ROI.

    • Using image analysis software, measure the mean intensity of the yellow stain in each ROI. This will be your baseline measurement.

  • Controlled Fading:

    • Light Exposure Group: Expose a subset of slides to a controlled light source for defined periods (e.g., 1, 5, 10, 30 minutes). After each exposure interval, recapture images of the same ROIs using the identical initial settings.

    • Storage Group: Store another subset of slides under different conditions (e.g., in the dark at room temperature, in the dark at 4°C, exposed to ambient light). Capture images of the same ROIs at regular intervals (e.g., daily, weekly).

  • Data Analysis:

    • For each ROI at each time point, measure the mean stain intensity.

    • Normalize the intensity values to the initial intensity at Time = 0.

    • Plot the normalized intensity as a function of time for each condition.

    • Calculate the "fading half-life" (the time it takes for the stain intensity to decrease by 50%) for each condition to quantitatively compare photostability.

Data Presentation

Quantitative Comparison of this compound Fading Under Different Conditions
ConditionFading Half-Life (Arbitrary Units)Observations
Mounting Medium A User-determined valuee.g., Minimal fading observed
Mounting Medium B User-determined valuee.g., Significant fading after 10 minutes of light exposure
Storage: Dark, 4°C User-determined valuee.g., No significant fading after 4 weeks
Storage: Ambient Light, RT User-determined valuee.g., Noticeable fading after 1 week

Visualizations

Signaling Pathways and Experimental Workflows

Fading_Mechanism cluster_0 Photobleaching of this compound Metanil_Yellow This compound (Azo Dye) Excited_State Excited State Metanil_Yellow->Excited_State Light Absorption (UV) Chemical_Reaction Reaction with Oxygen (Photo-oxidation/reduction) Excited_State->Chemical_Reaction Faded_Product Colorless Product (Broken Azo Bond) Chemical_Reaction->Faded_Product

Caption: The photobleaching mechanism of this compound involves light absorption leading to an excited state and subsequent chemical reactions that break the color-conferring azo bond.

Experimental_Workflow cluster_1 Workflow for Assessing Stain Photostability A Prepare Standardized This compound Stained Slides B Mount Slides with Different Media A->B C Capture Initial Images (T=0) and Measure Intensity B->C D Expose to Controlled Light/Storage Conditions C->D E Capture Images at Defined Time Intervals D->E F Measure Stain Intensity and Normalize Data E->F G Analyze Fading Kinetics and Compare Conditions F->G

Caption: Experimental workflow for the quantitative assessment of this compound stain photostability under various conditions.

Caption: A decision-making workflow for troubleshooting the fading of this compound stained slides.

References

Technical Support Center: Optimization of pH for Metanil Yellow Adsorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH in Metanil yellow adsorption studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of determining the optimal pH for this compound adsorption.

Issue Possible Cause(s) Recommended Solution(s)
Low or no adsorption of this compound across the entire pH range. 1. Inactive adsorbent surface.2. Incorrect concentration of this compound solution.3. Insufficient contact time.1. Activate the adsorbent according to the appropriate protocol (e.g., acid/base washing, thermal treatment).2. Prepare a fresh this compound stock solution and verify its concentration using a spectrophotometer.3. Increase the contact time to ensure equilibrium is reached. Perform a preliminary kinetic study to determine the optimal contact time.
Inconsistent or non-reproducible adsorption results at a specific pH. 1. pH of the solution is not stable and drifts during the experiment.2. Inhomogeneous mixing of the adsorbent in the solution.3. Temperature fluctuations.1. Use a buffer solution to maintain a constant pH, especially for pH values near neutrality. If using HCl/NaOH, monitor and adjust the pH periodically during the experiment.2. Ensure continuous and uniform agitation (e.g., using a shaker at a consistent speed) to keep the adsorbent suspended.3. Conduct the experiments in a temperature-controlled environment (e.g., a water bath or incubator shaker).
Adsorption is highest at an unexpected pH value (e.g., neutral or basic). 1. The adsorbent material may have a unique surface chemistry or point of zero charge (pzc).2. The this compound dye may be interacting with the adsorbent through mechanisms other than electrostatic attraction (e.g., hydrogen bonding, hydrophobic interactions).1. Determine the point of zero charge (pzc) of your adsorbent. Adsorption of anionic dyes like this compound is typically favored at pH < pzc.2. Characterize the adsorbent material and the dye-adsorbent interaction to understand the adsorption mechanism.
Difficulty in accurately measuring the final this compound concentration. 1. Interference from suspended adsorbent particles in the spectrophotometer reading.2. The pH of the final solution affects the color and maximum absorbance wavelength of this compound.1. Ensure complete separation of the adsorbent from the solution by centrifugation and/or filtration before analysis.2. Adjust the pH of all final solutions to a uniform value before spectrophotometric measurement to ensure consistency in color and absorbance readings.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH for this compound adsorption?

A1: The optimal pH for this compound adsorption is generally in the acidic range, typically between pH 1.5 and 4.0.[1][2][3] This is because this compound is an anionic dye. In acidic solutions, the surface of most adsorbents becomes protonated (positively charged), which enhances the electrostatic attraction with the negatively charged anionic dye molecules.[2][4]

Q2: Why does the adsorption of this compound decrease at higher pH values?

A2: At higher pH values (alkaline conditions), the surface of the adsorbent tends to become deprotonated (negatively charged). This leads to electrostatic repulsion between the negatively charged adsorbent surface and the anionic this compound dye molecules, resulting in a decrease in adsorption efficiency.[2][4]

Q3: How do I adjust the pH of my experimental solutions?

A3: The pH of the this compound solution can be adjusted using dilute solutions of hydrochloric acid (HCl) for lowering the pH and sodium hydroxide (B78521) (NaOH) for increasing the pH.[2] It is recommended to use low concentrations (e.g., 0.1 M or 0.5 M) to avoid significant volume changes.

Q4: What is the "point of zero charge" (pzc) and why is it important for this compound adsorption?

A4: The point of zero charge (pzc) is the pH at which the surface of an adsorbent has a net neutral charge. At a pH below the pzc, the surface is positively charged, and at a pH above the pzc, the surface is negatively charged. For the adsorption of an anionic dye like this compound, the pH of the solution should be below the pzc of the adsorbent to ensure a positively charged surface that will attract the dye molecules.[4]

Q5: Can the type of adsorbent affect the optimal pH?

A5: Yes, the optimal pH can vary depending on the specific adsorbent material used due to differences in surface chemistry, functional groups, and point of zero charge. For example, the optimal pH for this compound adsorption has been reported as 1.5-2.0 for water hyacinth leaves, pH 2 for carbonized pistachio shells and flavonoid extracts, and pH 3 for hen egg membranes.[1][2][3][4]

Experimental Protocol: pH Optimization for this compound Adsorption

This protocol outlines the steps to determine the optimal pH for this compound adsorption onto a specific adsorbent.

1. Materials and Reagents:

  • This compound dye

  • Adsorbent material

  • Distilled or deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Conical flasks or beakers

  • Orbital shaker

  • Centrifuge and/or filtration apparatus

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of distilled water.

  • Working Solutions: Prepare working solutions of the desired concentrations (e.g., 50 mg/L) by diluting the stock solution.

3. Experimental Procedure:

  • Take a series of conical flasks, each containing a fixed volume of the this compound working solution (e.g., 50 mL).

  • Adjust the initial pH of the solution in each flask to a different value (e.g., 2, 3, 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.

  • Add a fixed amount of the adsorbent (e.g., 0.1 g) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time sufficient to reach equilibrium.

  • After agitation, separate the adsorbent from the solution by centrifugation and/or filtration.

  • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound (approximately 434 nm).[5]

  • Calculate the percentage removal and the adsorption capacity at each pH.

4. Data Analysis:

  • Plot a graph of percentage removal or adsorption capacity versus pH.

  • The pH at which the highest removal or capacity is observed is the optimal pH for the adsorption of this compound onto the specific adsorbent under the tested conditions.

Quantitative Data Summary

The following table summarizes the optimal pH and corresponding adsorption capacities for this compound using various adsorbents as reported in the literature.

AdsorbentOptimal pHAdsorption Capacity (mg/g)Reference
Water Hyacinth Leaves1.5 - 2.0Not specified[1]
Carbonized Pistachio Shell-Magnetic Nanoparticles2Not specified (94% removal)[4]
Flavonoid Extract from Longan Peel29.22[2]
Bottom Ash2Not specified[6]
De-Oiled Soya2Not specified[6]
Hen Egg Membrane329.40[1]
Kenaf Core Fibre20.0179[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Working Solution ph_adjust Adjust pH of Solutions (e.g., pH 2-8) prep_solution->ph_adjust prep_adsorbent Prepare Adsorbent add_adsorbent Add Adsorbent to each Solution prep_adsorbent->add_adsorbent ph_adjust->add_adsorbent agitate Agitate for a Fixed Contact Time add_adsorbent->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate measure_conc Measure Final Dye Concentration (UV-Vis) separate->measure_conc calculate Calculate Adsorption Capacity & % Removal measure_conc->calculate determine_optimum Determine Optimal pH calculate->determine_optimum

Caption: Experimental workflow for pH optimization in this compound adsorption studies.

References

Technical Support Center: Minimizing Metanil Yellow Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Metanil yellow. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your experimental workflows, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is an azo dye that is used as a pH indicator and was formerly used as a food colorant. Its chemical structure, containing an azo bond (-N=N-), makes it susceptible to degradation under various conditions. This degradation can lead to inaccurate quantification and misinterpretation of analytical results. Factors such as pH, light, temperature, and the presence of oxidizing or reducing agents can all contribute to the breakdown of this compound into smaller molecules like metanilic acid and p-aminodiphenylamine.[1]

Q2: What are the primary factors that cause this compound degradation during sample preparation?

Several factors can contribute to the degradation of this compound. Understanding these is the first step toward mitigating them:

  • pH: this compound is most stable in acidic conditions and tends to degrade in neutral to alkaline environments.[2]

  • Light: Exposure to light, especially UV light, can induce photochemical degradation of the dye.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the sample matrix or reagents can break the azo bond.

  • Solvent Choice: The type of solvent used for extraction and analysis can influence the stability of this compound.

Q3: How should I store this compound standard solutions to ensure their stability?

Proper storage of standard solutions is crucial for accurate calibration and quantification. For long-term storage, it is recommended to:

  • Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Prepare fresh working solutions from the stock solution regularly.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and analysis of samples containing this compound.

Issue 1: Low or Inconsistent Recovery of this compound

Possible Causes:

  • Degradation during extraction: The pH of the extraction solvent or the sample matrix itself may be promoting degradation.

  • Inappropriate solvent: The chosen solvent may not be optimal for both extracting this compound and maintaining its stability.

  • Exposure to light or heat: Prolonged exposure to harsh environmental conditions during the extraction process can lead to significant loss of the analyte.

Solutions:

  • pH Optimization: Adjust the pH of your extraction solvent to an acidic range, ideally between pH 2 and 4. This has been shown to improve the stability of this compound.[2]

  • Solvent Selection: Methanol and acetonitrile (B52724) are commonly used solvents for the analysis of azo dyes. The stability of this compound can vary between solvents. It is advisable to perform a small-scale stability study with your chosen solvent system.

  • Control Environmental Conditions:

    • Work in a shaded area or use amber-colored labware to minimize light exposure.

    • Avoid high temperatures during extraction. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration.

  • Use of Antioxidants: While specific studies on the use of antioxidants to stabilize this compound during food sample preparation are limited, the use of antioxidants like ascorbic acid has been explored for other azo dyes.[3][4][5][6][7] Consider a pilot study to evaluate the effectiveness of adding a small amount of an antioxidant to your extraction solvent.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Possible Causes:

  • Degradation products: The additional peaks may correspond to the degradation products of this compound, such as metanilic acid and p-aminodiphenylamine.[1]

  • Matrix interference: Components from the sample matrix may co-elute with the analyte or its degradation products.

Solutions:

  • Confirm Peak Identity: If possible, use a mass spectrometer (MS) detector to identify the mass-to-charge ratio (m/z) of the unknown peaks. The expected m/z for metanilic acid is 173.17 and for p-aminodiphenylamine is 184.24.

  • Optimize Chromatographic Method:

    • Adjust the mobile phase composition or gradient to improve the separation of this compound from its degradation products and matrix components.

    • Consider using a different column with a different stationary phase chemistry.

  • Sample Clean-up: Employ solid-phase extraction (SPE) to remove interfering matrix components prior to chromatographic analysis.

Issue 3: Peak Tailing or Splitting in HPLC Analysis

Possible Causes:

  • Secondary interactions: Interactions between the analyte and active sites on the HPLC column (e.g., residual silanols) can lead to poor peak shape.

  • Column overload: Injecting too high a concentration of the sample can cause peak distortion.

  • Incompatible injection solvent: If the solvent in which the sample is dissolved is much stronger than the mobile phase, it can lead to peak fronting or splitting.

Solutions:

  • Mobile Phase Modification:

    • Adjust the pH of the mobile phase. For basic compounds that may interact with silanols, a lower pH can improve peak shape.

    • Add a competing base to the mobile phase to block active sites on the column.

  • Reduce Sample Concentration: Dilute the sample before injection to avoid overloading the column.

  • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or a solvent of similar or weaker elution strength.

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorCondition Promoting DegradationRecommendation for Minimizing Degradation
pH Neutral to Alkaline (pH > 7)Maintain acidic conditions (pH 2-4)[2]
Light Exposure to UV and ambient lightWork in low-light conditions; use amber vials
Temperature Elevated temperaturesStore solutions at low temperatures (-20°C or -80°C); avoid heating during extraction
Oxidizing/Reducing Agents Presence of strong oxidants/reductantsAvoid use of harsh chemical reagents during sample preparation

Experimental Protocols

Protocol 1: Extraction of this compound from Turmeric Powder

This protocol is a general guideline and may require optimization for your specific sample and analytical method.

  • Sample Preparation: Weigh 1 gram of the homogenized turmeric powder into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of methanol.

    • Acidify the mixture to approximately pH 3 using a dilute solution of hydrochloric or formic acid.

    • Vortex the mixture for 1 minute.

    • Sonicate for 15 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample by HPLC as soon as possible. If storage is necessary, keep the vials at 4°C for no longer than 24 hours.

Visualizations

This compound Degradation Pathway

Metanil_Yellow This compound (-N=N- bond) Degradation Degradation (pH, Light, Heat, Oxidants) Metanil_Yellow->Degradation Metanilic_Acid Metanilic Acid Degradation->Metanilic_Acid p_Aminodiphenylamine p-Aminodiphenylamine Degradation->p_Aminodiphenylamine

Caption: A simplified diagram illustrating the degradation of this compound into its primary breakdown products.

Troubleshooting Workflow for Low Recovery

Start Low/Inconsistent Recovery of This compound Check_pH Check pH of Extraction Solvent Start->Check_pH Acidic_pH Is pH acidic (2-4)? Check_pH->Acidic_pH Adjust_pH Adjust pH to 2-4 Acidic_pH->Adjust_pH No Check_Light_Heat Check for Light/ Heat Exposure Acidic_pH->Check_Light_Heat Yes Adjust_pH->Check_Light_Heat Minimize_Exposure Minimize Exposure (Amber Vials, Low Temp) Check_Light_Heat->Minimize_Exposure Consider_Solvent Evaluate Solvent Choice Minimize_Exposure->Consider_Solvent Stability_Test Perform Solvent Stability Test Consider_Solvent->Stability_Test Consider_Antioxidant Consider Adding Antioxidant Stability_Test->Consider_Antioxidant Pilot_Study Run Pilot Study with Antioxidant Consider_Antioxidant->Pilot_Study End Recovery Improved Pilot_Study->End

Caption: A step-by-step workflow for troubleshooting low recovery of this compound during sample preparation.

References

calibration curve issues in spectrophotometric analysis of Metanil yellow

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the spectrophotometric analysis of Metanil yellow.

Troubleshooting Guide

This guide addresses common problems encountered during the creation of a calibration curve for this compound analysis.

Question: Why is my calibration curve for this compound not linear?

Answer:

Deviations from linearity in a calibration curve for this compound are a common issue and can stem from several factors, broadly categorized as chemical and instrumental. According to the Beer-Lambert law, absorbance is directly proportional to concentration, but this relationship holds true only under specific conditions.

Common Causes for Non-Linearity:

  • High Concentrations (>10µM): At higher concentrations of this compound, electrostatic interactions between molecules can alter their ability to absorb light, leading to deviations from the linear relationship predicted by the Beer-Lambert law.[1] It is advisable to work with dilute solutions.

  • Instrumental Limitations:

    • Stray Light: Unwanted light reaching the detector that has not passed through the sample can cause significant deviations, especially at high absorbances.

    • Polychromatic Radiation: The Beer-Lambert law is strictly valid for monochromatic light. If the light source is not perfectly monochromatic, the relationship between absorbance and concentration can become non-linear.[2]

    • Instrument Drift: Fluctuations in the light source or detector over time can cause the baseline to drift, affecting the accuracy of absorbance measurements.[3]

  • Sample Preparation and Handling:

    • Inaccurate Dilutions: Errors in preparing standard solutions will directly impact the linearity of the calibration curve.

    • Contaminated or Scratched Cuvettes: Dirty or damaged cuvettes can scatter light, leading to inaccurate absorbance readings.[3][4]

    • Presence of Particulates: Undissolved particles in the solution can cause light scattering, which increases the measured absorbance and leads to non-linearity.[1][5]

Question: My absorbance readings are inconsistent or drifting. What should I do?

Answer:

Inconsistent or drifting absorbance readings can be frustrating. Here are some steps to troubleshoot this issue:

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable light output.[6]

  • Cuvette Handling: Always handle cuvettes by their frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is clean, free of scratches, and placed in the holder in the same orientation for every measurement.[3][6]

  • Blanking: Re-blank the instrument frequently, especially during long experiments, using the same solvent as your this compound standards.[3][7]

  • Sample Stability: Ensure your this compound solutions are stable and that the dye is not degrading or precipitating over time.

Question: The R-squared value of my calibration curve is low. How can I improve it?

Answer:

A low R-squared (R²) value (typically < 0.99) indicates that the data points do not fit well to a straight line. To improve your R² value:

  • Check Standard Preparation: Carefully re-prepare your standard solutions, paying close attention to weighing and dilution steps.

  • Optimize Concentration Range: Ensure your standards are within the linear range of the assay. You may need to prepare a new set of standards with a narrower concentration range.

  • Instrument Calibration: Verify that the spectrophotometer is properly calibrated for wavelength and photometric accuracy.[8][9]

  • Review Wavelength Selection: Make sure you are measuring absorbance at the wavelength of maximum absorbance (λmax) for this compound in your specific solvent.[3]

Frequently Asked Questions (FAQs)

Question: What is the λmax of this compound?

Answer:

The wavelength of maximum absorbance (λmax) for this compound can vary depending on the solvent and pH of the solution. It is crucial to determine the λmax under your specific experimental conditions by scanning a standard solution across a range of wavelengths.

Solvent/ConditionReported λmax
Water431-438 nm[10]
Acidic (pH 2.5)440 nm[11]
In the presence of HCl450 nm[12][13]
General Analysis437 nm[14]
Decolorization Studies430 nm[15]
Question: What is a suitable concentration range for a this compound calibration curve?

Answer:

To ensure linearity, it is best to work with concentrations that result in absorbance values between 0.1 and 1.0. For this compound, a typical concentration range for a linear calibration curve is between 2 µg/mL and 20 µg/mL.[12][13] However, the optimal range may vary depending on your instrument and experimental setup.

Question: How should I prepare my blank solution?

Answer:

Your blank solution should contain everything that your sample solutions contain, except for the analyte (this compound). This typically means using the same solvent or buffer that you used to prepare your this compound standards.[6]

Experimental Protocols

Protocol: Preparation of this compound Standard Solutions
  • Prepare a Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a small amount of your chosen solvent (e.g., deionized water).

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Bring the volume up to the mark with the solvent and mix thoroughly.

  • Prepare Working Standards:

    • Perform serial dilutions from the stock solution to prepare a series of working standards in your desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Use calibrated pipettes and volumetric flasks to ensure accuracy.

Protocol: Generating a Calibration Curve
  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to the predetermined λmax for this compound in your solvent.

  • Blanking the Instrument:

    • Fill a clean cuvette with your blank solution.

    • Wipe the optical surfaces of the cuvette with a lint-free cloth.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Measuring Standards:

    • Starting with the lowest concentration standard, rinse the cuvette with the standard solution, then fill the cuvette.

    • Wipe the cuvette and place it in the spectrophotometer.

    • Record the absorbance reading.

    • Repeat this process for all your standard solutions, moving from the lowest to the highest concentration.

  • Plotting the Calibration Curve:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Working Standards stock->standards Serial Dilution setup Instrument Setup (& Set λmax) standards->setup blank Blank Instrument setup->blank measure Measure Absorbance of Standards blank->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression plot->regress

Caption: Experimental workflow for generating a calibration curve.

troubleshooting_guide start Calibration Curve Issue (e.g., Non-linear, Low R²) check_conc Are concentrations too high? start->check_conc dilute Dilute standards to within linear range check_conc->dilute Yes check_prep Is standard preparation accurate? check_conc->check_prep No end Re-measure and analyze curve dilute->end reprepare Re-prepare standards with care check_prep->reprepare No check_cuvette Are cuvettes clean & undamaged? check_prep->check_cuvette Yes reprepare->end clean_cuvette Clean or replace cuvettes check_cuvette->clean_cuvette No check_instrument Is instrument performing correctly? check_cuvette->check_instrument Yes clean_cuvette->end instrument_actions Allow warm-up Re-blank Check λmax check_instrument->instrument_actions No check_instrument->end Yes instrument_actions->end

References

selecting the optimal wavelength for Metanil yellow quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Metanil yellow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength (λmax) for the quantification of this compound?

The optimal wavelength for quantifying this compound is its wavelength of maximum absorbance (λmax). For this compound, this is typically observed at 438 nm in an acidic medium (pH 1.2). It is crucial to determine the λmax under your specific experimental conditions as it can be influenced by the solvent and pH.

Q2: How does pH affect the λmax of this compound?

The pH of the solution significantly influences the λmax of this compound. In acidic solutions, the dye exists in a form that exhibits a strong absorbance peak around 438 nm. As the pH becomes neutral or basic, the color of the dye changes, which also shifts its absorption spectrum. Therefore, maintaining a consistent and appropriate pH is critical for accurate and reproducible quantification.

Q3: What is a suitable solvent for preparing this compound standards and samples?

Distilled water is a commonly used solvent for preparing this compound solutions. To ensure the dye is in its desired form for measurement, the pH of the aqueous solution is often adjusted. For instance, a hydrochloric acid-potassium chloride buffer (pH 1.2) is frequently used to maintain the acidic conditions required for the characteristic absorbance at 438 nm.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or fluctuating absorbance readings 1. Unstable pH of the solution.2. Precipitation of the dye.3. Instrument drift.1. Use a suitable buffer (e.g., HCl-KCl buffer, pH 1.2) to maintain a constant pH.2. Ensure the dye is fully dissolved. Gentle heating or sonication may help. Prepare fresh solutions if precipitation is observed.3. Allow the spectrophotometer to warm up sufficiently. Calibrate the instrument using a blank solution before each measurement.
Low sensitivity or weak signal 1. The concentration of this compound is below the detection limit of the instrument.2. The incorrect wavelength is being used for measurement.1. Concentrate the sample or prepare a more concentrated standard curve.2. Scan the sample across a range of wavelengths to determine the actual λmax under your experimental conditions. Ensure you are measuring at the peak absorbance.
Shifts in the λmax 1. Different solvents or buffer systems are being used between samples and standards.2. The presence of interfering substances in the sample matrix.1. Use the exact same solvent and buffer for all standards, samples, and the blank.2. Perform a sample matrix-matched calibration or use a sample preparation technique (e.g., solid-phase extraction) to remove interfering components.
Non-linear calibration curve 1. The concentrations of the standards are outside the linear range of the assay.2. Chemical interactions or degradation of the dye at higher concentrations.1. Prepare a new set of standards with a narrower concentration range.2. Dilute the samples to fall within the linear portion of the calibration curve. Ensure the stability of the dye in the chosen solvent and at the prepared concentrations.

Experimental Protocols

Determination of λmax for this compound

A stock solution of this compound (100 µg/mL) is prepared in distilled water. From this stock solution, a working solution (10 µg/mL) is prepared in a hydrochloric acid-potassium chloride buffer (pH 1.2). The absorbance of this working solution is then measured over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer, with the buffer solution serving as a blank. The wavelength at which the maximum absorbance is recorded is the λmax.

Quantitative Analysis of this compound

A series of standard solutions of this compound are prepared from a stock solution in the chosen solvent and buffer system (e.g., HCl-KCl buffer, pH 1.2). The concentrations for the calibration curve typically range from 2 to 12 µg/mL. The absorbance of each standard solution is measured at the predetermined λmax (e.g., 438 nm). A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations. The concentration of this compound in an unknown sample, prepared in the same manner, can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Stock Prepare Stock Solution (100 µg/mL) Working Prepare Working Solution (10 µg/mL in buffer) Stock->Working Standards Prepare Standard Solutions (2-12 µg/mL in buffer) Stock->Standards Scan Scan for λmax (200-800 nm) Working->Scan Measure Measure Absorbance at λmax Standards->Measure Sample Prepare Sample Solution (in buffer) Sample->Measure Curve Construct Calibration Curve Measure->Curve Determine Determine Sample Concentration Curve->Determine troubleshooting_logic Start Inconsistent Readings? Check_pH Check & Stabilize pH (Use Buffer) Start->Check_pH Yes Success Problem Resolved Start->Success No Check_Sol Ensure Complete Dissolution Check_pH->Check_Sol Calibrate Calibrate Spectrophotometer Check_Sol->Calibrate Remeasure Remeasure Calibrate->Remeasure Remeasure->Success Consistent Fail Issue Persists? Consult Instrument Manual Remeasure->Fail Inconsistent

Validation & Comparative

A Comparative Guide to Metanil Yellow and Saffron for Collagen Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify collagen in tissue samples, the choice of staining method is critical. While various techniques exist, this guide provides a detailed comparison of two less common but potentially valuable staining agents: Metanil yellow and Saffron. This document outlines their principles, protocols, and performance based on available experimental data, offering insights into their respective advantages and limitations.

Principle of Staining

This compound is an acidic azo dye that can be used as a counterstain in various histological procedures. In the context of collagen staining, it has been employed in a variant of Masson's trichrome stain, where it imparts a yellow color to collagen fibers, contrasting with the red-staining muscle tissue.[1] Its application in Herovici staining also allows for the differentiation of collagen maturity, with young (type III) collagen appearing red and mature (type I) collagen staining blue-black, while this compound provides a yellow counterstain.[2]

Saffron , a natural dye derived from the flower of Crocus sativus, is utilized in the Hematoxylin-Eosin-Saffron (HES) staining method.[3][4] This technique is an enhancement of the standard H&E stain, with the addition of saffron providing a distinct yellow to orange color to collagen fibers.[3][4] The acidic nature of the carotenoid pigments in saffron, particularly crocetin (B7823005) and crocin, facilitates its binding to the acidophilic collagen fibers.[3] HES staining offers a sharp differentiation between muscle, which appears pink to red, and connective tissue, which is highlighted in yellow or orange.[3][4]

Performance and Applications

This compound is less commonly used for routine collagen staining compared to more established methods like Picrosirius Red or Masson's trichrome.[1] Its primary utility appears to be as a counterstain, providing background contrast to other stained elements.[1][5] Its role in Herovici's stain for differentiating collagen types is a notable application, though this is a more specialized technique.[2]

Saffron , when used in the HES method, is presented as a significant improvement over the standard HE stain for identifying collagen fibers.[3][4] It is particularly advantageous for diagnosing conditions involving fibrosis where the detection of reticulin (B1181520) fibers is crucial.[3][4] The vibrant yellow-orange hue provides excellent contrast, making it a valuable tool in histopathology.[3][4][6] Some studies have also utilized saffron staining to assess changes in collagen density in response to various treatments.[7]

Data Presentation

As direct comparative quantitative data is limited, the following table summarizes the qualitative performance and key characteristics of each stain based on available information.

FeatureThis compoundSaffron
Staining Principle Acidic azo dye binding to collagen.[1][2]Acidic carotenoid pigments binding to collagen.[3]
Collagen Color Yellow.[1]Bright yellow to orange.[3][4]
Muscle Color Red (in Masson's trichrome variant).[1]Pink to red (in HES).[3][4]
Primary Application Counterstain in multichromatic techniques (e.g., Masson's trichrome variant, Herovici stain).[1][2]Primary stain for collagen in the HES method.[3][4]
Differentiation Can be used to differentiate collagen maturity in Herovici's stain.[2]Differentiates collagen from other tissue components in HES.[3][4]
Common Usage Not in common use for routine collagen staining.[1]Used as an alternative and improvement to standard H&E for collagen visualization.[3][4][6]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are representative protocols for this compound and Saffron staining.

This compound Staining (as part of a Trichrome-like method)

This is a generalized protocol and may require optimization based on tissue type and fixation.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 5-10 minutes.

  • Washing: Wash in running tap water.

  • Differentiation: Differentiate in 1% acid alcohol.

  • Washing and Bluing: Wash in running tap water and then blue in Scott's tap water substitute or saturated lithium carbonate solution.

  • Plasma Staining: Stain with a Biebrich scarlet-acid fuchsin solution for 2-5 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation and Mordanting: Treat with 5% phosphotungstic acid and/or 5% phosphomolybdic acid for 10-15 minutes.

  • Collagen Staining: Stain with a 2% this compound solution in 1% acetic acid for 5-10 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Hematoxylin-Eosin-Saffron (HES) Staining

This protocol is adapted from published methods for HES staining.[3][4]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Staining: Stain with Mayer's hematoxylin for 5-10 minutes.

  • Washing: Wash in running tap water.

  • Differentiation: Differentiate in 0.5% acid alcohol.

  • Washing and Bluing: Wash in running tap water and blue in Scott's tap water substitute.

  • Counterstaining: Stain with 1% Eosin Y solution for 1-2 minutes.

  • Washing: Wash in running tap water.

  • Saffron Staining: Dehydrate through 95% and absolute ethanol. Stain with a saturated solution of saffron in absolute ethanol for 5-10 minutes.

  • Dehydration and Mounting: Dehydrate rapidly in absolute ethanol, clear in xylene, and mount with a permanent mounting medium.

Visualization of Experimental Workflows

To aid in understanding the staining procedures, the following diagrams illustrate the key steps in each protocol.

Metanil_Yellow_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Nuclear Stain (Weigert's Hematoxylin) Deparaffinize->Nuclear_Stain Plasma_Stain Plasma Stain (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Plasma_Stain Wash Differentiate Differentiate (Phosphotungstic/Phosphomolybdic Acid) Plasma_Stain->Differentiate Rinse Collagen_Stain Collagen Stain (this compound) Differentiate->Collagen_Stain Dehydrate Dehydrate & Clear Collagen_Stain->Dehydrate Mount Mount Dehydrate->Mount

This compound Staining Workflow

Saffron_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Nuclear Stain (Mayer's Hematoxylin) Deparaffinize->Nuclear_Stain Counterstain Counterstain (Eosin Y) Nuclear_Stain->Counterstain Wash & Blue Saffron_Stain Saffron Stain Counterstain->Saffron_Stain Wash & Dehydrate Dehydrate Dehydrate & Clear Saffron_Stain->Dehydrate Mount Mount Dehydrate->Mount

Hematoxylin-Eosin-Saffron (HES) Staining Workflow

Conclusion

Both this compound and Saffron offer viable methods for staining collagen, each with distinct contexts of application. This compound's utility is primarily as a counterstain within more complex staining procedures, with a specialized role in differentiating collagen types in Herovici's stain. Saffron, as part of the HES method, provides a robust and visually clear alternative to standard H&E for the specific identification of collagen fibers, proving particularly useful in pathological assessments of fibrosis.

The choice between these two dyes will ultimately depend on the specific research question and the desired staining outcome. For routine, high-contrast visualization of collagen, the HES method with Saffron appears to be a more established and advantageous approach. For more specialized applications requiring differentiation of collagen subtypes or a yellow counterstain in a polychromatic method, this compound may be a suitable option. Further quantitative studies directly comparing the staining efficacy of these two dyes would be beneficial to the scientific community.

References

A Comparative Guide to Counterstains in Trichrome Staining: Metanil Yellow and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of tissue components is paramount. Trichrome staining remains a cornerstone technique for visualizing collagenous structures against cellular elements. While classic trichrome methods utilize green or blue counterstains, the less common variant employing Metanil yellow offers a distinct alternative. This guide provides an objective comparison of this compound's performance against established counterstains—Light Green SF, Aniline Blue, and Fast Green FCF—supported by a review of available data and detailed experimental protocols.

Performance Comparison of Trichrome Counterstains

The choice of counterstain in trichrome staining significantly influences the contrast, intensity, and stability of the resulting histological preparation. While this compound provides a yellow hue to collagen, the more conventional counterstains offer green or blue coloration. The selection of a particular counterstain is often guided by the specific research application, desired aesthetic, and the need for quantitative analysis.

This compound, a monoazo dye, has been used in a variant of Masson's trichrome to stain collagen yellow, providing a stark contrast to the red-stained muscle and black nuclei.[1][2] However, it is not as commonly employed as other counterstains.[1][2] Light Green SF is a widely used green counterstain, particularly in North America, that provides a vibrant green color to collagen.[3][4] Its primary drawback is a tendency to fade over time, which can be problematic for archival purposes.[4][5]

Aniline Blue is another popular choice, rendering collagen a deep blue, which offers excellent contrast for visualization and quantification.[1][6][7][8] Fast Green FCF is often recommended as a superior alternative to Light Green SF due to its more brilliant green color and greater resistance to fading, making it highly suitable for quantitative studies and long-term slide archiving.[5][9][10]

FeatureThis compoundLight Green SFAniline BlueFast Green FCF
Collagen Color YellowGreenBlueBright Green
Primary Use Collagen counterstain in a Masson's trichrome variantStandard collagen counterstain in Masson's trichromeCollagen and connective tissue stain in trichrome methodsSubstitute for Light Green SF; general counterstain
Fading Data not widely availableProne to fadingGenerally stableLess prone to fading
Quantitative Use Limited documentation for quantitative analysisLess suitable due to fadingWell-established for collagen quantificationRecommended for quantitative analysis
Key Advantage High contrast with red-stained muscleVibrant green colorStrong, stable blue stainingBrilliant color and resistance to fading

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are the experimental protocols for Masson's Trichrome and its variants using the different counterstains.

Masson's Trichrome Variant with this compound

This protocol is adapted from a published variant of Masson's trichrome stain.[8]

Solutions:

  • Weigert's Iron Hematoxylin (B73222): Mix equal parts of Solution A (1 g Hematoxylin in 100 ml 95% Ethanol) and Solution B (4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated Hydrochloric Acid).

  • Biebrich Scarlet-Acid Fuchsin: 90 ml of 1% aqueous Biebrich Scarlet, 10 ml of 1% aqueous Acid Fuchsin, 1 ml glacial Acetic Acid.

  • Phosphomolybdic-Phosphotungstic Acid Solution: 2.5 g Phosphomolybdic Acid and 2.5 g Phosphotungstic Acid in 100 ml distilled water.

  • This compound Solution: Saturated aqueous solution of this compound.

  • 1% Acetic Acid Solution: 1 ml glacial Acetic Acid in 99 ml distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.

  • Stain in saturated this compound solution for 5 minutes.

  • Differentiate in 1% Acetic Acid solution for 1 minute.

  • Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Yellow

Masson's Trichrome with Light Green SF or Fast Green FCF

This is a standard protocol for Masson's Trichrome using a green counterstain.[11][12][13]

Solutions:

  • Weigert's Iron Hematoxylin: As prepared above.

  • Biebrich Scarlet-Acid Fuchsin: As prepared above.

  • Phosphomolybdic-Phosphotungstic Acid Solution: As prepared above.

  • Light Green SF or Fast Green FCF Solution (2.5%): 2.5 g of Light Green SF or Fast Green FCF in 100 ml distilled water with 0.25 ml glacial Acetic Acid.

  • 1% Acetic Acid Solution: As prepared above.

Procedure:

  • Follow steps 1-8 from the this compound protocol.

  • Stain in Light Green SF or Fast Green FCF solution for 5 minutes.

  • Differentiate briefly in 1% Acetic Acid solution for 1 minute.

  • Dehydrate, clear, and mount as described previously.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Green

Masson's Trichrome with Aniline Blue

This protocol utilizes Aniline Blue for collagen staining.[1][6][7][8]

Solutions:

  • Weigert's Iron Hematoxylin: As prepared above.

  • Biebrich Scarlet-Acid Fuchsin: As prepared above.

  • Phosphomolybdic-Phosphotungstic Acid Solution: As prepared above.

  • Aniline Blue Solution (2.5%): 2.5 g Aniline Blue in 100 ml distilled water with 2 ml glacial Acetic Acid.

  • 1% Acetic Acid Solution: As prepared above.

Procedure:

  • Follow steps 1-8 from the this compound protocol.

  • Stain in Aniline Blue solution for 5-10 minutes.

  • Differentiate in 1% Acetic Acid solution for 2-5 minutes.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Visualization of Staining Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the staining protocols.

TrichromeStainingWorkflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps cluster_counterstains Counterstain Options Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Bouin's) Deparaffinize->Mordant Wash1 Wash Mordant->Wash1 Nuclear Nuclear Stain (Weigert's Hematoxylin) Wash1->Nuclear Wash2 Wash Nuclear->Wash2 Plasma Plasma Stain (Biebrich Scarlet-Acid Fuchsin) Wash2->Plasma Wash3 Wash Plasma->Wash3 Differentiate Differentiate (Phosphomolybdic-Phosphotungstic Acid) Wash3->Differentiate Counterstain Counterstain Differentiate->Counterstain Wash4 Final Wash/Differentiation Counterstain->Wash4 Metanil This compound Counterstain->Metanil LightGreen Light Green SF Counterstain->LightGreen AnilineBlue Aniline Blue Counterstain->AnilineBlue FastGreen Fast Green FCF Counterstain->FastGreen Dehydrate Dehydrate Wash4->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

General workflow for trichrome staining procedures.

CounterstainComparison cluster_yellow Yellow Collagen cluster_green Green Collagen cluster_blue Blue Collagen Trichrome Trichrome Staining Goal: Differentiate Collagen Metanil This compound Trichrome->Metanil LightGreen Light Green SF Trichrome->LightGreen FastGreen Fast Green FCF Trichrome->FastGreen AnilineBlue Aniline Blue Trichrome->AnilineBlue Metanil_Adv Advantage: High Contrast Metanil->Metanil_Adv Metanil_Dis Disadvantage: Less Common Metanil->Metanil_Dis LightGreen_Adv Advantage: Vibrant Color LightGreen->LightGreen_Adv LightGreen_Dis Disadvantage: Fades LightGreen->LightGreen_Dis FastGreen_Adv Advantage: Resists Fading FastGreen->FastGreen_Adv FastGreen_Dis Disadvantage: - FastGreen->FastGreen_Dis AnilineBlue_Adv Advantage: Stable Stain AnilineBlue->AnilineBlue_Adv AnilineBlue_Dis Disadvantage: - AnilineBlue->AnilineBlue_Dis

Comparison of trichrome counterstain characteristics.

Concluding Remarks

The choice of counterstain in trichrome staining is a critical step that dictates the final visual output and the potential for quantitative analysis. This compound offers a unique, high-contrast yellow staining of collagen, but its use is less documented, particularly in quantitative studies. For general use, Aniline Blue provides a robust and stable blue stain. For green counterstaining, Fast Green FCF is the recommended choice over Light Green SF, especially for studies requiring long-term preservation of slides and for quantitative image analysis, due to its superior color stability and brilliance. Researchers should select the counterstain that best suits their specific experimental needs, considering factors such as desired contrast, the importance of stain longevity, and the requirements for digital quantification.

References

A Comparative Guide to the Validation of HPLC Methods for Metanil Yellow Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of Metanil yellow, a non-permitted and potentially hazardous azo dye often found as an adulterant in various food products. The performance of a validated HPLC method is compared against alternative methods such as UV-Visible (UV-Vis) Spectrophotometry, Fourier-Transform Raman (FT-Raman) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thin-Layer Chromatography (TLC). This comparison is supported by experimental data to assist researchers in selecting the most suitable method for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method coupled with a Diode Array Detector (DAD) or a UV-Vis detector is commonly employed.

Experimental Protocol: HPLC-DAD Analysis of this compound

This protocol outlines a validated method for the determination of this compound in juice and jam samples.[1]

1. Sample Preparation:

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of 20% (v/v) methanol (B129727) solution.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient or isocratic conditions should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Maximum absorbance wavelength (λmax) of this compound, which is approximately 428 nm.[2]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.50 to 100 µg/mL.[1]

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

HPLC Method Validation Workflow

HPLC Method Validation Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_validation Method Validation (ICH Guidelines) Sample Sample Homogenization Extraction Ultrasonic Extraction (20% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Standard Standard Solutions (0.50-100 µg/mL) Standard->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection at λmax Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy (% Recovery) Detection->Accuracy Precision Precision (%RSD) Detection->Precision Specificity Specificity Detection->Specificity LOD Limit of Detection Detection->LOD LOQ Limit of Quantitation Detection->LOQ

Caption: Workflow for HPLC method validation.

Performance Characteristics of the HPLC Method

The performance of the HPLC method is evaluated based on several validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Validation Parameter Performance Characteristic
Linearity (Range) 0.50 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.9999[1]
Accuracy (% Recovery) Juice: 96.1% - 101.9% Jam: 79.2% - 99.4%[1]
Precision (% RSD) Juice: 1.1% - 2.3% Jam: 4.3% - 7.4%[1]
Limit of Detection (LOD) 0.083 µg/mL[3]
Limit of Quantitation (LOQ) Not explicitly reported, but typically higher than LOD.
Specificity High, capable of separating this compound from matrix interferences.

Alternative Analytical Methods

While HPLC is a highly effective method, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of colored compounds like this compound.

Experimental Protocol: A simple spectrophotometric method involves the reaction of this compound with hydrochloric acid to produce a colored complex, which is then measured at its maximum absorbance wavelength of 450 nm.[4]

Performance Characteristics:

Validation Parameter Performance Characteristic
Linearity (Range) 2 - 20 µg/mL[4][5]
Correlation Coefficient (r²) > 0.995[6]
Accuracy (% Recovery) Close to 100%[4]
Precision (% RSD) Intra-day & Inter-day: < 1.00%[6]
Limit of Detection (LOD) 0.472 µg/mL[3]
Limit of Quantitation (LOQ) Not explicitly reported.
Spectroscopic Methods: FT-Raman and FT-IR

Fourier-Transform Raman (FT-Raman) and Fourier-Transform Infrared (FT-IR) spectroscopy are rapid and non-destructive techniques that can be used for the detection of this compound in food matrices like turmeric powder.[7][8]

Performance Characteristics:

Method Limit of Detection
FT-Raman Spectroscopy 1% concentration[7][8]
FT-IR Spectroscopy 5% concentration[7][8]
Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative and semi-quantitative analysis of this compound. For quantitative analysis, TLC can be coupled with a densitometer.

Principle: TLC involves the separation of components of a mixture on a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass plate or plastic sheet. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

Performance: While specific quantitative validation data for this compound by TLC is not readily available in the cited literature, modern HPTLC (High-Performance Thin-Layer Chromatography) with densitometric scanning can offer quantitative results comparable to HPLC for some applications.[9] It is often used as a preliminary screening method.[8]

Comparative Analysis of Methods

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and available instrumentation.

Logical Relationship of Method Selection

Method Selection for this compound Analysis Requirement Analytical Requirement Screening Rapid Screening Requirement->Screening Quantitative Precise Quantification Requirement->Quantitative TLC TLC Screening->TLC Cost-effective Spectroscopy FT-Raman / FT-IR Screening->Spectroscopy Non-destructive UV_Vis UV-Vis Spectrophotometry Quantitative->UV_Vis Simple & Low Cost HPLC HPLC Quantitative->HPLC High Specificity & Sensitivity

References

Detecting Metanil Yellow: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the synthetic dye Metanil yellow is a critical concern due to its potential health risks. This guide provides an objective comparison of two primary analytical approaches—spectroscopy and chromatography—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

This compound, a non-permitted food colorant, is often used as an adulterant in various food products, most notably turmeric powder. Its detection is crucial for ensuring food safety and quality. Both spectroscopy and chromatography offer robust solutions for its identification and quantification, each with distinct advantages and limitations.

At a Glance: Spectroscopy vs. Chromatography for this compound Detection

FeatureSpectroscopy (e.g., UV-Vis, FT-IR, FT-Raman)Chromatography (e.g., HPLC, HPTLC)
Principle Measures the interaction of electromagnetic radiation with the sample.Physically separates components of a mixture based on their differential distribution between a stationary and a mobile phase.
Speed Generally rapid, especially for screening.Can be more time-consuming due to the separation process.
Cost Often more cost-effective, with simpler instrumentation.[1]Higher initial instrument cost and ongoing operational expenses.
Sensitivity Varies by technique; can be less sensitive than chromatography.Typically offers very high sensitivity and low detection limits.[2][3]
Selectivity May be prone to interference from matrix components.[1]High selectivity, enabling the separation of the analyte from complex matrices.
Sample Prep Often minimal, sometimes non-destructive.Usually requires sample extraction and purification.
Quantification Good for quantitative analysis, but may have a narrower linear range.Excellent for precise and accurate quantification over a wide dynamic range.[2]

Quantitative Performance Data

The following tables summarize the quantitative performance of various spectroscopic and chromatographic methods for the detection of this compound, compiled from multiple studies.

Table 1: Performance of Spectroscopic Methods

TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
UV-Visible Spectrophotometry0.083 µg/mL0.472 µg/mL2 - 20 µg/mL~100%[1]
Fluorescence Spectroscopy0.390 µg/mL-1.0 - 15.0 µg/mLGood[4]
FT-Raman Spectroscopy1% (w/w) in turmeric---[5][6]
FT-IR Spectroscopy5% (w/w) in turmeric---[5][6]
Near-Infrared Spectroscopy~0.3% (w/w) in turmeric---[7]

Table 2: Performance of Chromatographic Methods

TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
UHPLC-PDA0.05–0.12 µg/kg0.3–0.5 µg/kg0.5–1.0 mg/L80.6 - 112.6%[2]
Micellar Liquid Chromatography0.01 ppm0.05 ppmr > 0.9999-[3]
Ion-Pair Liquid Chromatography--0.05 - 10 ppm-[6][8]
HPTLC42.90 ng/spot130.0 ng/spot--[1]
LC-UV/LC-MS/MS0.09-0.19 mg/kg0.26-0.58 mg/kgR² > 0.9980.9 - 120%[9]

Experimental Workflows

To visualize the procedural differences, the following diagrams illustrate the typical experimental workflows for spectroscopic and chromatographic detection of this compound.

SpectroscopyWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Food Sample Extraction Extraction (if necessary) Sample->Extraction Dilution Dilution Extraction->Dilution Spectrometer Spectrometer (UV-Vis, FT-IR, etc.) Dilution->Spectrometer Introduce Sample Measurement Measure Absorbance/ Transmittance Spectrometer->Measurement Spectrum Generate Spectrum Measurement->Spectrum Quantification Quantification via Calibration Curve Spectrum->Quantification

A typical workflow for spectroscopic analysis of this compound.

ChromatographyWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis Sample Food Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Injection Inject Sample Cleanup->Injection Prepared Sample HPLC HPLC/UHPLC System Separation Column Separation Injection->Separation Detection Detector (PDA, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

A typical workflow for chromatographic analysis of this compound.

Detailed Experimental Protocols

Below are representative methodologies for the detection of this compound using UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: UV-Visible Spectrophotometric Method

This method is based on the development of a colored complex between this compound and hydrochloric acid.[10]

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer.

2. Reagents and Standards:

  • Standard this compound stock solution (e.g., 100 µg/mL) in distilled water.

  • Hydrochloric acid (HCl).

  • Working standard solutions prepared by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL.[10]

3. Sample Preparation:

  • Isolate the dye from the food sample. For sweets, this can be achieved by extraction with acetic acid.[11]

  • For solid samples like turmeric, an appropriate solvent extraction is necessary.

  • The extracted solution is then filtered and diluted as needed to fall within the calibration range.

4. Spectrophotometric Analysis:

  • To a specific volume of the sample or standard solution, add a defined amount of hydrochloric acid.

  • Allow the reaction to proceed under specific conditions to form a stable colored complex.[10]

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is typically around 450 nm for the this compound-HCl complex.[10]

5. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.[2][12]

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[2][12]

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][12]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.

  • Detection Wavelength: Set at the λmax of this compound, which is around 413-428 nm.[2][12][13]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[12]

3. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of working standard solutions by diluting the stock solution.

  • Extract this compound from the food matrix using an appropriate solvent system. A common method involves using a mixture of methanol (B129727) or acetonitrile and an aqueous buffer.[12]

  • The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Inject a fixed volume (e.g., 10-20 µL) of the prepared standards and samples into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

5. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Conclusion

The choice between spectroscopic and chromatographic methods for the detection of this compound depends on the specific requirements of the analysis.

  • Spectroscopy offers a rapid and cost-effective solution, making it ideal for preliminary screening and quality control where high sample throughput is necessary and the expected concentration of the adulterant is relatively high.

  • Chromatography , particularly HPLC and UHPLC, provides superior sensitivity, selectivity, and accuracy, making it the method of choice for regulatory compliance, trace-level detection in complex food matrices, and confirmatory analysis.

For comprehensive and reliable analysis, a combination of both techniques can be employed, using spectroscopy for initial screening and chromatography for confirmation and precise quantification of positive samples.

References

A Comparative Guide to Inter-Laboratory Quantification of Metanil Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of Metanil yellow, a non-permitted synthetic dye often found as an adulterant in various products. The information presented is collated from various scientific studies to aid laboratories in selecting and implementing appropriate detection methods. While a direct inter-laboratory comparison study with standardized samples was not found in the public domain, this guide synthesizes available data to offer insights into the performance of different techniques.

Quantitative Method Performance

The following table summarizes the key performance parameters for the most frequently employed methods in the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. These parameters are crucial for determining the suitability of a method for specific analytical needs.

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)Recovery (%)
HPLC 0.50 - 100[1]0.01[2]0.05[2]79.2 - 101.9[1]
UV-Vis Spectrophotometry 2 - 20[3][4]0.11686[5][6]0.5620[5][6]~100[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical procedures. Below are the experimental protocols for HPLC and UV-Vis spectrophotometry as described in the cited literature.

High-Performance Liquid Chromatography (HPLC)

This method offers high sensitivity and selectivity for the determination of this compound.

Sample Preparation: Samples are typically extracted using an ultrasonic bath with a 20% (V:V) methanol (B129727) solution. The resulting mixture is then centrifuged, and the supernatant is collected for analysis.[1]

Chromatographic Conditions:

  • Column: C18 column[2][7]

  • Mobile Phase: A gradient elution is often employed, consisting of acetonitrile (B52724) and a buffer solution such as 50 mM ammonium (B1175870) acetate (B1210297) in distilled water.[7][8]

  • Detection Wavelength: The detection wavelength for this compound is typically set at 428 nm.[7][8]

  • Flow Rate: A common flow rate is 1.0 mL/min.[7]

  • Injection Volume: A 10 µL injection volume is frequently used.[7]

UV-Visible (UV-Vis) Spectrophotometry

A simpler and more accessible method, UV-Vis spectrophotometry is suitable for routine screening of this compound.

Principle: This method is based on the reaction of this compound with hydrochloric acid, which forms a colored complex with a maximum absorbance at a specific wavelength.[3][4]

Sample Preparation: A standard stock solution of this compound is prepared in a suitable solvent. Working standards are then prepared by diluting the stock solution to various concentrations.[3]

Measurement: The absorbance of the standard solutions and the sample extract is measured at the wavelength of maximum absorbance, which is approximately 427 nm to 450 nm.[3][4][9] A calibration curve is constructed by plotting absorbance versus concentration of the standard solutions. The concentration of this compound in the sample is then determined from this curve.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC and UV-Vis spectrophotometry.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample Extraction Ultrasonic Extraction (20% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection PDA/UV Detector (428 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Workflow for this compound Quantification.

UVVis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Sample Extraction Reaction React with HCl Sample->Reaction Standards Prepare Standard Solutions Standards->Reaction Spectrophotometer Measure Absorbance (~450 nm) Reaction->Spectrophotometer Calibration Construct Calibration Curve Spectrophotometer->Calibration Quantification Determine Concentration Calibration->Quantification

UV-Vis Spectrophotometry Workflow.

Other Detection Methods

While HPLC and UV-Vis spectrophotometry are the most common quantitative methods, other techniques have also been employed for the detection of this compound.

  • Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method primarily used for the qualitative screening of this compound in various samples, including sweets.[10] It allows for the separation of the dye from the food matrix and comparison with a standard.

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques have been used to detect this compound adulteration in turmeric powder.[11] Studies have shown that FT-Raman spectroscopy is more sensitive than FT-IR for this purpose.[11]

Conclusion

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. HPLC offers higher sensitivity and specificity, making it suitable for confirmatory analysis and trace-level detection. UV-Vis spectrophotometry, on the other hand, provides a simpler and more economical option for routine screening and quality control purposes. While a formal inter-laboratory comparison is not available, the data presented in this guide from various studies provide a solid foundation for laboratories to make informed decisions regarding method selection and implementation for the analysis of this compound.

References

A Comparative Analysis of Metanil Yellow and Other pH Indicators for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of pH is a critical component of experimental accuracy and product efficacy. While modern digital pH meters offer high precision, pH indicators remain an invaluable tool for rapid, visual pH estimation in titrations, buffer preparations, and various biochemical assays. This guide provides an objective comparison of the performance of Metanil yellow against other common laboratory pH indicators, supported by experimental data and detailed protocols.

Performance Comparison of Common pH Indicators

The selection of an appropriate pH indicator is contingent upon the specific pH range of the chemical reaction being monitored. An ideal indicator will have a pKa value close to the pH at the equivalence point of a titration, ensuring a sharp and accurate color change. The table below summarizes the key performance characteristics of this compound and other widely used pH indicators.

IndicatorpH RangepKaColor in Acidic MediumColor in Basic Medium
This compound 1.2 - 3.2 [1]~1.0-2.0 Red [1][2]Yellow [1][2]
Methyl Orange3.1 - 4.4[3][4]3.4[3]Red[3]Yellow[3]
Bromocresol Green4.0 - 5.6[5]4.7[5]Yellow[5]Blue[5]
Methyl Red4.4 - 6.2[5]4.95[5]Red[5]Yellow[5]
Litmus5.0 - 8.0[4]6.5[4]Red[6]Blue[6]
Bromothymol Blue6.0 - 7.6[3]7.1Yellow[3]Blue[3]
Phenol Red6.4 - 8.0[5]7.9[5]Yellow[5]Red[5]
Phenolphthalein8.0 - 10.0[5]9.4[5]Colorless[5]Pink[3]

This compound distinguishes itself by functioning in a highly acidic range, making it suitable for strong acid-strong base titrations where the equivalence point lies in the lower pH spectrum. Its distinct color transition from red to yellow provides a clear visual cue. However, for experiments in neutral or basic conditions, other indicators such as Bromothymol Blue or Phenolphthalein are more appropriate.

Experimental Protocol for Determining pH Indicator Performance

The following is a detailed methodology for evaluating the pH range and color change of a pH indicator.

Objective: To determine the pH range over which a given indicator changes color.

Materials:

  • pH indicator solution (e.g., 0.1% this compound in ethanol)

  • A series of buffer solutions with known pH values (e.g., from pH 1 to pH 14)

  • Test tubes and a test tube rack

  • Pipettes

  • White background for color observation

  • pH meter for verification of buffer pH

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected range of the indicator. For a broad-spectrum analysis, buffers from pH 1 to 14 in single unit increments are recommended.

  • Aliquotting Buffers: Dispense equal volumes (e.g., 5 mL) of each buffer solution into separate, labeled test tubes.

  • Indicator Addition: Add a small, consistent amount (e.g., 2-3 drops) of the indicator solution to each test tube.

  • Observation: Gently agitate the test tubes to ensure thorough mixing. Observe and record the color of the solution in each test tube against a white background.

  • Determination of Transition Range: Identify the pH values at which the color change begins and where it is complete. This range is the operational pH range of the indicator.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the chemical principles at play, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 1-14) aliquot Aliquot Buffers into Test Tubes prep_buffers->aliquot add_indicator Add Indicator to Each Tube aliquot->add_indicator observe Observe Color Change add_indicator->observe record Record Colors at Each pH observe->record determine_range Determine pH Transition Range record->determine_range

Caption: Experimental workflow for pH indicator evaluation.

Metanil_Yellow_Equilibrium cluster_acid Acidic (pH < 1.2) cluster_base Basic (pH > 3.2) HIn HIn (Red) In_minus In⁻ (Yellow) HIn->In_minus + OH⁻ In_minus->HIn + H⁺

Caption: Acid-base equilibrium of this compound.

References

Evaluating Stains for Collagen Fiber Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving tissue fibrosis, wound healing, and extracellular matrix remodeling, the accurate identification and quantification of collagen is paramount. This guide provides a comparative analysis of histological stains used to visualize collagen fibers, with a particular focus on clarifying the role of Metanil yellow and evaluating the specificity of established alternatives.

While this compound has applications in histology, it is crucial to note that it is not a specific stain for collagen fibers . It is more accurately classified as a counterstain. In some variants of the Masson's trichrome staining protocol, this compound is used to impart a yellow color to non-collagenous components like muscle and cytoplasm, providing contrast to the stain used for collagen.[1][2] This guide, therefore, focuses on a comparative evaluation of three widely accepted and more specific stains for collagen: Picrosirius Red, Masson's Trichrome, and Van Gieson's stain.

Comparative Analysis of Collagen Staining Methods

The selection of an appropriate staining method depends on the specific research question, the required level of specificity, and the imaging capabilities available. The following table summarizes the key characteristics of the principal collagen staining techniques.

FeaturePicrosirius RedMasson's TrichromeVan Gieson's StainThis compound (in Trichrome Variant)
Principle Anionic dye with sulfonic acid groups that bind to basic amino acids in collagen, enhancing its natural birefringence.[3]A multi-step method using three different stains to differentiate collagen from muscle, cytoplasm, and nuclei.[4][5]A combination of acid fuchsin and picric acid that differentially stains collagen and other tissues.[6]Used as a counterstain to color non-collagenous elements.[1][2]
Specificity for Collagen High, especially when viewed with polarized light, which is highly specific for collagen's birefringent properties.[7]Good, but may also stain other connective tissue components.Good, but can sometimes stain other acidophilic structures.Not specific for collagen; stains muscle and cytoplasm yellow.[2]
Visualization Brightfield: Collagen appears red. Polarized Light: Collagen fibers appear bright yellow, orange, or red depending on thickness and orientation, against a dark background.[8]Collagen typically stains blue or green, muscle red, and nuclei black.[4]Collagen stains red/pink, while muscle and cytoplasm stain yellow.[6]Collagen is stained with another dye (e.g., red with acid fuchsin), while muscle is yellow.[1]
Quantitative Capability Excellent, particularly with polarized light and image analysis software to measure collagen area fraction and fiber thickness.[3]Good, amenable to quantification with color deconvolution software, though less specific than Picrosirius Red.Semi-quantitative at best due to potential variability in staining.Not applicable for collagen quantification.
Differentiation of Collagen Types Can potentially distinguish between thicker (Type I, red-orange) and thinner (Type III, green) fibers under polarized light, though this is debated.[3][8]Does not differentiate between collagen types.[3]Does not differentiate between collagen types.Not applicable.
Stain Stability Generally considered more stable and less prone to fading.Can be susceptible to fading over time.Can be variable.Dependent on the primary stains used.

Experimental Workflows

The following diagrams illustrate the general workflows for evaluating collagen staining and for the specific staining procedures.

G cluster_prep Tissue Preparation cluster_staining Staining & Analysis TissueSample Tissue Sample Fixation Fixation (e.g., 10% Formalin) TissueSample->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Staining Protocol (e.g., Picrosirius Red) Deparaffinization->Staining Dehydration Dehydration & Clearing Staining->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopy (Brightfield/Polarized) Mounting->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: General experimental workflow for collagen staining and quantification.

G Stain Comparison Logic Start Start: Select Tissue Sections Stain1 Stain with Picrosirius Red Start->Stain1 Stain2 Stain with Masson's Trichrome Start->Stain2 Stain3 Stain with Van Gieson's Start->Stain3 Image1 Image (Polarized & Brightfield) Stain1->Image1 Image2 Image (Brightfield) Stain2->Image2 Image3 Image (Brightfield) Stain3->Image3 Analyze1 Quantify Collagen Area & Birefringence Image1->Analyze1 Analyze2 Quantify Blue/Green Area (Color Deconvolution) Image2->Analyze2 Analyze3 Quantify Red/Pink Area Image3->Analyze3 Compare Compare Specificity, Intensity, & Quantification Data Analyze1->Compare Analyze2->Compare Analyze3->Compare Conclusion Conclude on Optimal Stain for Application Compare->Conclusion

Caption: Logical workflow for comparing different collagen staining methods.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for the discussed staining methods.

Picrosirius Red Staining Protocol

This method is highly regarded for its specificity, especially when combined with polarization microscopy.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 2 minutes each), 95%, and 70% to distilled water.[9]

  • Staining:

    • Immerse slides in Picro-Sirius Red solution for 60 minutes.[8][10][11]

  • Rinsing:

    • Wash slides in two changes of acidified water (0.5% acetic acid) for 10 seconds each.[8][11]

  • Dehydration and Mounting:

    • Dehydrate rapidly through three changes of 100% ethanol.[9]

    • Clear in xylene and mount with a resinous mounting medium.[9]

Expected Results:

  • Light Microscopy: Collagen will be stained red, and cytoplasm yellow.[8]

  • Polarized Light Microscopy: Type I collagen (thick fibers) will show yellow-orange birefringence, while Type III collagen (thin fibers) will exhibit green birefringence.[8][11]

Masson's Trichrome Staining Protocol

This is a classic differential stain for connective tissue.

  • Deparaffinization and Rehydration: As described for Picrosirius Red.

  • Mordanting (Optional but Recommended): For formalin-fixed tissue, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[4][5]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.[4][5]

    • Rinse in running warm tap water for 10 minutes, then wash in distilled water.[4]

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[4][5]

    • Wash in distilled water.[4]

  • Differentiation:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is not red.[4][5]

  • Collagen Staining:

    • Transfer sections directly to aniline (B41778) blue solution and stain for 5-10 minutes.[4][5]

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[4]

  • Dehydration and Mounting:

    • Wash in distilled water.

    • Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.[4]

Expected Results: Collagen fibers will be stained blue, nuclei will be black, and the background (cytoplasm, muscle) will be stained red.[4]

Van Gieson's Staining Protocol

This is a relatively simple and rapid connective tissue stain.

  • Deparaffinization and Rehydration: As described for Picrosirius Red.

  • Nuclear Staining:

    • Stain nuclei with an acid-resistant nuclear stain like Weigert's iron hematoxylin.[12]

    • Rinse well with tap water.[12]

  • Connective Tissue Staining:

    • Place slides into the Van Gieson's staining solution (a mixture of picric acid and acid fuchsin) for 2-5 minutes.[12]

  • Dehydration and Mounting:

    • Optionally, rinse quickly with distilled water.

    • Dehydrate through graded alcohols, clear with xylene, and mount.[12]

Expected Results: Collagen will be stained a vivid red or pink, while other tissues, such as muscle and cytoplasm, will be stained yellow.[6]

Masson's Trichrome Yellow Collagen Variant (with this compound)

This is an uncommon variant where this compound is used as the counterstain.

  • Deparaffinization and Rehydration: As for other methods.

  • Nuclear Staining: Stain with Régaud's iron hematoxylin or an equivalent.[1]

  • Muscle Staining:

    • Place in Solution A (Acid fuchsin, acetic acid, distilled water) for 5 minutes.[1]

    • Rinse rapidly with water.

  • Differentiation: Place in Solution B (Phosphomolybdic acid in distilled water) for 5 minutes.[1]

  • Collagen Staining: Drain and pour on Solution C (saturated this compound in distilled water) and leave for 5 minutes.[1]

  • Final Differentiation: Place in Solution D (1% acetic acid in distilled water) for 5 minutes.[1]

  • Dehydration and Mounting: Rinse rapidly with water, dehydrate with absolute ethanol, clear, and mount.[1]

Expected Results: Nuclei will be black, muscle red, and collagen yellow.[1]

Conclusion

References

Metanil Yellow: A Comparative Guide to its Cross-Reactivity in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metanil yellow's performance as a histological stain, with a focus on its cross-reactivity with various tissue components. While direct quantitative data on the binding affinity of this compound to specific proteins remains limited in readily available literature, this document summarizes its established applications, compares its performance to common alternatives, and provides detailed experimental protocols to aid in its standardized use.

Performance Overview and Comparison with Alternatives

This compound is an acid mono-azo dye frequently employed as a counterstain in various histological staining techniques. It is often used as a substitute for Orange G in trichrome staining methods, where it imparts a yellow color to cytoplasm and erythrocytes. Its performance is generally considered reliable and reproducible, with low background staining.

Qualitative Comparison of Yellow Counterstains
FeatureThis compoundOrange G
Color Hue Pure yellowOrange-red
Staining Intensity Comparable to Orange G, can be modulated by concentration and staining time.[1]Strong, distinct orange staining of red blood cells.
Reproducibility Considered a reliable and reproducible counterstain.[1]Good, but can be sensitive to variations in reagent age and differentiation times.
Background Staining Generally low.[1]Minimal when properly differentiated.

Data Presentation: Staining Outcomes with this compound

While spectrophotometric or binding affinity data for this compound in histological contexts is not extensively published, the following table summarizes the expected staining results for various tissue components based on established protocols. This provides a qualitative assessment of its staining pattern and potential cross-reactivity.

Staining ProtocolTissue ComponentExpected Color with this compound
Masson's Trichrome (Variant) CollagenYellow
Muscle, Cytoplasm, KeratinRed/Pink (from other stains in the protocol)
ErythrocytesYellow to orange
Alcian Blue-H&E-Metanil Yellow CollagenYellow
NucleiBlue (from Hematoxylin)
CytoplasmPink-Red (from Eosin)
Acid MucinsTurquoise (interaction with Alcian Blue)
Smooth MuscleSalmon
Mucicarmine Stain Other structures, neutral mucinsBright yellow
Acid mucopolysaccharides (mucins)Red (from Mucicarmine)
NucleiBlack/Blue (from Hematoxylin)
Periodic Acid-Schiff (PAS) Counterstain PAS-positive structures (e.g., glycogen, basement membranes)Magenta (from PAS reaction)
Background tissue componentsYellow

Experimental Protocols

Masson's Trichrome Stain (this compound Variant for Collagen)

This variant of the Masson's trichrome stain utilizes this compound to specifically stain collagen fibers yellow.

Materials:

  • Bouin's fluid (for fixation, optional but recommended)

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • This compound solution (saturated aqueous solution)

  • 1% Acetic acid solution

Protocol:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Optional: Mordant in Bouin's fluid for 1 hour at 56°C to improve staining quality. Wash thoroughly in running tap water until the yellow color disappears.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinse with distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

  • Stain with a saturated aqueous solution of this compound for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Yellow

Alcian Blue-H&E-Metanil Yellow Stain for Barrett's Esophagus

This protocol is particularly useful for differentiating intestinal metaplasia in Barrett's esophagus.[2]

Materials:

  • 3% Acetic acid

  • Alcian Blue solution, pH 2.5

  • Mayer's Hematoxylin

  • Eosin Y solution

  • This compound solution

Protocol:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Place in 3% acetic acid for 3 minutes.

  • Stain in Alcian Blue solution (pH 2.5) for 30 minutes.

  • Wash in running tap water for 2 minutes.

  • Stain with Mayer's Hematoxylin for 10-15 minutes.

  • Wash in running tap water for 10 minutes.

  • Counterstain with Eosin Y solution for 30 seconds to 1 minute.

  • Dehydrate through 95% and absolute alcohol.

  • Stain in this compound solution for 30-60 seconds.

  • Quickly rinse in absolute alcohol.

  • Clear in xylene and mount.

Expected Results:

  • Acid mucins: Blue

  • Nuclei: Blue

  • Cytoplasm: Pink

  • Collagen: Yellow

  • Intestinal-type mucins: Turquoise

Visualizations

Experimental Workflow for Masson's Trichrome with this compound

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Bouin's) Deparaffinize->Mordant Wash1 Wash Mordant->Wash1 Nuclear Nuclear Stain (Weigert's Hematoxylin) Wash1->Nuclear Wash2 Wash Nuclear->Wash2 Plasma Plasma Stain (Biebrich Scarlet-Acid Fuchsin) Wash2->Plasma Rinse1 Rinse Plasma->Rinse1 Differentiate1 Differentiate (Phosphomolybdic- Phosphotungstic Acid) Rinse1->Differentiate1 Collagen Collagen Stain (this compound) Differentiate1->Collagen Rinse2 Rinse Collagen->Rinse2 Differentiate2 Differentiate (Acetic Acid) Rinse2->Differentiate2 Dehydrate Dehydrate Differentiate2->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Caption: Workflow for Masson's Trichrome staining using this compound for collagen.

Logical Relationship of Staining in a Multi-Stain Protocol

staining_logic cluster_stains Applied Stains cluster_components Stained Tissue Components Tissue Tissue Section Hematoxylin Hematoxylin Tissue->Hematoxylin Eosin Eosin Tissue->Eosin MetanilYellow This compound Tissue->MetanilYellow Nuclei Nuclei (Blue) Hematoxylin->Nuclei Cytoplasm Cytoplasm (Pink) Eosin->Cytoplasm Collagen Collagen (Yellow) Eosin->Collagen Potential minor interaction MetanilYellow->Cytoplasm Counterstain effect MetanilYellow->Collagen Primary Target

Caption: Staining logic for a typical H&E with this compound counterstain.

References

A Comparative Analysis of Metanil Yellow and Tartrazine for Food Coloring Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the analytical techniques and toxicological profiles of two common synthetic food dyes.

Metanil yellow and tartrazine (B75150) are synthetic azo dyes used extensively in the food industry to impart a yellow hue to various products. While tartrazine is a permitted food colorant in many countries within specified limits, this compound is often used illicitly due to its low cost and vibrant color. This guide provides a detailed comparison of the analytical methodologies for detecting these two dyes in food matrices and an overview of their toxicological effects.

Quantitative Analysis: A Head-to-Head Comparison

The accurate quantification of this compound and tartrazine in food products is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) and electrochemical sensors are among the most effective techniques for their detection. The following tables summarize the performance of these methods based on experimental data.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC coupled with a UV-Vis or Photodiode Array (PDA) detector is a widely used technique for the separation and quantification of synthetic dyes.

AnalyteMatrixLODLOQRecovery (%)Reference
This compound Herbal Medicines0.08 µg/g0.23 µg/g74.6 - 132.1[1]
Tartrazine Herbal Medicines0.11 µg/g0.34 µg/g74.6 - 132.1[1]
Tartrazine Soft Drinks1.74 µg/L5.8 µg/L92.5 - 101.67[2][3]
Electrochemical Sensors

Electrochemical methods offer a rapid and sensitive alternative for the detection of this compound and tartrazine.

AnalyteElectrode/SensorTechniqueLODLinear RangeReference
This compound calix[1]arene/Au NPs/GCEDPV9.8 nM0.05 - 45 µM[4]
Tartrazine In3+/NiO RLHNSsDPV3.1 nMNot Specified[5]
Tartrazine MnO2 nanorods/GCEDPV43 nM0.10 - 15 µM[6]

Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantification), DPV (Differential Pulse Voltammetry), GCE (Glassy Carbon Electrode), Au NPs (Gold Nanoparticles), In3+/NiO RLHNSs (Indium ion-doped Nickel Oxide Raspberry-like Hierarchical Nanostructures), MnO2 (Manganese Dioxide).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Detection

This protocol is a generalized procedure based on common practices for the analysis of this compound and tartrazine in food samples.

1. Sample Preparation:

  • Solid Samples (e.g., candies, powders): Weigh a homogenized sample (1-5 g) and dissolve it in a suitable solvent mixture (e.g., 70% methanol (B129727) containing 50mM ammonium (B1175870) acetate).[1][7] The solution is then subjected to ultrasonic agitation and centrifugation to remove solid debris.

  • Liquid Samples (e.g., soft drinks): Degas the sample using an ultrasonic bath.[2] Dilute the sample with deionized water if necessary.

  • Extraction: Solid Phase Extraction (SPE) is commonly employed for sample clean-up and concentration of the analytes.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[1]

  • Detection: A UV-Vis or PDA detector is set at the maximum absorbance wavelengths for this compound (~428 nm) and tartrazine (~428 nm).[1][8] Note that the close proximity of their absorption maxima can present challenges in simultaneous analysis, necessitating good chromatographic separation.

  • Quantification: A calibration curve is constructed using standard solutions of this compound and tartrazine to quantify the analytes in the samples.

Electrochemical Detection Method

This protocol outlines the general steps for the electrochemical analysis of these dyes.

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is typically used as the base electrode.

  • The electrode surface is modified with a nanocomposite material to enhance sensitivity and selectivity. Examples include calixarene (B151959) and gold nanoparticles for this compound detection or metal oxides for tartrazine.[4][5]

2. Electrochemical Measurement:

  • The modified electrode is immersed in a supporting electrolyte solution (e.g., phosphate (B84403) buffer) containing the sample extract.

  • Differential Pulse Voltammetry (DPV) is a common technique used for analysis due to its high sensitivity and good resolution.

  • The peak current generated is proportional to the concentration of the analyte.

3. Quantification:

  • A calibration curve is prepared by measuring the DPV response for a series of standard solutions of the target dye.

Comparative Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and tartrazine in a food sample.

G Workflow for this compound and Tartrazine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization Extraction Extraction (e.g., Solvent, SPE) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC HPLC-UV/PDA Filtration->HPLC Electrochemical Electrochemical Sensor Filtration->Electrochemical Quantification Quantification (Calibration Curve) HPLC->Quantification Electrochemical->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound and tartrazine from food samples.

Toxicological Comparison

Both this compound and tartrazine have been studied for their potential toxic effects. This compound is a non-permitted food dye and is considered more toxic than the permitted tartrazine.

Prolonged consumption of a blend of this compound and tartrazine has been shown to cause significant biochemical and histological changes in the liver and kidneys of albino rats. Studies indicate that both dyes can induce oxidative stress.[9]

The following diagram illustrates the comparative toxicological effects of this compound and tartrazine on different organs.

G Comparative Toxicological Effects Metanil_Yellow This compound Liver Liver Metanil_Yellow->Liver Hepatotoxicity Kidney Kidney Metanil_Yellow->Kidney Nephrotoxicity Nervous_System Nervous System Metanil_Yellow->Nervous_System Neurotoxicity Reproductive_System Reproductive System Metanil_Yellow->Reproductive_System Reproductive Toxicity Tartrazine Tartrazine Tartrazine->Liver Hepatotoxicity (at high doses) Tartrazine->Kidney Nephrotoxicity (at high doses) Tartrazine->Nervous_System Behavioral Effects (Hyperactivity in children)

Caption: A diagram showing the primary organ systems affected by this compound and tartrazine toxicity.

References

Validating Metanil Yellow as a Biomarker for Food Adulteration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metanil yellow, a non-permitted synthetic azo dye, is a significant concern in food safety due to its widespread use as an adulterant to impart a vibrant yellow color to various foodstuffs, particularly turmeric powder, pulses, and sweets. Its toxic nature, including potential neurotoxic and carcinogenic effects, necessitates robust and validated analytical methods for its detection to ensure consumer safety. This guide provides a comparative overview of various analytical techniques for the detection of this compound, alongside alternative biomarkers for food adulteration, with a focus on experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods for this compound Detection

The choice of analytical method for detecting this compound in food matrices depends on factors such as the required sensitivity, selectivity, cost, and the nature of the food sample. The following table summarizes the performance of commonly employed techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
UV-Visible (UV-Vis) Spectrophotometry 0.11686 ppm0.5620 ppmSimple, rapid, and cost-effective for screening.Lower specificity, susceptible to interference from other colored compounds.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or PDA Detector 0.05–0.12 µg/Kg0.3–0.5 µg/KgHigh sensitivity, specificity, and suitability for quantification.Requires more expensive equipment and skilled personnel.
Fourier Transform Infrared (FT-IR) Spectroscopy 5% (w/w) in turmeric powder-Rapid, non-destructive, and requires minimal sample preparation.Lower sensitivity compared to chromatographic methods.[1][2][3][4][5]
Fourier Transform (FT)-Raman Spectroscopy 1% (w/w) in turmeric powder-Higher sensitivity than FT-IR, non-destructive, and minimal sample preparation.[1][2][3][4][5]Can be affected by sample fluorescence.
Thin-Layer Chromatography (TLC) --Simple, cost-effective, and suitable for rapid screening of multiple samples.[6]Primarily qualitative, with lower sensitivity and resolution than HPLC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are protocols for key techniques used in the detection of this compound.

UV-Visible (UV-Vis) Spectrophotometry

This method is based on measuring the absorbance of this compound in a solution at its maximum absorption wavelength.

Sample Preparation:

  • Weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable solvent (e.g., 70% ethanol (B145695) or a mixture of acetonitrile (B52724) and water).

  • Vortex the mixture for 5 minutes and then sonicate for 15 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[7]

Instrumental Analysis:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to the maximum absorbance of this compound (typically around 427-430 nm).[6]

  • Use the extraction solvent as a blank to zero the instrument.

  • Measure the absorbance of the prepared sample extract.

  • Quantify the concentration of this compound using a pre-established calibration curve prepared with standard solutions of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for the separation and quantification of this compound.

Sample Preparation:

  • Follow the sample preparation steps 1-5 as described for UV-Vis Spectrophotometry.

  • If necessary, perform a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

Instrumental Analysis:

  • HPLC System: A liquid chromatograph equipped with a C18 column and a UV-Vis or Photodiode Array (PDA) detector.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 427 nm.[6]

  • Inject the sample extract into the HPLC system.

  • Identify and quantify this compound based on its retention time and peak area compared to a standard calibration curve.

FT-IR and FT-Raman Spectroscopy

These vibrational spectroscopy techniques provide a rapid and non-destructive analysis of the sample.

Sample Preparation:

  • For solid samples like turmeric powder, no specific sample preparation is usually required. The sample can be analyzed directly.

  • For semi-solid or liquid samples, a small amount can be placed on the ATR crystal for FT-IR analysis or in a suitable container for FT-Raman analysis.

Instrumental Analysis (FT-IR with ATR):

  • Record the background spectrum of the clean ATR crystal.

  • Place the sample on the ATR crystal and ensure good contact.

  • Acquire the sample spectrum over a specific range (e.g., 4000-400 cm⁻¹).

  • The presence of this compound can be identified by its characteristic peaks, for instance, a distinct peak around 1140 cm⁻¹.[6]

Instrumental Analysis (FT-Raman):

  • Place the sample in the instrument's sample holder.

  • Acquire the Raman spectrum using a laser of a specific wavelength (e.g., 1064 nm).

  • Identify this compound by its characteristic Raman bands.

Alternative Biomarkers for Food Adulteration

Besides this compound, several other substances are used to adulterate food products, particularly spices like turmeric. A comprehensive food safety analysis should also consider these alternative biomarkers.

Adulterant/BiomarkerCommon Food MatrixDetection Method(s)Key Detection Principle/Parameter
Sudan Dyes (I-IV) Chili powder, paprika, palm oilHPLC, LC-MS/MSChromatographic separation and detection based on specific retention times and mass-to-charge ratios.
Starch Turmeric powder, milk powderIodine test, Microscopy, HPTLC, Vis-NIR SpectroscopyFormation of a blue-black complex with iodine, distinct morphological characteristics under a microscope, specific bands in HPTLC, and characteristic spectral signatures in Vis-NIR.[10][11][12][13]
Chalk Powder (Calcium Carbonate) Turmeric powderAcid testEffervescence (release of CO2 gas) upon addition of hydrochloric acid.[10][14][15][16][17]
Other Curcuma Species Turmeric powderDNA-based methods (e.g., SCAR markers)Amplification of species-specific DNA sequences.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationships between different analytical methods, the following diagrams are provided in DOT language for Graphviz.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Results Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract FT_IR_Raman FT-IR / FT-Raman Homogenize->FT_IR_Raman Direct Analysis Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter UV_Vis UV-Vis Spectrophotometry Filter->UV_Vis Screening HPLC HPLC-UV/PDA Filter->HPLC Quantification TLC TLC Filter->TLC Qualitative Screening Qualitative Qualitative Detection (Presence/Absence) UV_Vis->Qualitative Quantitative Quantitative Analysis (Concentration) HPLC->Quantitative FT_IR_Raman->Qualitative TLC->Qualitative

Caption: Experimental workflow for this compound detection.

MethodComparison cluster_methods Analytical Techniques cluster_params Performance Parameters Metanil_Yellow This compound Detection A non-permitted azo dye used as a food adulterant. Spectroscopy Spectroscopic Methods UV-Vis FT-IR FT-Raman Metanil_Yellow->Spectroscopy Based on light absorption/scattering Chromatography Chromatographic Methods HPLC TLC Metanil_Yellow->Chromatography Based on separation principles Sensitivity Sensitivity (LOD/LOQ) Spectroscopy->Sensitivity Specificity Specificity Spectroscopy->Specificity Cost Cost & Speed Spectroscopy->Cost Chromatography->Sensitivity Chromatography->Specificity Chromatography->Cost

Caption: Comparison of analytical method categories.

References

A Comparative Toxicological Analysis of Metanil Yellow and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative toxicities of common azo dyes, supported by experimental data and mechanistic insights.

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), represent a significant class of synthetic organic colorants used across various industries, including food, textiles, and pharmaceuticals. While valued for their vibrant colors and stability, concerns regarding their potential toxicity have prompted extensive research. This guide provides a comparative toxicological overview of Metanil Yellow and other widely used azo dyes such as Tartrazine (B75150), Sunset Yellow, Amaranth, and Allura Red. The information is presented to facilitate an objective assessment of their relative risks, supported by quantitative data, detailed experimental methodologies, and visual representations of key toxicological pathways.

Quantitative Toxicity Data

The acute toxicity of a substance is often quantified by its median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The table below summarizes the available oral LD50 values for this compound and other selected azo dyes in rats, providing a primary basis for comparing their acute toxicity.

Azo DyeCAS NumberChemical StructureOral LD50 (Rat)References
This compound 587-98-4C18H14N3NaO3S5000 mg/kg
Tartrazine 1934-21-0C16H9N4Na3O9S2>2000 mg/kg[1]
Sunset Yellow FCF 2783-94-0C16H10N2Na2O7S2>2000 mg/kg[1]
Amaranth 915-67-3C20H11N2Na3O10S3>2000 mg/kg[2]
Allura Red AC 25956-17-6C18H14N2Na2O8S2>5000 mg/kg[3]

Note: A higher LD50 value indicates lower acute toxicity.

Genotoxicity and Cytotoxicity

Beyond acute toxicity, the potential for azo dyes to induce genetic damage (genotoxicity) and cell death (cytotoxicity) is a critical consideration. Many azo dyes are not genotoxic themselves but can be metabolized by intestinal microflora into potentially carcinogenic aromatic amines.[4][5][6]

This compound: Studies have indicated that this compound can induce histopathological changes in the liver and kidneys of rats.[7] It has been shown to cause disruptions in gastric folds, necrosis in columnar epithelial cells, and damage to the central vein regions in the liver. In the kidneys, observed effects include necrosis of tubular epithelium and disruption of Bowman's capsule. Some evidence suggests this compound may have mutagenic effects.[8]

Tartrazine and Sunset Yellow: A blend of Tartrazine and this compound has been shown to cause significant elevation of liver and kidney function markers in rats, with histopathological changes that were mitigated by the antioxidant quercetin.[9] Sunset Yellow has been reported to induce a slight genotoxic effect in some studies, while Allura Red did not show remarkable DNA damage in white blood cells in the same study.[10] However, other studies have found a lack of genotoxic effect for Sunset Yellow and Tartrazine in the in vivo gut micronucleus test in mice.[2]

Amaranth and Allura Red: The genotoxicity of Amaranth and Allura Red has been a subject of debate. Some studies using the comet assay in yeast cells found that both dyes exhibited genotoxic effects at high concentrations.[3] Conversely, other research, such as the in vivo gut micronucleus assay in mice, did not find evidence of genotoxicity for these dyes at doses up to 2000 mg/kg body weight.[2]

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The following is a generalized protocol for determining the LD50 value in rodents, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[11][12][13][14]

  • Animal Selection: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats) of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Fasting: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld overnight for rats or for 3-4 hours for mice before dosing, while water is provided ad libitum.

  • Dose Preparation and Administration: The test substance (azo dye) is dissolved or suspended in a suitable vehicle (e.g., distilled water or corn oil). Doses are administered by oral gavage using a stomach tube. The volume administered is typically kept constant across different dose levels.

  • Dose Levels: A preliminary range-finding study may be conducted with a small number of animals to determine the appropriate dose range. For the main study, a series of graded doses is selected with the aim of identifying a dose that causes no mortality and a dose that causes 100% mortality.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours after dosing and then daily for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using statistical methods such as probit analysis.

Assessment of Genotoxicity: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[15]

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver, kidney, or blood leukocytes) from treated and control animals.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage. Damaged DNA (containing strand breaks) migrates from the nucleus towards the anode, forming a "comet tail," while undamaged DNA remains in the "comet head."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized image analysis software.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of azo dyes is intricately linked to their metabolism, which can lead to the formation of reactive intermediates that interact with cellular macromolecules.

Azo Dye Metabolism

The primary metabolic pathway for many azo dyes involves the reductive cleavage of the azo bond, a reaction primarily carried out by azoreductases present in the intestinal microbiota and, to a lesser extent, in the liver.[4][16][17] This process breaks the dye molecule into its constituent aromatic amines.

Azo_Dye_Metabolism AzoDye Azo Dye (-N=N-) Azoreductase Azoreductase (Intestinal Microbiota, Liver) AzoDye->Azoreductase Reductive Cleavage AromaticAmines Aromatic Amines Azoreductase->AromaticAmines

Caption: Metabolic activation of azo dyes via reductive cleavage.

These aromatic amines can then be absorbed into the bloodstream and undergo further metabolic activation in the liver, primarily by cytochrome P450 enzymes. This can lead to the formation of highly reactive electrophilic intermediates that can bind to DNA, inducing mutations and potentially initiating carcinogenesis.

Induction of Oxidative Stress

Another key mechanism of azo dye toxicity is the induction of oxidative stress. The metabolism of some azo dyes can generate reactive oxygen species (ROS), leading to an imbalance between the production of oxidants and the antioxidant defense systems of the cell.

Oxidative_Stress_Pathway AzoDye Azo Dye Metabolism ROS Increased Reactive Oxygen Species (ROS) AzoDye->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation CellularDamage Cellular Damage and Dysfunction LipidPeroxidation->CellularDamage DNA_Damage->CellularDamage Protein_Oxidation->CellularDamage

Caption: Induction of oxidative stress by azo dye metabolism.

This oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, contributing to cytotoxicity and genotoxicity.

Conclusion

The comparative analysis of this compound and other common azo dyes reveals a spectrum of toxicological profiles. While acute toxicity, as indicated by LD50 values, may vary, the primary concern for many azo dyes lies in their metabolic activation to potentially genotoxic aromatic amines and their capacity to induce oxidative stress. This compound has demonstrated clear evidence of organ toxicity in animal studies. The genotoxicity of other food-grade azo dyes like Tartrazine, Sunset Yellow, Amaranth, and Allura Red remains a subject of ongoing research, with some conflicting findings.

This guide underscores the importance of a comprehensive toxicological evaluation for azo dyes, extending beyond acute toxicity to include detailed assessments of genotoxicity, cytotoxicity, and mechanistic pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these factors is crucial for risk assessment and the development of safer alternatives. Further research is warranted to fully elucidate the long-term health effects of chronic exposure to these compounds.

References

A Comparative Guide to Metanil Yellow Detection Kits for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of commercially available Metanil yellow detection kits, offering a resource for researchers, scientists, and drug development professionals for the qualitative and semi-quantitative screening of this non-permitted and potentially hazardous azo dye. The guide summarizes available performance data, outlines a general experimental protocol for colorimetric kits, and provides visual workflows to aid in understanding the detection process.

Overview of this compound Detection Methods

This compound is a synthetic dye that is illegally used as an adulterant in various food products, such as turmeric powder, pulses, and sweets, to enhance their yellow color. Its detection is crucial for ensuring food safety and for toxicological studies. While laboratory-based methods like Fourier-Transform Infrared (FT-IR) Spectroscopy, FT-Raman Spectroscopy, and High-Performance Liquid Chromatography (HPLC) offer high sensitivity and quantification, rapid colorimetric test kits provide a valuable tool for preliminary screening and on-site testing.[1][2][3]

This guide focuses on the performance of commercially available rapid test kits, which are typically based on a colorimetric reaction.

Performance of Commercial this compound Detection Kits

Several rapid test kits for this compound are available, primarily for qualitative screening. Quantitative data on the performance of these kits is limited in publicly available documentation. The following table summarizes the available specifications for some of the identified commercial kits.

Kit NameManufacturer/SupplierDetection PrincipleStated Detection Limit/RangeAnalysis TimeNotes
METHANIL YELLOW TEST KIT (50 TEST) - 01Purnama Laboratory (INAPROC)Colorimetric (Qualitative)10 ppm[4]-Marketed for food and beverage testing.[4]
ChemKit this compound Test KitChemKitColorimetric (Qualitative)1 mg/L (1 ppm)[5]-Based on the formation of a brownish-purple color with an acidic substance.[5]
Test Kit Methanyl Yellow InagenProInagenProColorimetric (Semi-Quantitative)0 - 10 mg/L (ppm)[6]-Designed for rapid and accurate screening.[7][8]
Rapid Test Kit this compoundLabtest ReagentColorimetric (Qualitative)Not SpecifiedApprox. 3 minutes[9]Marketed as a rapid and accurate test for food and beverages.[9]
Smart this compound Test KitPurnamalabColorimetric (Qualitative)Not Specified-Described as easy to use without special expertise.[10]

Note: The performance of these kits can be influenced by the sample matrix and the presence of interfering substances. It is highly recommended to perform in-house validation for specific applications.

Alternative Analytical Methods

For more rigorous and quantitative analysis, established laboratory methods are recommended. These methods generally offer lower detection limits and higher accuracy compared to rapid kits.

MethodTypical Detection Limit/RangeKey Advantages
FT-Raman Spectroscopy1% concentration in turmeric powder[3]High sensitivity, non-destructive.
FT-IR Spectroscopy5% concentration in turmeric powder[3]Relatively simple, good for screening.
Ion-pair Liquid Chromatography0.05 ppm to 10 ppm[1]High linearity and sensitivity.
UV-Vis Spectrophotometry with Solid-Phase Extraction0.1-10 mg/kg in turmeric with 88.10-92.76% recoveryGood sensitivity and selectivity.
Surface-Enhanced Raman Spectroscopy (SERS)Down to 0.1 mg/g in turmeric[11]Rapid and highly sensitive.[11]

Experimental Protocols

The following is a generalized experimental protocol for the use of colorimetric this compound detection kits, based on the principles described for the identified products. Users should always refer to the specific instructions provided by the kit manufacturer.

General Protocol for Colorimetric Detection of this compound in Food Samples

1. Sample Preparation:

  • Solid Samples (e.g., turmeric powder, sweets):
  • Weigh a representative portion of the sample.
  • Extract the color by mixing the sample with a suitable solvent (e.g., warm water, ethanol, or a specific extraction buffer provided in the kit).
  • Allow the solid particles to settle or centrifuge the mixture to obtain a clear supernatant.
  • Liquid Samples (e.g., beverages):
  • If the sample is colored, it may require a clarification step (e.g., filtration) to avoid interference with the colorimetric reading.

2. Assay Procedure:

  • Transfer a specific volume of the clear extract or liquid sample into the reaction tube provided in the kit.
  • Add the number of drops of the reagent(s) as specified in the kit's manual.
  • Mix the contents of the tube gently.
  • Observe the color change within the recommended time frame (e.g., 3 minutes).

3. Interpretation of Results:

  • Qualitative Kits: The development of a specific color (e.g., pink, magenta, or brownish-purple) indicates the presence of this compound. Compare the result with the provided positive and negative controls if available.
  • Semi-Quantitative Kits: Compare the intensity of the color developed in the sample with a provided color chart corresponding to different concentrations of this compound.

Visualizing the Workflow and Logic

To further clarify the detection process, the following diagrams illustrate the experimental workflow and the logical relationship in this compound detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_results Results Sample Obtain Sample (Solid or Liquid) Extract Extract Color with Solvent Sample->Extract Clarify Clarify Extract (Settle/Centrifuge/Filter) Extract->Clarify Mix Mix Extract with Kit Reagent(s) Clarify->Mix Incubate Incubate for Specified Time Mix->Incubate Observe Observe Color Change Incubate->Observe Interpret Interpret Results (Qualitative/Semi-Quantitative) Observe->Interpret

Caption: General workflow for this compound detection using a colorimetric test kit.

Logical_Relationship Metanil_Yellow This compound Present in Sample Acidic_Reagent Addition of Acidic Reagent Metanil_Yellow->Acidic_Reagent Color_Change Color Change to Pink/Magenta/Purple Acidic_Reagent->Color_Change No_Color_Change No Significant Color Change Acidic_Reagent->No_Color_Change Positive_Result Positive Result: This compound Detected Color_Change->Positive_Result Yes No_Metanil_Yellow This compound Absent in Sample No_Metanil_Yellow->Acidic_Reagent Negative_Result Negative Result: This compound Not Detected No_Color_Change->Negative_Result Yes

Caption: Logical flow of a typical colorimetric test for this compound detection.

References

A Comparative Guide to Metanil Yellow Removal from Wastewater: An Objective Analysis of Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of Metanil yellow, a hazardous azo dye, from industrial wastewater is a critical challenge for environmental protection and public health. This guide provides a comprehensive comparison of various treatment methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable approach for their specific needs.

I. Comparative Performance of this compound Removal Methods

The following table summarizes the quantitative performance of different methods for this compound removal, drawing from various experimental studies. This allows for a direct comparison of their effectiveness under optimized conditions.

Method Material/Catalyst Initial Concentration (mg/L) Removal Efficiency (%) Adsorption Capacity (mg/g) Time Optimal pH Reference
Adsorption Kenaf Core Fibre10089.170.017924 h2[1]
Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs)10094-40 min2[2]
Polyaniline-bentonite composite--444.44--[3]
Bottom Ash10 x 10⁻⁵ M---2.0[4]
De-Oiled Soya10 x 10⁻⁵ M---2.0[4]
Photocatalytic Degradation Polypyrrole-based copper oxide–zinc oxide nanocomposites (PpCZ)->90---[5][6]
Green Synthesized Zinc Oxide (ZnO) Nanocrystals-97-100 min10[7]
Iron Oxide Nanoparticles (IONPs)---7 h-[8][9]
Advanced Oxidation Process (AOP) Nonthermal plasma (NTP) + Potassium ferrate (Fe(VI))->99-30 min-[10]
Nonthermal plasma (NTP) + Sodium persulfate (PS)->99-30 min-[10]
Nonthermal plasma (NTP) + Sodium percarbonate (SPC)->99-30 min-[10]
Microbial Degradation Bacillus sp. AK1200100-27 h7.2[11]
Lysinibacillus sp. AK2200100-12 h7.2[11]
Electrochemical Degradation Platinum electrode2 x 10⁻⁴ M100 (color removal)-1 h-[12][13]
Steel electrode2 x 10⁻⁴ M100 (color removal)-1 h-[12][13]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table.

A. Adsorption Studies

1. Adsorption of this compound using Kenaf Core Fibre:

  • Adsorbent Preparation: Raw kenaf core fibre is used as the adsorbent.

  • Batch Adsorption Experiments: 100 mL of this compound solution of a known initial concentration is placed in a conical flask with a specific amount of kenaf core fibre powder.[1] The mixture is agitated for 2 minutes and then left for 24 hours.[1]

  • Parameter Optimization: The effects of adsorbent dose (0.5 to 3.0 g), particle size (0.125 mm to 0.710 mm), initial dye concentration, and pH (2 to 10) are investigated to determine the optimal conditions for dye removal.[1]

  • Analysis: The concentration of this compound in the solution before and after adsorption is determined using a UV-Visible spectrophotometer at a wavelength of 434 nm.[1] The percentage of dye removal is then calculated.

2. Adsorption of this compound using Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs):

  • Adsorbent Synthesis: Carbonized pistachio shell-magnetic nanoparticles (CPSMNPs) are synthesized.

  • Characterization: The prepared CPSMNPs are characterized using SEM, EDX, and BET analysis.[2]

  • Batch Adsorption Experiments: The adsorption of this compound is investigated by studying the effects of pH (2 to 12), contact time (10 to 80 min), initial dye concentration, adsorbent dose (0.1 g to 1.8 g), and temperature.[2]

  • Analysis: The removal efficiency is determined by measuring the change in dye concentration. Kinetic data is fitted to pseudo-second-order kinetics, and equilibrium data is analyzed using the Langmuir isotherm model.[2]

B. Photocatalytic Degradation

1. Photocatalytic Degradation using Green Synthesized Zinc Oxide (ZnO) Nanocrystals:

  • Catalyst Synthesis: ZnO nanoparticles are synthesized using coconut husk extract.[7] The resulting gel-like sample is calcined at 400 °C.[7]

  • Characterization: The synthesized ZnO nanocrystals are characterized by UV-Vis, XRD, FT-IR, SEM, EDX, Raman, and PL studies.[7]

  • Photocatalytic Activity: The photocatalytic degradation of this compound is carried out under UV irradiation. The effect of pH (4, 7, and 10) on the degradation efficiency is evaluated.[7]

  • Analysis: The degradation of the dye is monitored using a UV-Vis spectrophotometer.[7]

C. Advanced Oxidation Processes (AOPs)

1. Degradation using Nonthermal Plasma (NTP) Combined with Oxidants:

  • Experimental Setup: A gliding arc nonthermal plasma (NTP) reactor is used.

  • Hybrid Systems: Three benign oxidants, potassium ferrate (Fe(VI)), sodium persulfate (PS), and sodium percarbonate (SPC), are combined with the NTP.[10]

  • Optimization: Experimental factors, including dye concentration, oxidant dose, and treatment time, are optimized using Response Surface Methodology (RSM).[10]

  • Analysis: Decolorization rates are determined by monitoring the absorbance of the dye solution.[10] Kinetic analysis is performed to determine the observed rate constants. Mineralization is also assessed.[10]

D. Microbial Degradation

1. Decolorization by Bacillus sp. AK1 and Lysinibacillus sp. AK2:

  • Isolation of Bacteria: Bacterial strains capable of decolorizing this compound are isolated from dye-contaminated soil.[11]

  • Decolorization Assay: The individual bacterial strains are incubated with this compound (200 mg/L) in a suitable medium.[11]

  • Parameter Optimization: The effect of pH (4.0–9.0) on the decolorization process is determined.[11]

  • Analysis: The decolorization is monitored by measuring the decrease in absorbance of the dye. The degradation products are analyzed using GC/MS to identify the metabolites.[11]

III. Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for comparing different this compound removal methods.

Metanil_Yellow_Removal_Comparison_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Analysis Analysis cluster_Comparison Comparison & Conclusion Wastewater This compound Wastewater Sample BatchExp Batch Experiments (Varying parameters: pH, Time, Conc., etc.) Wastewater->BatchExp Method1 Method 1 (e.g., Adsorbent) Method1->BatchExp Method2 Method 2 (e.g., Photocatalyst) Method2->BatchExp Method3 Method 3 (e.g., Microbial Culture) Method3->BatchExp UVVis UV-Vis Spectroscopy (Determine Removal Efficiency) BatchExp->UVVis Toxicity Toxicity Assessment BatchExp->Toxicity Kinetics Kinetic Modeling (Determine Reaction Rates) UVVis->Kinetics Isotherms Isotherm Modeling (Determine Adsorption Capacity) UVVis->Isotherms Comparison Compare Effectiveness: - Efficiency - Rate - Capacity - Cost Kinetics->Comparison Isotherms->Comparison Toxicity->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Caption: A generalized workflow for the comparative assessment of different this compound removal methods.

References

A Comparative Guide to the Alcian Blue-H&E-Metanil Yellow Stain for Gastrointestinal Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

The histopathological examination of gastrointestinal (GI) biopsies is fundamental for the diagnosis and management of various diseases. While Hematoxylin and Eosin (H&E) remains the cornerstone of routine staining, specialized techniques are often required to highlight specific cellular components and pathological changes. The Alcian Blue-H&E-Metanil Yellow (AB-H&E-MY) stain is a comprehensive polychromatic method particularly valuable for the evaluation of intestinal metaplasia, a key diagnostic feature in conditions such as Barrett's esophagus.[1]

This guide provides an objective comparison of the AB-H&E-MY stain with other common staining methods used in GI pathology, supported by experimental protocols and performance data.

The Alcian Blue-H&E-Metanil Yellow (AB-H&E-MY) Staining Principle

The AB-H&E-MY stain combines three dyes to provide a detailed and colorful visualization of various tissue components within a single slide.[2] This combination is highly effective in distinguishing between the normal squamous epithelium of the esophagus and the intestinal columnar epithelium characteristic of Barrett's esophagus.

  • Alcian Blue (pH 2.5): This positively charged dye binds to negatively charged acidic mucopolysaccharides, staining both sulfated and carboxylated mucins.[1] This is crucial for identifying goblet cells, which are hallmarks of intestinal metaplasia and stain a distinct blue or turquoise color.[1]

  • Hematoxylin and Eosin (H&E): The standard H&E components stain cell nuclei dark blue and cytoplasm pinkish-red, providing essential morphological context.[1]

  • Metanil Yellow: This dye serves as a counterstain for collagen, coloring it yellow. This provides additional contrast and highlights the underlying connective tissue structure.

The resulting combination yields a vibrant, high-contrast image that allows pathologists to readily identify key diagnostic features.

cluster_workflow AB-H&E-MY Staining Workflow Deparaffinize Deparaffinize & Hydrate (B1144303) AceticAcid Acetic Acid (3%) Deparaffinize->AceticAcid AlcianBlue Alcian Blue (pH 2.5) AceticAcid->AlcianBlue Wash1 Wash AlcianBlue->Wash1 Hematoxylin Hematoxylin Wash1->Hematoxylin Blueing Blueing Hematoxylin->Blueing Eosin Eosin Blueing->Eosin Dehydrate1 Dehydrate (Alcohol) Eosin->Dehydrate1 MetanilYellow This compound Dehydrate1->MetanilYellow Dehydrate2 Dehydrate & Clear MetanilYellow->Dehydrate2 Mount Mount Dehydrate2->Mount

AB-H&E-MY Staining Workflow Diagram.
Performance and Interpretation

The AB-H&E-MY stain provides a clear differentiation of various tissue components based on color.

Tissue ComponentStaining Result with AB-H&E-MY
NucleiDark Blue
CytoplasmPinkish-Red
Acid Mucin (e.g., in Goblet Cells)Turquoise / Blue
Neutral Mucin (Gastric)Pale Blue or Unstained
CollagenYellow
Smooth MuscleSalmon

Table 1: Expected staining results for various tissue components using the Alcian Blue-H&E-Metanil Yellow protocol.[1]

Comparison with Alternative Stains

While AB-H&E-MY is excellent for identifying metaplasia, other stains are routinely used in GI pathology for different purposes, such as detecting Helicobacter pylori. The choice of stain depends on the clinical question.

  • Hematoxylin and Eosin (H&E): The most common screening stain. While experienced pathologists can often identify H. pylori and intestinal metaplasia on H&E, its sensitivity can be low, especially in cases with mild inflammation or few organisms.[3][4]

  • Giemsa Stain: A widely used stain for detecting H. pylori. It is relatively inexpensive, easy to perform, and offers good contrast, staining the bacteria a distinct dark blue against a lighter blue background.[4][5]

  • Periodic Acid-Schiff with Alcian Blue (PAS-AB): This combination stain is also used to detect mucins. PAS stains neutral mucins magenta, while Alcian Blue (at pH 2.5) stains acidic mucins blue. It is useful for identifying intestinal metaplasia but has shown poor sensitivity for H. pylori detection.[6][7]

  • Immunohistochemistry (IHC): Considered the gold standard for H. pylori detection due to its high sensitivity and specificity, IHC uses antibodies to specifically target the bacteria.[3][4][8] However, it is more costly and complex than histochemical stains.[8]

cluster_targets Comparison of Stains by Diagnostic Target Metaplasia Intestinal Metaplasia (e.g., Barrett's) H_Pylori H. pylori Detection Morphology General Morphology ABHMY AB-H&E-MY ABHMY->Metaplasia Primary Use PASAB PAS-AB PASAB->Metaplasia Primary Use Giemsa Giemsa Giemsa->H_Pylori Primary Use IHC IHC IHC->H_Pylori Gold Standard HE H&E HE->Metaplasia Screening HE->H_Pylori Screening HE->Morphology Primary Use

Logical relationship between stains and their primary diagnostic use.
Quantitative Performance Data

Quantitative data on the diagnostic accuracy of stains for H. pylori detection highlights the superior performance of specialized methods over general screening stains.

Staining MethodSensitivitySpecificityDiagnostic Accuracy
H&E 46.8% - 51.6%74.4% - 88.8%66.4% - 91.1%
Giemsa 90.6% - 93.3%88.8% - 100%~95.6%
PAS-Alcian Blue 40.0% - 45.9%67.7% - 73.2%63.7% - 84.4%

Table 2: Comparative diagnostic performance for H. pylori detection. Data compiled from multiple studies with Giemsa or IHC as the reference standard.[3][6][7][9] Note: The AB-H&E-MY stain is not typically validated for H. pylori detection; its strength lies in mucin histochemistry.

Experimental Protocols

Alcian Blue-H&E-Metanil Yellow (AB-H&E-MY) Staining Protocol

This protocol is adapted from standard laboratory procedures.[2][10][11]

Fixation: 10% Phosphate Buffered Formalin. Technique: 4-micron thick paraffin (B1166041) sections.

Procedure:

  • Deparaffinize sections in xylene (3 changes, 3 minutes each) and hydrate through graded alcohols (100% and 95%) to distilled water.

  • Place slides in 3% aqueous acetic acid for 3 minutes.

  • Stain in 1% Alcian Blue in 3% acetic acid (pH 2.5) for 15 minutes.

  • Wash in running tap water for 5 minutes, then rinse in distilled water.

  • Stain in Mayer's Hematoxylin for 2-4 minutes.

  • Rinse in running tap water until clear.

  • "Blue" the sections in a suitable agent (e.g., Scott's Tap Water Substitute) for 2-3 dips.

  • Wash well in running tap water and rinse in distilled water.

  • Place in 70% ethyl alcohol for 1 minute.

  • Counterstain with Eosin Y working solution for 1 minute.

  • Dehydrate in 95% ethyl alcohol for 30 seconds, followed by two changes of 100% ethyl alcohol for 30 seconds each.

  • Place in this compound solution for 1 minute. Note: Over-staining can increase background.[11]

  • Rinse quickly in two changes of 100% ethyl alcohol.

  • Clear in xylene (3 changes) and coverslip with a resinous mounting medium.

Giemsa Staining Protocol (Modified)

Procedure:

  • Deparaffinize and hydrate sections to distilled water.

  • Place in working Giemsa solution (diluted from stock) for 1-2 hours.

  • Rinse briefly in distilled water.

  • Differentiate in a weak acetic acid solution (e.g., 0.5%) until cytoplasm is pink and nuclei are blue.

  • Rinse in distilled water.

  • Dehydrate quickly through 95% and 100% alcohol, clear in xylene, and mount.

Conclusion

The Alcian Blue-H&E-Metanil Yellow stain is a powerful, comprehensive tool for the histopathological evaluation of gastrointestinal biopsies, particularly when investigating intestinal metaplasia as seen in Barrett's esophagus.[2] Its ability to simultaneously visualize acidic mucins, general cell morphology, and collagen provides a distinct advantage over standard H&E staining for this application.

However, for other diagnostic questions, such as the detection of H. pylori, the AB-H&E-MY stain is not the primary choice. In such cases, stains like Giemsa offer superior sensitivity and are more cost-effective and reliable alternatives to screening with H&E alone.[4][5] The selection of a staining method should always be guided by the specific clinical context and the diagnostic features that need to be assessed.

References

Safety Operating Guide

Proper Disposal of Metanil Yellow: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Metanil yellow, a synthetic azo dye, requires careful management due to its potential hazards and persistence in the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulations and promoting a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle solid this compound in a well-ventilated area or a fume hood to avoid inhalation of dust particles.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingested, seek immediate medical attention.

Regulatory Classification

This compound and waste generated from its use are classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) has designated waste from the production of dyes and pigments under the hazardous waste code K181 .[1][2][3] This classification mandates specific disposal procedures in accordance with the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash. All waste containing this compound must be collected and managed as hazardous waste.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated materials like weighing paper and pipette tips, in a designated and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a separate, compatible hazardous waste container.

  • Container Labeling:

    • The container must be labeled with the words "Hazardous Waste ".

    • Clearly identify the contents, including "this compound" and any other chemicals present in the waste mixture.

    • Indicate the approximate concentration or quantity of the waste.

    • Record the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store in a secondary containment bin to prevent spills.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

Advanced Treatment and Degradation Data

For laboratories with the capability for on-site treatment of hazardous waste, several advanced oxidation processes (AOPs) have been shown to be effective in degrading this compound. Below is a summary of quantitative data from studies on these methods.

Treatment MethodCatalyst/ConditionsInitial ConcentrationpHDegradation EfficiencyReference
Electrochemical Degradation Platinum (Pt) electrode2 x 10⁻⁴ M6.591.7% COD removal(Jain, R., et al., 2009)[4]
Electrochemical Degradation Steel foil electrode2 x 10⁻⁴ M6.586.5% COD removal(Jain, R., et al., 2009)[4]
Photocatalytic Degradation Zinc Oxide (ZnO) nanocrystals, UV irradiation10 ppm10~97% degradation in 100 min(Mohan, S., et al., 2021)[5]
Photocatalytic Degradation Iron Oxide Nanoparticles (IONPs)20 ppm1~90% degradation in 7 hours(Verma, A., et al., 2022)[6]
Photocatalytic Degradation Polypyrrole-based copper oxide–zinc oxide (PpCZ)Not specified->90% degradation(Biju, B., & Murugadoss, G., 2022)[7]

Experimental Protocol: Photocatalytic Degradation of this compound using ZnO Nanocrystals

This protocol outlines a general procedure for the laboratory-scale degradation of this compound using zinc oxide (ZnO) nanocrystals under UV irradiation.

Materials:

  • This compound

  • Zinc Oxide (ZnO) nanocrystals (catalyst)

  • Deionized water

  • Beakers or reaction vessels

  • Magnetic stirrer and stir bars

  • UV lamp (e.g., 365 nm)

  • pH meter

  • Spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 100 ppm) in deionized water.

    • From the stock solution, prepare a working solution of the desired concentration (e.g., 10 ppm) for the experiment.

  • Experimental Setup:

    • Take a known volume of the this compound working solution (e.g., 100 mL) in a beaker.

    • Add a specific amount of ZnO nanocrystal catalyst (e.g., 50 mg).

    • Place the beaker on a magnetic stirrer and add a stir bar.

  • pH Adjustment:

    • Measure the initial pH of the solution.

    • Adjust the pH to the desired level (e.g., pH 10 for optimal degradation with ZnO) using a dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Photocatalytic Reaction:

    • Place the experimental setup under a UV lamp. Ensure the lamp is at a fixed distance from the solution for consistent irradiation.

    • Start the magnetic stirrer to keep the catalyst suspended in the solution.

    • Begin UV irradiation and start a timer.

  • Monitoring the Degradation:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3 mL) of the solution.

    • Centrifuge or filter the aliquot to remove the ZnO catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of this compound (approximately 438 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MetanilYellowDisposal cluster_procedure Proper Disposal Procedure start This compound Waste (Solid or Liquid) is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous YES (EPA Code: K181) is_hazardous->yes_hazardous:w collect_waste Collect in a designated Hazardous Waste Container improper_disposal Improper Disposal: Drain or Regular Trash is_hazardous->improper_disposal NO (Incorrect Path) label_container Label Container: 'Hazardous Waste' Contents & Date collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) label_container->store_waste professional_disposal Arrange for pickup by EHS or a licensed waste disposal service store_waste->professional_disposal consequences Environmental Contamination & Regulatory Fines improper_disposal->consequences

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metanil Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Metanil yellow, a common yet hazardous azo dye. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a toxic chemical that can cause serious health effects.[1][2] Studies have indicated potential adverse effects on the nervous, gastrointestinal, cardiovascular, and reproductive systems.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye damage.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and allergic reactions.[5][6][7]
Body Protection A lab coat or chemical-resistant coveralls.Shields the skin from accidental spills and contamination.[8][9]
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or when handling large quantities that may generate dust.Protects against the inhalation of dust particles, which can irritate the respiratory tract.[4][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3][6]

    • Confirm that an eyewash station and safety shower are readily accessible.[6]

    • Gather all necessary materials and equipment before starting.

    • Don all required PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • Handle this compound powder carefully to avoid generating dust.[4]

    • Use a contained system, such as a glove box, for weighing larger quantities.

    • When preparing solutions, add the powder to the solvent slowly to prevent splashing.

  • During Use:

    • Keep containers of this compound tightly closed when not in use.[6][8]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[4][7]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the substance.[4][6]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[4][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., paper towels, gloves) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Container Management:

    • Do not dispose of this compound down the drain.[4]

    • Ensure waste containers are kept closed and stored in a designated secondary containment area.

  • Final Disposal:

    • Dispose of all this compound waste in accordance with local, state, and federal regulations.[7][8]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Metanil_Yellow_Handling_Workflow Start Start Preparation 1. Preparation - Verify Ventilation - Check Safety Equipment - Don PPE Start->Preparation Handling 2. Handling - Weigh Carefully - Prepare Solutions Safely - Keep Containers Closed Preparation->Handling PostHandling 3. Post-Handling - Thoroughly Wash Hands - Clean Work Area - Doff and Store/Dispose PPE Handling->PostHandling Disposal 4. Disposal - Segregate Waste - Use Labeled Containers - Follow EHS Guidelines PostHandling->Disposal End End Disposal->End

Caption: Workflow for the safe handling of this compound.

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. Building a strong safety culture is not just a regulatory requirement but a cornerstone of scientific excellence.

References

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